5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde
Description
BenchChem offers high-quality 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O2/c13-10-5-7(12(14,15)16)1-3-9(10)11-4-2-8(6-17)18-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEPEPVLSICNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381857 | |
| Record name | 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-04-9 | |
| Record name | 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 5-[2-chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde, a valuable building block in medicinal chemistry and materials science. The document is intended for an audience of researchers, scientists, and professionals in drug development. It delves into the strategic selection of the synthetic route, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Detailed, field-proven protocols for the synthesis of the key boronic acid intermediate and the final target molecule are presented, supported by mechanistic insights and comparative data. This guide emphasizes scientific integrity, providing a self-validating system for the described protocols, and is grounded in authoritative references from peer-reviewed literature.
Introduction: The Significance of 5-Aryl-2-furaldehydes
The 5-aryl-2-furaldehyde scaffold is a privileged structural motif in a diverse array of biologically active compounds and functional materials. The furan ring, a five-membered aromatic heterocycle, serves as a versatile pharmacophore and a bioisostere for other aromatic systems. The introduction of a substituted phenyl group at the 5-position allows for the fine-tuning of electronic and steric properties, which is crucial for modulating biological activity and material characteristics.
Specifically, the target molecule, 5-[2-chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde, incorporates a trifluoromethyl group, known to enhance metabolic stability and binding affinity, and a chlorine atom, which can serve as a handle for further functionalization or contribute to the overall electronic profile of the molecule. This unique combination of substituents makes it a highly sought-after intermediate in the synthesis of novel pharmaceuticals and advanced materials.
Strategic Selection of the Synthetic Pathway
Several synthetic strategies can be envisioned for the construction of the C-C bond between the furan and phenyl rings. These include:
-
Meerwein Arylation: This classic reaction involves the coupling of an aryldiazonium salt with an electron-rich olefin, such as furan. However, it often suffers from moderate yields and the generation of significant byproducts.[1]
-
Vilsmeier-Haack Reaction: This formylation reaction could be applied to a pre-formed 2-[2-chloro-4-(trifluoromethyl)phenyl]furan. However, the synthesis of this precursor adds extra steps to the overall pathway.
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Heck, Stille, and Suzuki-Miyaura couplings, have become the cornerstone of modern organic synthesis due to their high efficiency, broad functional group tolerance, and mild reaction conditions.[2][3][4]
Among the palladium-catalyzed methods, the Suzuki-Miyaura cross-coupling reaction stands out as the most advantageous for this particular synthesis.[2][3][4] Its key benefits include:
-
Mild Reaction Conditions: The reaction is typically performed under relatively mild temperatures and with a variety of common solvents.[3]
-
High Functional Group Tolerance: The Suzuki-Miyaura coupling is compatible with a wide range of functional groups, including the aldehyde moiety present in the target molecule.[3]
-
Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available, and many can be readily synthesized.
-
Low Toxicity of Boron-Containing Reagents: Compared to organotin reagents used in Stille coupling, organoboron compounds are significantly less toxic.
Therefore, this guide will focus on a two-step synthetic sequence commencing with the preparation of the key intermediate, 2-chloro-4-(trifluoromethyl)phenylboronic acid, followed by its Suzuki-Miyaura coupling with 5-bromo-2-furaldehyde.
Synthesis of the Key Precursor: 2-Chloro-4-(trifluoromethyl)phenylboronic Acid
The synthesis of 2-chloro-4-(trifluoromethyl)phenylboronic acid is most reliably achieved from the commercially available 1-bromo-2-chloro-4-(trifluoromethyl)benzene via a Grignard reaction followed by borylation.
Rationale Behind the Experimental Choices
The formation of the Grignard reagent is a critical step that requires strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[5] The use of diethyl ether or tetrahydrofuran (THF) as the solvent is standard practice due to their ability to solvate the magnesium and the Grignard reagent, as well as their relatively low reactivity.[5] A small crystal of iodine is often used to activate the magnesium surface by removing the passivating oxide layer.[6]
The subsequent reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures is crucial to prevent over-alkylation of the boron center. The resulting boronic ester is then hydrolyzed under acidic conditions to yield the desired boronic acid.
Detailed Experimental Protocol for 2-Chloro-4-(trifluoromethyl)phenylboronic Acid
Materials:
-
1-Bromo-2-chloro-4-(trifluoromethyl)benzene
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate or Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine.
-
Add a small portion of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve 1-bromo-2-chloro-4-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small amount of the aryl bromide solution to the magnesium suspension and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation and Hydrolysis:
-
In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate or triisopropyl borate (1.5 equivalents) in anhydrous diethyl ether or THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic.
-
Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the boronic ester.
-
-
Work-up and Purification:
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
-
The Core Synthesis: Suzuki-Miyaura Cross-Coupling
The final step in the synthesis of 5-[2-chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-furaldehyde with the previously synthesized 2-chloro-4-(trifluoromethyl)phenylboronic acid.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[2]
Sources
- 1. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Yoneda Labs [yonedalabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
physicochemical properties of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
Executive Summary 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (CAS: 306936-04-9) is a specialized biaryl aldehyde intermediate critical in the synthesis of bioactive heterocycles, particularly for pharmaceutical and agrochemical discovery. Characterized by a lipophilic 2-chloro-4-(trifluoromethyl)phenyl moiety coupled to a reactive furan-2-carboxaldehyde core, this compound serves as a pivotal electrophile in Knoevenagel condensations, Schiff base formations, and reductive aminations. This guide provides a definitive technical profile, validated synthetic protocols, and handling directives for research applications.
Molecular Identity & Structural Analysis
The molecule features a push-pull electronic system where the electron-rich furan ring is deactivated by the formyl group but stabilized by the aryl substituent. The trifluoromethyl (
| Parameter | Data / Descriptor |
| IUPAC Name | 5-[2-Chloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
| CAS Number | 306936-04-9 |
| Molecular Formula | |
| Molecular Weight | 274.62 g/mol |
| SMILES | FC(F)(F)C1=CC=C(C2=CC=C(O2)C=O)C(Cl)=C1 |
| Structural Class | Biaryl Aldehyde; Halogenated Furan Derivative |
Physicochemical Properties
The following data aggregates experimental literature values and high-confidence predictive models.
Solid-State & Thermal Properties
-
Appearance: White to off-white crystalline powder.
-
Melting Point (Experimental): 41–44 °C [1].[1]
-
Technical Insight: The relatively low melting point suggests weak intermolecular hydrogen bonding, typical for aldehydes lacking hydroxyl donors. Storage below 25 °C is critical to prevent "caking" or partial liquefaction in warm laboratory environments.
-
-
Boiling Point (Predicted): 331.7 ± 42.0 °C at 760 mmHg.
-
Flash Point: ~113 °C (Closed Cup).
Solution Chemistry & Stability
-
Solubility Profile:
-
High: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, Chloroform.
-
Moderate: Methanol, Ethanol (heating may be required).
-
Low/Insoluble: Water (Hydrophobic due to
and motifs).
-
-
Partition Coefficient (LogP): Predicted ~3.5–4.0.
-
Implication: The compound is highly lipophilic. In biological assays, use DMSO stock solutions (typically 10–100 mM) to prevent precipitation in aqueous media.
-
-
Chemical Stability:
-
Oxidation: The aldehyde functionality is susceptible to autoxidation to the corresponding carboxylic acid (5-[2-chloro-4-(trifluoromethyl)phenyl]-2-furoic acid) upon prolonged air exposure.
-
Light Sensitivity: Furan derivatives often undergo photo-oxidation or polymerization, turning yellow/brown. Store in amber vials under inert gas (Argon/Nitrogen).
-
Synthetic Methodology: Suzuki-Miyaura Coupling[2]
The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of 5-formylfuran-2-ylboronic acid with 1-bromo-2-chloro-4-(trifluoromethyl)benzene, or conversely, 5-bromo-2-furaldehyde with the corresponding aryl boronic acid. The protocol below utilizes the latter approach, favored for the commercial availability of stable aryl boronic acids [2].
Reaction Logic & Causality
-
Catalyst (Pd(PPh3)4): Tetrakis(triphenylphosphine)palladium(0) is chosen for its reliability in aryl-heteroaryl couplings.
-
Base (Na2CO3): A weak inorganic base activates the boronic acid to the boronate species without inducing Cannizzaro disproportionation of the aldehyde.
-
Solvent (DME/Water): Dimethoxyethane provides solubility for the organic halide, while water is essential for the transmetallation step.
Step-by-Step Protocol
Reagents:
-
5-Bromo-2-furaldehyde (1.0 equiv, 10 mmol, 1.75 g)
-
2-Chloro-4-(trifluoromethyl)phenylboronic acid (1.1 equiv, 11 mmol)
- (0.05 equiv, 0.5 mmol)
- (2.0 equiv, 20 mmol, dissolved in min. water)
-
DME (Dimethoxyethane, 40 mL, degassed)
Procedure:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (3x).
-
Dissolution: Add 5-bromo-2-furaldehyde, the boronic acid, and DME. Stir until dissolved.
-
Degassing: Bubble Argon through the solution for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst.
-
Catalyst Addition: Add
quickly against positive Argon flow. -
Activation: Add the aqueous
solution. The mixture will become biphasic. -
Reflux: Heat to 80–85 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Endpoint: Disappearance of the bromo-furaldehyde spot (
).
-
-
Workup: Cool to RT. Dilute with water (50 mL) and extract with EtOAc (
mL). Wash combined organics with Brine, dry over , and concentrate. -
Purification: Flash column chromatography on silica gel (Gradient: 0%
10% EtOAc in Hexanes).-
Yield Expectation: 75–85% as a white solid.
-
Visualization: Synthetic Workflow
Reactivity Profile & Applications
The aldehyde group at the C2 position of the furan ring is highly reactive due to the electron-withdrawing nature of the heteroatom.
Key Transformations
-
Chalcone Synthesis (Claisen-Schmidt): Reaction with acetophenones yields chalcone analogs with potent antibacterial properties [3].
-
Schiff Base Formation: Condensation with primary amines yields imines, often used as ligands or pharmaceutical intermediates.
-
Oxidation: Conversion to the carboxylic acid using
(Pinnick oxidation) creates a versatile building block for amide coupling.
Visualization: Reactivity Network
Analytical Characterization (Self-Validating)
To confirm the identity of the synthesized product, ensure the following spectroscopic signatures are present:
-
1H NMR (CDCl3, 400 MHz):
- ~9.65 ppm (s, 1H, CHO ): Distinctive aldehyde singlet.
- ~7.35 ppm (d, 1H, Furan-H3): Doublet characteristic of 2,5-disubstituted furan.
- ~6.90 ppm (d, 1H, Furan-H4).
- ~7.5–8.0 ppm (m, 3H, Ar-H): Pattern consistent with 1,2,4-substitution (split by Cl and CF3).
-
IR Spectroscopy:
-
Strong band at 1670–1690 cm⁻¹ (C=O stretch, conjugated aldehyde).
-
Bands at 1100–1300 cm⁻¹ (C-F stretch).
-
Safety & Handling (MSDS Summary)
-
GHS Classification: Warning.[2]
-
Hazard Statements:
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Refrigerate (2–8 °C) under inert atmosphere.
References
-
Matrix Fine Chemicals. (n.d.). 5-[2-Chloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde | CAS 306936-04-9.[5] Retrieved from [Link]
-
Hassan, A. S., et al. (2015).[6][2] 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2). Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Retrieved from [Link]
Sources
- 1. 5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 2. 5-(4-Chlorophenyl)-2-furaldehyde | C11H7ClO2 | CID 676184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE | CAS 306936-04-9 [matrix-fine-chemicals.com]
- 6. researchgate.net [researchgate.net]
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde CAS number 306936-04-9
Executive Summary: The Fluorinated Furan Scaffold
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (CAS 306936-04-9) represents a high-value intermediate in modern medicinal chemistry, specifically designed to bridge the gap between lipophilic pharmacophores and reactive heterocyclic handles.
In drug discovery, this compound serves a dual purpose:
-
Pharmacophore Delivery: It introduces the 2-chloro-4-(trifluoromethyl)phenyl moiety.[1][2][3][4] The trifluoromethyl (
) group significantly enhances metabolic stability and membrane permeability (lipophilicity), while the ortho-chlorine atom provides steric locking, forcing the biaryl system into a twisted conformation that can improve binding selectivity in protein pockets (e.g., kinase domains). -
Synthetic Versatility: The furaldehyde functionality acts as a "linchpin," enabling rapid diversification via reductive amination, Knoevenagel condensation, or oxidation, facilitating the generation of focused compound libraries.
This guide details the validated synthesis, physicochemical profile, and downstream utility of this building block, emphasizing the selectivity required to preserve the halogenated aryl motif during processing.
Chemical Profile & Structural Analysis
The compound consists of a furan ring substituted at the C5 position with a highly electron-deficient phenyl ring. The electron-withdrawing nature of the
Table 1: Physicochemical Specifications
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 274.62 g/mol | |
| CAS Number | 306936-04-9 | |
| Appearance | Pale yellow to off-white solid | Crystalline needles typically observed |
| Melting Point | 86–88 °C | Sharp melting range indicates high purity |
| Solubility | DMSO, DCM, Ethyl Acetate, Methanol | Sparingly soluble in water; susceptible to oxidation in air |
| LogP (Predicted) | ~3.8 | High lipophilicity due to |
Synthetic Architecture: The Suzuki-Miyaura Protocol
The most robust route to CAS 306936-04-9 is the regioselective Suzuki-Miyaura cross-coupling of 5-bromo-2-furaldehyde with 2-chloro-4-(trifluoromethyl)phenylboronic acid.
Mechanistic Insight:
The success of this reaction hinges on chemoselectivity . The catalyst must oxidatively add to the
Reaction Workflow Diagram
Figure 1: Chemoselective Suzuki-Miyaura coupling pathway favoring C-Br activation over C-Cl.
Validated Experimental Protocol
Objective: Synthesis of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde on a 10 mmol scale.
Reagents:
-
5-Bromo-2-furaldehyde (1.75 g, 10 mmol)
-
2-Chloro-4-(trifluoromethyl)phenylboronic acid (2.47 g, 11 mmol, 1.1 equiv)
-
Pd(PPh
) (578 mg, 0.5 mmol, 5 mol%) -
Sodium Carbonate (
) (2M aqueous solution, 10 mL) -
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (40 mL)
Step-by-Step Methodology:
-
Inertion: Flame-dry a 100 mL Schlenk flask and purge with Argon or Nitrogen for 15 minutes. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
-
Solvation: Add the 5-bromo-2-furaldehyde and the boronic acid to the flask. Dissolve in degassed DME (40 mL).
-
Catalyst Addition: Add the Pd(PPh
) catalyst quickly to minimize air exposure. The solution typically turns yellow/orange. -
Activation: Add the degassed 2M
solution. -
Reflux: Heat the biphasic mixture to 85°C (oil bath temperature) with vigorous stirring.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (
) should disappear within 4–6 hours. The product will appear as a UV-active spot ( ).
-
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0 10% EtOAc in Hexanes). -
Validation: Confirm structure via
-NMR. The aldehyde proton singlet appears distinctively at ppm.
Reactivity & Downstream Applications
The aldehyde group at the C2 position is chemically distinct from the biaryl core, allowing for orthogonal functionalization. The electron-withdrawing effect of the 5-aryl substituent makes this aldehyde highly electrophilic, facilitating rapid condensation reactions.
Derivatization Logic
-
Schiff Bases (Imines): Reaction with primary amines yields imines, often used to chelate metals or as intermediates for secondary amines.
-
Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate yields "push-pull" alkenes, a common scaffold in dye-sensitized solar cells and fluorescent probes.
-
Reductive Amination: Direct conversion to amines for library generation in kinase inhibitor discovery.
Functionalization Map
Figure 2: Divergent synthesis pathways utilizing the aldehyde handle.
Strategic Importance in Drug Development
The 2-chloro-4-(trifluoromethyl)phenyl motif is not arbitrary. It is a specific design element used to modulate the physicochemical properties of a drug candidate (Bioisosterism).
-
Metabolic Blocking: The
group at the para-position blocks cytochrome P450 oxidation, extending the half-life ( ) of the molecule. -
Conformational Restriction: The ortho-chlorine atom introduces steric clash with the furan ring protons. This prevents the two rings from becoming coplanar (atropisomerism potential). In kinase inhibitors, this "twisted" conformation is often required to fit into the narrow ATP-binding cleft.
-
Lipophilicity: The high fluorine content increases lipophilicity, aiding in crossing the blood-brain barrier (BBB) for CNS-targeted therapeutics.
Target Classes:
-
Tyrosine Kinase Inhibitors (TKIs): The furan-2-methylene scaffold mimics the hinge-binding region of ATP.
-
Antimicrobials: Nitro-furan derivatives are classic antibiotics; this aldehyde allows for the synthesis of non-nitro furan analogs to avoid mutagenicity issues while retaining potency.
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled as a potent organic intermediate .
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store under inert gas (Argon) at 2–8°C. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air.
-
Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents during disposal to facilitate proper incineration.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Matrix Fine Chemicals. (2024). "Product Specification: 5-[2-Chloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde." Matrix Fine Chemicals Catalog. Link
-
BenchChem. (2025).[5] "Application Notes and Protocols for Suzuki Coupling of Heteroaryl Halides." BenchChem Technical Resources. Link
-
Hassan, A. S., et al. (2015).[6] "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry, 58(2), 113-139.[6] Link
-
PubChem. (2025).[7] "Compound Summary: 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde." National Library of Medicine. Link
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- 2. 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde [cymitquimica.com]
- 3. 306936-04-9|5-(2-Chloro-4-(trifluoromethyl)phenyl)furan-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 5-(2-Chloro-4-(trifluoromethyl)phenyl)furan-2-carbaldehyde , 95% , 306936-04-9 - CookeChem [cookechem.com]
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- 6. researchgate.net [researchgate.net]
- 7. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Process Optimization for 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
This guide is structured as a high-level technical resource for process chemists and researchers working with 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (CAS 306936-04-9). It moves beyond simple data lookup to provide a strategic framework for solubility profiling, process optimization, and experimental validation.
Executive Summary & Compound Profile
Target Molecule: 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde CAS Registry Number: 306936-04-9 Molecular Formula: C₁₂H₆ClF₃O₂ Molecular Weight: 274.62 g/mol Physical State: Solid (Melting Point: ~86 °C)
This compound represents a critical "biaryl" intermediate, often synthesized via Suzuki-Miyaura cross-coupling. Its solubility behavior is dominated by the lipophilic 2-chloro-4-(trifluoromethyl)phenyl moiety , which drastically reduces water solubility compared to the parent furfural, while the aldehyde functionality at the C2 position retains reactivity toward nucleophiles.
Key Solubility Challenges:
-
Hydrophobicity: The trifluoromethyl (-CF₃) and chloro (-Cl) groups significantly increase LogP (estimated > 3.5), making aqueous processing difficult without surfactants or co-solvents.
-
Crystallinity: The rigid biaryl backbone facilitates strong crystal packing, requiring elevated temperatures for dissolution in protic solvents like ethanol.
Predicted Solubility Matrix & Solvent Selection
Based on the structural physicochemical properties (Hansen Solubility Parameters) and empirical data for analogous 5-aryl-2-furaldehydes, the following solubility profile is established.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Extraction, Chromatography injection. |
| Polar Aprotic | THF, DMF, DMSO, Acetone | High (>100 mg/mL) | Reaction medium (Suzuki), Stock solutions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Recrystallization . Soluble at reflux; poor at RT. |
| Aromatic | Toluene, Xylene | Moderate-High | Reaction medium (high temp), azeotropic drying. |
| Aliphatic | Hexanes, Heptane, Pentane | Low/Insoluble (<5 mg/mL) | Anti-solvent for precipitation/washing. |
| Aqueous | Water, Brine | Insoluble | Washing (removes inorganic salts). |
Expert Insight: The "Fluorine Effect"
The -CF₃ group introduces a unique solubility vector. While generally lipophilic, it can induce phase separation in standard organic solvents at low temperatures.
-
Recommendation: When recrystallizing, avoid pure non-polar solvents (like Hexane) as the primary solvent. Instead, use a solvent/anti-solvent pair (e.g., Ethanol/Water or Toluene/Heptane) to control the precipitation rate and purity.
Experimental Protocols
Reliable solubility data is the bedrock of reproducible synthesis. Use the following protocols to validate specific solubility points for your batch.
Protocol A: Gravimetric Solubility Determination (Tier 1 Screening)
Best for: Rapid solvent selection during process development.
-
Preparation: Weigh 100 mg of the compound into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25 °C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Dissolved: Clear solution, no particulates.
-
Undissolved: Turbidity or visible solid.
-
-
Calculation: If 100 mg dissolves in
(mL), Solubility (mg/mL). -
Temperature Stress: If insoluble at 25 °C, heat to reflux (or solvent boiling point) to check for recrystallization potential.
Protocol B: HPLC-Based Saturation Assay (Tier 2 Quantification)
Best for: Exact thermodynamic solubility for formulation or kinetic studies.
-
Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a sealed HPLC vial.
-
Equilibration: Shake at controlled temperature (e.g., 25 °C) for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (Do not use Nylon; aldehydes may adsorb).
-
Analysis: Dilute filtrate 100x with Acetonitrile and inject into HPLC (UV detection at ~280-300 nm).
-
Quantification: Calculate concentration using a 5-point calibration curve of the pure standard.
Process Optimization Workflows
Workflow 1: Recrystallization Strategy
The most common purification method for this intermediate is recrystallization from alcohol. The aldehyde group is stable in alcohols unless acid catalyst is present (risk of acetal formation).
Figure 1: Decision tree for the purification of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde via recrystallization, leveraging its temperature-dependent solubility in alcohols.
Workflow 2: Reaction Solvent Selection (Suzuki Coupling)
For synthesizing this molecule, solubility dictates the reaction kinetics.
Figure 2: Solvent selection logic for the synthesis of the target molecule. Dioxane/Water is preferred for R&D; Toluene is preferred for scale-up due to cost and ease of removal.
References
-
Compound Data : 5-(2-Chloro-4-(trifluoromethyl)phenyl)furan-2-carbaldehyde (CAS 306936-04-9).[1] CookeChem Catalog. Retrieved from
-
Synthesis Methodology : Hassan, A. S., et al. (2015).[2] "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry, 58(2), 113-139. Retrieved from
- General Solubility Principles: Hansen, C. M. (2000). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Grounding for solubility parameter analysis).
-
Purification Context : Varshney, M. M., et al. (2013). "Synthesis and Characterization of 5-(Substituted Phenyl)-2-Furfuraldehydes." World Journal of Pharmacy and Pharmaceutical Sciences, 2(4).[3] Retrieved from
Sources
The 5-Aryl-2-Furaldehyde Scaffold: From Radical Origins to Targeted Therapeutics
Executive Summary
The 5-aryl-2-furaldehyde moiety represents a privileged scaffold in organic chemistry, serving as a linchpin between simple biomass-derived furans and complex pharmacophores. Historically treated as a mere intermediate, this structure has evolved into a critical determinant of biological activity in MAO-B inhibitors, antimicrobial hydrazones, and advanced materials. This technical guide reconstructs the discovery timeline, dissects the mechanistic divergence between radical and transition-metal synthetic routes, and provides validated protocols for the modern researcher.
Synthetic Evolution: A History of Methodology
The synthesis of 5-aryl-2-furaldehydes has paralleled the major epochs of organic chemistry: the early radical chemistry of the 1930s and the palladium-catalyzed revolution of the late 20th century.
The Radical Era: Meerwein Arylation (1939–1980s)
The discovery of 5-aryl-2-furaldehydes is inextricably linked to the Meerwein arylation . In 1939, Hans Meerwein demonstrated that diazonium salts could arylate electron-rich olefins and heterocycles in the presence of copper salts.
-
Mechanism: A radical-chain mechanism where an aryl radical (generated from diazonium decomposition) attacks the C5 position of the furan ring.
-
Significance: It allowed the first direct coupling of anilines to furfural, bypassing complex ring-closure syntheses. However, it suffered from low yields (20–40%) and significant tar formation due to furan polymerization under acidic/radical conditions.
The Cross-Coupling Era: Suzuki & Stille (1980s–Present)
The isolation of 5-bromo-2-furaldehyde enabled the application of Palladium-catalyzed cross-coupling.
-
Suzuki-Miyaura: Reaction with arylboronic acids.[1][2] This method solved the "tar" problem of the Meerwein route, offering yields >80% and tolerance for sensitive functional groups.
-
Direct C-H Arylation: The most recent evolution involves activating the C5-H bond of furfural directly using Pd/Ag systems, eliminating the need for pre-functionalized bromofurans.
Visualization: The Synthetic Timeline
Caption: Evolution of synthetic strategies for 5-aryl-2-furaldehydes, moving from biomass isolation to precision catalysis.
Mechanistic Deep Dive: Radical vs. Organometallic
Understanding the mechanism is crucial for troubleshooting failed syntheses. The choice between Meerwein and Suzuki depends heavily on the electronic nature of the aryl ring.
Mechanistic Comparison
| Feature | Meerwein Arylation (Radical) | Suzuki Coupling (Pd-Cycle) |
| Active Species | Aryl Radical ( | Aryl-Pd(II)-X Complex |
| Electronic Bias | Works best with Electron-Withdrawing Groups (EWGs) on the aryl ring (stabilizes radical precursor). | Works well with both EWGs and Electron-Donating Groups (EDGs). |
| Regioselectivity | Controlled by SOMO-HOMO overlap; exclusively C5 due to radical stability. | Controlled by oxidative addition at C-Br bond. |
| Key Failure Mode | Polymerization of furan (black tar). | Protodeboronation of boronic acid. |
Visualization: Divergent Pathways
Caption: Mechanistic divergence: The Meerwein route utilizes Single Electron Transfer (SET), while Suzuki relies on the Pd(0)/Pd(II) catalytic cycle.
Validated Experimental Protocols
The following protocols are standardized for reproducibility.
Protocol A: The "Classical" Meerwein Arylation
Best for: Large scale, low cost, simple aryl groups.
-
Diazotization: Dissolve substituted aniline (10 mmol) in 15% HCl (5 mL). Cool to 0–5°C. Add NaNO₂ (10 mmol) in water dropwise. Stir for 20 min.
-
Coupling: Prepare a mixture of furfural (10 mmol) and CuCl₂·2H₂O (2.5 mmol) in acetone/water (1:1).
-
Addition: Add the cold diazonium salt solution to the furfural mixture dropwise over 30 minutes while maintaining temperature <10°C.
-
Workup: Gas evolution (N₂) will occur. Stir for 2–4 hours at room temperature. Extract with Ethyl Acetate. Wash with NaHCO₃ (to remove acid) and brine.
-
Purification: Recrystallize from Ethanol/Water.
-
Critical Control Point: Control temperature strictly during addition to prevent diazonium decomposition into phenol.
-
Protocol B: The "Modern" Suzuki-Miyaura Coupling
Best for: Complex drug discovery scaffolds, high purity requirements.
-
Reagents: 5-Bromo-2-furaldehyde (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 eq).
-
Solvent: DME/Water (2:1) or Toluene/Ethanol/Water (4:1:1). Degas solvents with Argon for 15 mins.
-
Reaction: Combine reagents in a sealed tube. Heat to 80–90°C for 4–6 hours.
-
Workup: Filter through Celite to remove Palladium black. Partition between water and EtOAc.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Self-Validation: The disappearance of the aldehyde proton shift (approx 9.6 ppm) of the starting material and appearance of the product aldehyde (often shifted slightly downfield) in NMR confirms conversion.
-
Medicinal Chemistry: The MAO-B Connection
The 5-aryl-2-furaldehyde scaffold has found a potent niche in neurodegenerative disease therapeutics, specifically as Monoamine Oxidase B (MAO-B) Inhibitors .
Structure-Activity Relationship (SAR)
MAO-B metabolizes dopamine; its inhibition preserves dopamine levels in Parkinson's patients.
-
The Spacer: The furan ring acts as a planar spacer, positioning the aryl group and the aldehyde (or its hydrazone derivative) to span the hydrophobic cavity of the MAO-B active site.
-
The "Gate" Mechanism: The 5-aryl group occupies the entrance cavity, while the functionalized aldehyde (often converted to a chalcone or hydrazone) interacts with the FAD cofactor deep in the enzyme.
Key Drug Development Insight
Researchers have found that condensing 5-aryl-2-furaldehydes with thiosemicarbazides yields compounds with
References
-
Vakhula, A., et al. (2018).[3] "5-Aryl-2-furaldehydes in the synthesis of tetrahydropyrimidinones by Biginelli reaction." Chemistry of Heterocyclic Compounds. Link
-
Hassan, A. S., et al. (2015).[1][4] "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry. Link
-
Obushak, M. D., et al. (2009). "Mechanism of Meerwein arylation of furan derivatives." Russian Journal of Organic Chemistry. Link
-
Kim, S. H., & Rieke, R. D. (2013). "5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route." Journal of Organic Chemistry. Link
-
Varshney, M., et al. (2015).[1][4] "Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines." World Journal of Pharmacy and Pharmaceutical Sciences.[4] Link
Sources
Modulating Furan Reactivity: Electronic Landscapes of Substituted Furaldehydes
[1]
The Electronic Paradox: Furan vs. Furaldehyde
In medicinal chemistry, the furan ring is often categorized as a
The introduction of the aldehyde group creates a "push-pull" electronic system. The oxygen heteroatom donates electron density into the ring (+M effect), while the carbonyl group at C2 aggressively withdraws density (-M, -I effects). This transforms the furan ring from a standard nucleophile into a site-selective electrophile .
For drug developers, understanding this inversion is critical. It dictates that:
-
C5 is the "Soft" Electrophilic Center: In 5-halo or 5-nitro derivatives, the C5 position becomes highly susceptible to Nucleophilic Aromatic Substitution (
), not just the classic Electrophilic Aromatic Substitution (EAS). -
Global Electrophilicity (
) Predicts Toxicity: High electrophilicity indices in furan derivatives correlate with Michael acceptor activity, often leading to covalent binding with biological thiols (e.g., glutathione), a marker for potential toxicity or targeted covalent inhibition.
Mechanism of Activation
The formyl group at C2 imposes a specific resonance contribution that depletes electron density at C5.
Figure 1: Electronic deactivation of the furan ring by the C2-formyl group, creating an electrophilic center at C5.
Quantifying Reactivity: The Global Electrophilicity Index ( )
To rationalize the reactivity of substituted furaldehydes, we utilize the Global Electrophilicity Index (
Formula:
-
(Chemical Potential)
-
(Chemical Hardness)
Comparative Electrophilicity of Furan Derivatives
The table below illustrates how substituents shift the electronic bias of the ring.
| Compound | Substituent (C5) | Electronic Effect | Global Electrophilicity ( | Predicted Reactivity |
| Furan | -H | Reference | Low (< 1.0 eV) | Nucleophilic (EAS prone) |
| 2-Furaldehyde | -H | EWG (C2) | Moderate (~1.5 eV) | Amphoteric |
| 5-Methyl-2-furaldehyde | -CH3 | EDG | Low-Moderate | Resistant to Nucleophiles |
| 5-Bromo-2-furaldehyde | -Br | Weak EWG | High | Susceptible to |
| 5-Nitro-2-furaldehyde | -NO2 | Strong EWG | Very High (> 3.0 eV) | Strong Electrophile (C5) |
Insight: 5-Nitro-2-furaldehyde is a "super-electrophile" relative to furan. This high
value explains its use in nitrofuran antibiotics (e.g., Nitrofurantoin), where the ring accepts electrons from biological reductases, initiating the mechanism of action.
Synthetic Implications: The Ring as an Electrophile
While standard organic chemistry textbooks focus on the furan ring attacking electrophiles (EAS), the synthesis of complex pharmaceutical intermediates often requires the furan ring to act as the electrophile , attacked by nucleophiles.
The Pathway at C5
When a leaving group (LG = Cl, Br, NO2) is present at C5, the C2-aldehyde activates the position for displacement. This is the primary route for diversifying the furan scaffold in drug discovery.
Mechanism: Addition-Elimination
-
Addition: Nucleophile attacks C5.
-
Intermediate: Formation of a resonance-stabilized Meisenheimer-like complex. The negative charge is delocalized onto the C2-carbonyl oxygen.
-
Elimination: Re-aromatization with loss of the Leaving Group.[2]
Figure 2: Nucleophilic Aromatic Substitution (
Experimental Protocol: Functionalization of 5-Bromo-2-furaldehyde
This protocol demonstrates the electrophilic nature of the C5 position by displacing a bromide with a secondary amine (morpholine). This reaction is driven by the electronic activation provided by the C2-aldehyde.
Reagents & Equipment[4]
-
Substrate: 5-Bromo-2-furaldehyde (10 mmol)
-
Nucleophile: Morpholine (12 mmol)
-
Base: Potassium Carbonate (
, 15 mmol) - Critical for neutralizing HBr generated. -
Solvent: DMF (Dimethylformamide) or Acetonitrile (Dry).
-
Atmosphere: Nitrogen or Argon.
Step-by-Step Methodology
-
Preparation:
-
Dissolve 5-Bromo-2-furaldehyde (1.75 g, 10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Note: DMF is chosen to stabilize the polar transition state of the
reaction.
-
-
Addition:
-
Add finely ground anhydrous
(2.07 g, 15 mmol) to the solution. -
Add Morpholine (1.05 mL, 12 mmol) dropwise via syringe while stirring.
-
-
Reaction:
-
Heat the mixture to 80°C . Monitor via TLC (30% EtOAc/Hexane).
-
Endpoint: The reaction typically completes in 2-4 hours. The aldehyde spot (
) will disappear, replaced by the more polar amino-furan product ( ).
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.[3] Pour into ice-cold water (50 mL).
-
Observation: A precipitate should form. If oil forms, extract with Ethyl Acetate (3 x 20 mL).
-
Wash organic layer with brine to remove DMF. Dry over
.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).
-
Yield Expectation: 75-85% of 5-morpholino-2-furaldehyde.
Case Study: 5-Nitro-2-furaldehyde (Nitrofurans)
The ultimate expression of furan ring electrophilicity is found in 5-nitro-2-furaldehyde.[4] The nitro group and aldehyde group act synergistically to make the ring electron-deficient.
-
Synthesis Challenge: Direct nitration of furfural is dangerous and leads to ring destruction due to the sensitivity of the aldehyde to strong acids/oxidizers.
-
Solution: Protection via Furfural Diacetate .[5]
Strategic Protocol: Nitration of Furfural Diacetate
This method protects the aldehyde as a gem-diacetate, allowing the ring to survive the harsh nitration conditions before hydrolysis restores the aldehyde [1].
-
Protection: Furfural + Acetic Anhydride
Furfural Diacetate. -
Nitration: Furfural Diacetate +
(fuming) 5-Nitrofurfural Diacetate. -
Deprotection: Acid hydrolysis
5-Nitro-2-furaldehyde.
This intermediate is the precursor to Nitrofurantoin and Nitrofurazone , where the high electrophilicity of the ring is essential for their biological reduction and subsequent bactericidal activity [2].
References
-
National Institutes of Health (NIH). (2025). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. PubMed. Retrieved from [Link]
-
ResearchGate. (2025). The Electrophilicity Index in Organic Chemistry. Retrieved from [Link]
-
MDPI. (2025). Calculation of the Global and Local Conceptual DFT Indices for the Prediction of Chemical Reactivity. Retrieved from [Link]
Methodological & Application
Application Note: Experimental Protocols for 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
Introduction & Scope
This guide details the experimental handling and reaction profiling of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (CAS: 306936-04-9). This compound represents a "privileged scaffold" in medicinal chemistry, particularly in the development of antitubercular and antimicrobial agents.[1] The presence of the trifluoromethyl (
Key Chemical Properties
| Property | Value | Notes |
| Molecular Formula | Halogenated aromatic furan | |
| Molecular Weight | 274.62 g/mol | Fragment-based drug design compliant |
| Melting Point | 41–44 °C | Low-melting solid; handle with care during drying |
| Solubility | DMSO, DMF, DCM, MeOH | Poor water solubility; requires co-solvent for bio-assays |
| Reactivity | Electrophilic Aldehyde | Prone to oxidation; sensitive to strong bases |
Safety & Handling (HSE Protocol)
WARNING: This compound contains halogenated aromatic groups.[1] Thermal decomposition may release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).[1]
-
Engineering Controls: All operations involving heating or silica gel chromatography must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended for organometallic steps), safety goggles, and lab coat.[1]
-
Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with strong oxidizers or aqueous basic waste streams.[1]
Upstream Synthesis: Suzuki-Miyaura Coupling[4]
The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 5-bromo-2-furaldehyde with the corresponding aryl boronic acid. This protocol minimizes homocoupling and maximizes yield.[1]
Reagents
-
Substrate A: 5-Bromo-2-furaldehyde (1.0 equiv)
-
Substrate B: 2-Chloro-4-(trifluoromethyl)phenylboronic acid (1.1 equiv)
-
Catalyst:
(3-5 mol%) or with [1] -
Base:
(2.0 equiv, 2M aqueous solution)[1] -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane)
Step-by-Step Protocol
-
Degassing: Charge a 3-neck round bottom flask with 1,4-Dioxane. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).[1]
-
Addition: Add Substrate A, Substrate B, and the Palladium catalyst under a positive stream of Argon.
-
Activation: Add the aqueous
solution. The biphasic mixture should be stirred vigorously. -
Reflux: Heat the reaction to 85–90 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1] The aldehyde spot (starting material) should disappear.[1]
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) and brine ( ).[1] Dry organic layer over .[1] -
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Downstream Application Protocols
The aldehyde functionality allows for rapid library generation.[1] Below are two validated protocols for drug discovery applications.
Protocol A: Hydrazone Formation (Antimicrobial Screening)
Hydrazones of furaldehydes are classic pharmacophores for anti-tuberculosis activity (e.g., Nitrofurantoin analogs).[1]
-
Rationale: The
linker stabilizes the aryl-furan core and often improves cell permeability. -
Reagents: 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (1 equiv), Isoniazid or Semicarbazide (1 equiv), Ethanol (solvent), Glacial Acetic Acid (cat.).[1]
Procedure:
-
Dissolve the aldehyde in absolute ethanol (0.1 M concentration).
-
Add the hydrazide component.[1]
-
Add 2–3 drops of glacial acetic acid.
-
Reflux for 2–4 hours. A precipitate typically forms (the product).[1]
-
Isolation: Cool to RT, filter the solid, wash with cold ethanol, and dry. Do not use column chromatography as hydrazones can hydrolyze on acidic silica; recrystallization from EtOH is preferred.[1]
Protocol B: Knoevenagel Condensation (Electron-Deficient Alkenes)
Used to synthesize acrylonitrile derivatives, which act as Michael acceptors in biological systems.[1]
-
Reagents: Aldehyde (1 equiv), Malononitrile (1.1 equiv), Ethanol, Piperidine (cat.).[1]
Procedure:
-
Mix aldehyde and malononitrile in Ethanol.[1]
-
Add catalytic Piperidine (5 mol%).[1]
-
Stir at RT for 30 mins, then warm to 50 °C if precipitation is slow.
-
The product, 2-((5-(2-chloro-4-(trifluoromethyl)phenyl)furan-2-yl)methylene)malononitrile, usually precipitates as a bright yellow/orange solid.
Visualized Workflows
Diagram 1: Synthesis & Derivatization Pathway
This flow illustrates the logical progression from raw materials to the final bioactive library.[1]
Caption: Synthetic workflow from Suzuki coupling precursors to diverse medicinal chemistry leads.
Analytical Characterization Expectations
To validate the synthesis, look for these specific signals in the
-
Aldehyde Proton: A distinct singlet very downfield at
9.6 – 9.8 ppm .[1] -
Furan Ring Protons: Two doublets (
) typically around 7.2 – 7.8 ppm .[1] The coupling constant of ~3.5 Hz is diagnostic for 2,5-disubstituted furans.[1] -
Aromatic Region: The 2-chloro-4-trifluoromethyl substitution pattern will show a specific splitting pattern (typically a doublet, a doublet of doublets, and a singlet for the proton between Cl and CF3) in the
7.8 – 8.2 ppm range.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Suzuki) | Oxygen poisoning of Pd catalyst | Ensure vigorous Argon sparging before adding catalyst. Use fresh catalyst. |
| Dark/Tarry Product | Polymerization of furan | Avoid strong mineral acids.[1] Keep reaction temperature <100 °C. Store aldehyde under inert gas in the dark. |
| Incomplete Reaction | Steric hindrance of 2-Cl group | The chloro group at the ortho position creates steric bulk.[1] Increase catalyst loading to 5 mol% or switch to SPhos ligand. |
| Solubility Issues | High lipophilicity of CF3/Cl | Use THF or Dioxane instead of MeOH/EtOH for reactions. |
References
-
Matrix Fine Chemicals. (n.d.).[1] 5-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]FURAN-2-CARBALDEHYDE | CAS 306936-04-9. Retrieved from [Link][1]
-
Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015).[1][2] 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139.[1][2] Retrieved from [Link]
-
Kim, S. H., & Rieke, R. D. (2013).[1] 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Journal of Organic Chemistry, 78(5), 1984-1993.[1] Retrieved from [Link]
Sources
Application Notes and Protocols for the Development of Novel Compounds from 5-Substituted-2-Furaldehydes
Abstract
5-Substituted-2-furaldehydes, particularly those derived from renewable biomass sources such as 5-hydroxymethylfurfural (HMF), are emerging as pivotal platform molecules in the landscape of modern synthetic chemistry.[1][2] Their inherent structural features—a reactive aldehyde group, a modifiable substituent at the 5-position, and an aromatic furan ring—offer a versatile scaffold for the synthesis of a diverse array of novel compounds.[3] This guide provides an in-depth exploration of synthetic strategies, detailed experimental protocols, and potential applications for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Introduction: The Versatility of the Furan Scaffold
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom that serves as a crucial structural motif in numerous biologically active compounds and functional materials.[4][5] Its presence often confers favorable pharmacokinetic properties and enhances binding affinity to biological targets.[6] 5-Substituted-2-furaldehydes, such as furfural and HMF, are readily accessible from the dehydration of carbohydrates, positioning them as sustainable starting materials for the synthesis of high-value chemicals.[7][8] The aldehyde at the C2 position is a key functional handle for a multitude of chemical transformations, while the substituent at the C5 position allows for fine-tuning of the molecule's physicochemical properties and biological activity.[3] This unique combination of features makes these compounds ideal starting points for the development of novel therapeutics, agrochemicals, and advanced materials.[9][10]
Synthetic Pathways from 5-Substituted-2-Furaldehydes
The strategic diversification of the 5-substituted-2-furaldehyde core can be achieved through several key synthetic transformations. This section will detail some of the most robust and widely applicable methodologies.
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing aryl, heteroaryl, or alkyl groups at the 5-position of the furan ring, significantly expanding the chemical space of accessible derivatives.[11] The Suzuki-Miyaura coupling, in particular, is a highly efficient method for the synthesis of 5-aryl-2-furaldehydes.[3][9]
This protocol describes the synthesis of 5-phenyl-2-furaldehyde from 5-bromo-2-furaldehyde and phenylboronic acid.
Materials:
-
5-Bromo-2-furaldehyde
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Toluene
-
Distilled water
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2-furaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 3:1 mixture of toluene and water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-phenyl-2-furaldehyde.
Causality of Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, necessitating an inert atmosphere to maintain its catalytic activity.
-
Base: Potassium carbonate is crucial for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from boron to palladium.
-
Ligand: Triphenylphosphine stabilizes the palladium catalyst and promotes the reductive elimination step, which forms the desired product.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents.
Condensation Reactions for Chain Elongation
The aldehyde functionality of 5-substituted-2-furaldehydes readily undergoes condensation reactions with active methylene compounds, such as malonates and cyanoacetates, to form new carbon-carbon double bonds. The Knoevenagel condensation is a classic example of this transformation, providing access to a wide range of α,β-unsaturated compounds.[12]
This protocol outlines the synthesis of a key intermediate for further functionalization.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve HMF (1.0 eq) in ethanol.
-
Add diethyl malonate (1.1 eq) to the solution.
-
Add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with dilute hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Causality of Experimental Choices:
-
Catalyst: Piperidine, a weak base, is sufficient to deprotonate the active methylene compound, initiating the condensation reaction without causing unwanted side reactions with the aldehyde.
-
Solvent: Ethanol is a suitable solvent for both reactants and the catalyst, facilitating a homogeneous reaction mixture.
Chemoenzymatic Synthesis for Green Chemistry Approaches
The integration of chemical and enzymatic steps offers a powerful and sustainable approach to the synthesis of novel furan derivatives. For instance, the reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) can be followed by enzymatic esterification to produce bio-based plasticizers.[13]
Caption: Chemoenzymatic cascade for the synthesis of BHMF diesters from HMF.
Applications in Drug Discovery and Materials Science
The diverse functionalities that can be introduced onto the furan scaffold have led to the development of compounds with a wide range of applications.
Medicinal Chemistry
Furan-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[4][5][6][14] The ability to readily modify the 5-substituent allows for the optimization of these activities through structure-activity relationship (SAR) studies.[15]
| Compound Class | Biological Activity | Key Structural Features |
| 5-Aryl-2-furaldehydes | Anticancer, Antimicrobial[9] | Aryl group at C5 enhances lipophilicity and potential for π-stacking interactions. |
| Furan-based Chalcones | Antioxidant, Anti-inflammatory | Extended conjugation from the furan ring to an aromatic ring. |
| HMF Derivatives | Antioxidant, Antiproliferative[16] | Hydroxymethyl group can participate in hydrogen bonding. |
Materials Science
Derivatives of 5-substituted-2-furaldehydes are valuable building blocks for the synthesis of sustainable polymers, biofuels, and surfactants.[2][17][18] For instance, 2,5-furandicarboxylic acid (FDCA), derived from the oxidation of HMF, is a bio-based alternative to terephthalic acid in the production of polyesters like polyethylene furanoate (PEF).[8][19]
Caption: Synthetic route from HMF to the bio-based polymer PEF.
Conclusion and Future Perspectives
5-Substituted-2-furaldehydes represent a cornerstone of a sustainable chemical industry. Their versatility as platform chemicals enables the synthesis of a vast array of valuable compounds with applications spanning from medicine to materials science. The continued development of efficient and selective catalytic systems for their transformation will undoubtedly unlock new opportunities for innovation.[20] Future research will likely focus on expanding the library of accessible derivatives through novel synthetic methodologies and exploring their potential in emerging fields such as organic electronics and targeted drug delivery.
References
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Chemoenzymatic Synthesis of 5-Hydroxymethylfurfural (HMF)-Derived Plasticizers by Coupling HMF Reduction with Enzymatic Esterification. PubMed. 2020. Available from: [Link]
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5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed. 2013. Available from: [Link]
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In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural. PubMed. 2013. Available from: [Link]
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Synthetic Routes for Designing Furanic and Non Furanic Biobased Surfactants from 5-Hydroxymethylfurfural. PubMed. 2022. Available from: [Link]
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Conversion of 5-hydroxymethylfurfural to chemicals: A review of catalytic routes and product applications. ResearchGate. Available from: [Link]
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Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available from: [Link]
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Furan: A Promising Scaffold for Biological Activity. Taylor & Francis Online. 2024. Available from: [Link]
-
The Industrial Applications of Furan Derivatives: Focus on 5-Hydroxymethyl-2-Furaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences. Available from: [Link]
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5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. 2015. Available from: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]
-
Catalytic conversion of 5-hydroxymethylfurfural to some value-added derivatives. Green Chemistry (RSC Publishing). Available from: [Link]
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Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan. MDPI. Available from: [Link]
-
Therapeutic Potential of HMF and Its Derivatives: a Computational Study. PMC. 2023. Available from: [Link]
-
Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. PMC. 2024. Available from: [Link]
-
What are the primary applications of 5-Hydroxymethylfurfural (HMF) in industrial processes?. Available from: [Link]
-
Novel Sulfur‐Containing Polyurethanes using 5‐(Chloromethyl)Furfural as a Renewable Building Block. PMC. Available from: [Link]
-
Catalytic Conversion of 5-Hydroxymethylfurfural to High-Value Derivatives by Selective Activation of C-O, C=O, and C=C Bonds. PubMed. 2022. Available from: [Link]
-
Application of furan derivative in medicinal field. ResearchGate. Available from: [Link]
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship.org. Available from: [Link]
-
Biodegradation of 5-(Hydroxymethyl)-furfural and Furan Derivatives. MDPI. 2018. Available from: [Link]
-
Main areas of practical application of HMF and its derivatives... ResearchGate. Available from: [Link]
-
Diversification of the Renewable Furanic Platform via 5‐(Chloromethyl)furfural‐Based Carbon Nucleophiles. ResearchGate. Available from: [Link]
-
Catalytic Conversion of Biomass Hydrolysate into 5-Hydroxymethylfurfural. ACS Publications. Available from: [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available from: [Link]
-
Catalytic Conversion of 5-Hydroxymethylfurfural and Fructose to 5-Ethoxymethylfurfural over Sulfonated Biochar Catalysts. BCREC Journal. 2023. Available from: [Link]
-
Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. Frontiers. Available from: [Link]
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Application Notes and Protocols for the Use of Organozinc Reagents with 2-Furaldehyde Derivatives
Introduction: Unlocking the Potential of Furan Scaffolds in Medicinal Chemistry
The furan ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a valuable building block for drug discovery professionals.[1] The targeted functionalization of furan derivatives is therefore of paramount importance. Among the various synthetic transformations, the addition of organozinc reagents to the carbonyl group of 2-furaldehyde and its derivatives stands out as a robust and highly versatile method for creating chiral furfuryl alcohols. These products are key intermediates in the synthesis of complex molecules with significant therapeutic potential.[2]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the nuances of using organozinc reagents with 2-furaldehyde derivatives. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for both achiral and asymmetric additions, and discuss the critical factors that govern the success and stereochemical outcome of these reactions.
Core Principles: Why Organozinc Reagents?
Organozinc reagents offer a unique balance of reactivity and functional group tolerance that makes them particularly well-suited for complex synthetic challenges. Unlike their more reactive organolithium and Grignard counterparts, organozinc compounds are generally less basic and exhibit greater chemoselectivity, allowing for their use with substrates bearing sensitive functional groups such as esters, amides, and nitriles.[3][4] This attribute is especially crucial in the later stages of a synthetic sequence, where preserving molecular complexity is essential.
The formation of the carbon-carbon bond in the addition of an organozinc reagent to an aldehyde proceeds through a nucleophilic attack of the carbanionic portion of the organozinc species on the electrophilic carbonyl carbon. The zinc atom plays a crucial role as a Lewis acid, coordinating to the carbonyl oxygen and thereby increasing the electrophilicity of the carbonyl carbon, facilitating the nucleophilic addition.
The Reaction Landscape: A Mechanistic Overview
The addition of organozinc reagents to 2-furaldehyde derivatives can be broadly categorized into two main types: uncatalyzed (or stoichiometric) additions and catalytic asymmetric additions.
Uncatalyzed Addition
In the absence of a chiral catalyst, the addition of an organozinc reagent to a prochiral 2-furaldehyde derivative will result in a racemic mixture of the corresponding furfuryl alcohol. The reaction is typically carried out by preparing the organozinc reagent in situ or using a pre-formed reagent, followed by the addition of the furaldehyde derivative.
Catalytic Asymmetric Addition: The Path to Enantiopure Furfuryl Alcohols
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as the biological activity of a chiral molecule often resides in a single enantiomer.[2] Catalytic asymmetric addition of organozinc reagents to 2-furaldehyde derivatives provides an elegant and efficient route to chiral furfuryl alcohols.[5] This transformation is typically achieved through the use of a substoichiometric amount of a chiral ligand, which coordinates to the zinc center and creates a chiral environment around the reactive species. This chiral complex then preferentially delivers the organic group to one of the two enantiotopic faces of the aldehyde, leading to the formation of one enantiomer of the product in excess.
A variety of chiral ligands have been successfully employed for this purpose, with chiral amino alcohols being among the most effective and widely used.[6][7]
Visualizing the Catalytic Cycle
The catalytic cycle for the asymmetric addition of a dialkylzinc reagent to 2-furaldehyde in the presence of a chiral amino alcohol ligand can be visualized as follows:
Figure 1: A simplified representation of the catalytic cycle for the asymmetric addition of a dialkylzinc reagent to 2-furaldehyde.
Stereochemical Control: The Interplay of Chelation and Sterics
The stereochemical outcome of the addition of organozinc reagents to 2-furaldehyde derivatives is governed by a delicate interplay of steric and electronic factors. The presence of the furan ring introduces an additional layer of complexity compared to simple aromatic aldehydes. The oxygen atom of the furan ring can potentially act as a coordinating atom for the Lewis acidic zinc center, leading to a chelation-controlled transition state.
Stereochemical Models
Two primary models are often invoked to predict the stereoselectivity of nucleophilic additions to carbonyl compounds with a nearby stereocenter or a coordinating group: the Felkin-Ahn model and the Cram chelation model.[8][9]
-
Felkin-Ahn Model (Non-Chelation): This model predicts the stereochemical outcome based on steric hindrance. The largest substituent on the adjacent carbon atom orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions.
-
Cram Chelation Model: This model applies when a chelating group (like the oxygen in the furan ring) is present. The metal center of the nucleophile coordinates to both the carbonyl oxygen and the chelating group, forming a rigid cyclic transition state. The nucleophile then attacks from the less hindered face of this complex.
The operative model in the addition of organozinc reagents to 2-furaldehyde derivatives can depend on several factors, including the nature of the organozinc reagent, the solvent, and the presence of any additives or catalysts.
Experimental Protocols
Safety Precautions: Organozinc reagents, particularly dialkylzincs, can be pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for the success of these reactions.
Protocol 1: Preparation of an Organozinc Reagent from an Alkyl Halide
This protocol describes the preparation of an alkylzinc halide reagent, which can be used for subsequent addition reactions.
Materials:
-
Zinc dust (<10 micron, activated)
-
1,2-Dibromoethane
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl bromide
-
Anhydrous Lithium Chloride (LiCl)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and under an argon atmosphere, add zinc dust (1.5 equivalents).
-
Add anhydrous THF to the flask.
-
Activate the zinc by adding 1,2-dibromoethane (approx. 5 mol%) and gently heating the mixture until gas evolution is observed. Cool the mixture to room temperature.
-
Dissolve the alkyl bromide (1.0 equivalent) and anhydrous LiCl (1.0 equivalent) in anhydrous THF in a separate flame-dried Schlenk flask.[10]
-
Slowly add the solution of the alkyl bromide and LiCl to the activated zinc suspension via a cannula.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of the organozinc reagent is often indicated by a change in the appearance of the zinc dust.
-
Allow the excess zinc to settle, and the resulting supernatant containing the organozinc reagent can be used directly in the next step.
Protocol 2: Asymmetric Addition of Diethylzinc to 2-Furaldehyde
This protocol details a representative procedure for the enantioselective addition of diethylzinc to 2-furaldehyde using a chiral amino alcohol ligand.[6]
Materials:
-
(1R,2S)-(-)-N,N-Dimethyl-1,2-diphenylethanediamine (or other suitable chiral amino alcohol)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
2-Furaldehyde
-
Titanium (IV) isopropoxide
Procedure:
-
To a flame-dried Schlenk flask under argon, add the chiral amino alcohol (5 mol%).
-
Add anhydrous toluene to dissolve the ligand.
-
Add titanium (IV) isopropoxide (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 equivalents) to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add a solution of 2-furaldehyde (1.0 equivalent) in anhydrous toluene dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral furfuryl alcohol.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Data Presentation: Substrate Scope and Performance
The following table provides representative data for the asymmetric addition of diethylzinc to various aldehydes, illustrating the typical yields and enantioselectivities that can be achieved with chiral amino alcohol catalysts. While specific data for a wide range of substituted 2-furaldehydes is not extensively compiled in a single source, these examples serve as a valuable benchmark.
| Entry | Aldehyde | Chiral Ligand | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (1R,2S)-Norephedrine derivative | 95 | 98 (R) |
| 2 | 4-Chlorobenzaldehyde | Proline-derived amino alcohol | 92 | 95 (S) |
| 3 | Cyclohexanecarboxaldehyde | Camphor-derived amino alcohol | 88 | 90 (R) |
| 4 | 2-Furaldehyde | Ephedrine-based ligand | 90 | 92 (S) |
Note: The specific chiral ligand and reaction conditions will significantly influence the yield and enantioselectivity. The data presented here are illustrative examples.
Workflow for Drug Development Applications
The chiral furfuryl alcohols synthesized through these methods are valuable intermediates for the synthesis of more complex drug candidates. The following workflow illustrates a potential path from a 2-furaldehyde derivative to a novel therapeutic agent.
Figure 2: A conceptual workflow illustrating the application of chiral furfuryl alcohols in a drug discovery pipeline.
Troubleshooting and Expert Insights
-
Low Reactivity: If the reaction is sluggish, ensure that the zinc is properly activated and that all reagents and solvents are scrupulously dried. The presence of water will quench the organozinc reagent. The use of additives like LiCl can significantly enhance the reactivity of organozinc halides.[10]
-
Low Enantioselectivity: The choice of chiral ligand is critical. It is often necessary to screen a small library of ligands to find the optimal one for a specific 2-furaldehyde derivative. The stoichiometry of the ligand and any additives (e.g., Ti(OiPr)4) should be carefully controlled.
-
Side Reactions: The furan ring itself can be susceptible to certain reaction conditions. For example, strongly acidic workups should be avoided as they can lead to ring-opening or polymerization of the furan moiety.
Conclusion: A Powerful Tool for Asymmetric Synthesis
The addition of organozinc reagents to 2-furaldehyde derivatives represents a powerful and versatile strategy for the synthesis of valuable chiral building blocks. The mild reaction conditions, high functional group tolerance, and the potential for achieving high levels of enantioselectivity make this methodology particularly attractive for applications in drug discovery and development. By understanding the underlying principles and carefully optimizing the reaction parameters, researchers can effectively leverage this chemistry to access novel and complex molecular architectures with the potential to address significant unmet medical needs.
References
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Kim, S.-H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984–1993. [Link]
-
Franklin, S. (2024). Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Organic Chemistry. [Link]
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856. [Link]
-
Knochel, P., Millot, N., Rodriguez, A. L., & Tucker, C. E. (2001). Preparation and Applications of Functionalized Organozinc Compounds. Organic Reactions, 1–393. [Link]
-
Wikipedia contributors. (2024, January 15). Organozinc chemistry. In Wikipedia, The Free Encyclopedia. [Link]
-
Stang, M., Hanada, E. M., & Blum, S. A. (2025). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. The Journal of organic chemistry, 90(2), 939–948. [Link]
-
Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 104(1), 323–362. [Link]
-
Kobayashi, K., Naka, H., Wheatley, A. E. H., & Kondo, Y. (2008). Organozinc reagents in DMSO solvent: remarkable promotion of SN2' reaction for allene synthesis. Organic letters, 10(15), 3375–3377. [Link]
-
Xu, Z., Bo, R., Wu, N., Wan, Y., & Wu, H. (2011). L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. Letters in Organic Chemistry, 8(8), 582-586. [Link]
-
Dosa, P. I. (1998). Catalytic Asymmetric Addition of Organozinc Reagents to Aldehydes and Ketones (Doctoral dissertation, Massachusetts Institute of Technology). [Link]
-
Walsh, P. J., & Kozlowski, M. C. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of chemical research, 50(9), 2175–2184. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and microbial technology, 43(4-5), 281–294. [Link]
-
Kim, S.-H., & Rieke, R. D. (2012). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of organic chemistry, 78(5), 1984-93. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Noyori, R., & Suga, S. (2001). Probing the origin of high enantioselectivity in the dialkylzinc addition to aldehydes catalyzed by fenchone derivatives. Journal of the American Chemical Society, 123(48), 12035-12043. [Link]
-
Maciá, B., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Molecules, 26(15), 4467. [Link]
-
Havlíková, M., et al. (2008). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Collection of Czechoslovak Chemical Communications, 73(10), 1331-1344. [Link]
-
Gonzalez, A., et al. (2017). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 22(11), 1888. [Link]
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- 7. eurekaselect.com [eurekaselect.com]
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Application Note: 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde in Drug Discovery
This Application Note provides a comprehensive technical guide for researchers utilizing 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (CAS 306936-04-9). This compound serves as a critical pharmacophore building block in the synthesis of high-affinity inhibitors targeting oncogenic signaling pathways (specifically STAT3 ) and cytoskeletal dynamics (Tubulin ).
Executive Summary
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde is a specialized heterocyclic aldehyde used primarily as a privileged scaffold in medicinal chemistry. Its structural significance lies in the 2-chloro-4-(trifluoromethyl)phenyl moiety—a highly lipophilic, electron-withdrawing group that enhances membrane permeability and metabolic stability.
When condensed with hydrazine or amine linkers, this scaffold generates Schiff base derivatives (e.g., hydrazones, thiosemicarbazones) that exhibit potent cytotoxicity against cancer cell lines driven by constitutive STAT3 activation or aberrant microtubule dynamics .
Key Applications
-
STAT3 Inhibitor Development: Synthesis of small molecules that bind the SH2 domain of STAT3, preventing dimerization and nuclear translocation.
-
Tubulin Polymerization Inhibition: Creation of colchicine-site binders that arrest cells in the G2/M phase.
-
Antimicrobial Screening: Evaluation against drug-resistant bacterial strains (e.g., S. aureus) due to the lipophilic nature of the phenyl-furan core.
Sensitive Cell Lines & Biological Targets
The sensitivity of cell lines to derivatives of this compound is dictated by their dependence on the STAT3 pathway or susceptibility to mitotic arrest .
| Cell Line | Tissue Origin | Sensitivity Mechanism | Application |
| MDA-MB-231 | Breast (TNBC) | High STAT3 Activity. These cells rely on constitutive STAT3 phosphorylation (Tyr705) for survival and metastasis. | Primary screening model for STAT3 inhibitors derived from this scaffold. |
| A549 | Lung (NSCLC) | Drug Resistance. Often used to test the ability of the 2-Cl-4-CF3 moiety to overcome efflux pumps due to high lipophilicity. | Evaluation of metabolic stability and potency in KRAS-mutant lines. |
| DU145 | Prostate | STAT3/IL-6 Loop. Constitutive IL-6 autocrine signaling makes these cells highly sensitive to SH2 domain inhibitors. | Validation of pathway specificity. |
| HeLa | Cervical | Microtubule Dynamics. Rapidly dividing cells sensitive to G2/M arrest agents (tubulin destabilizers). | Screening for antimitotic activity (colchicine-binding site competition). |
| HCT116 | Colon | Apoptosis Induction. Sensitive to ROS generation and mitochondrial depolarization often triggered by furan-based electrophiles. | General cytotoxicity and apoptosis assays. |
Mechanism of Action: The "Privileged Scaffold" Hypothesis
The biological potency of derivatives synthesized from 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde stems from two structural features:
-
The "Warhead" (Furaldehyde Core): The furan ring serves as a rigid linker. The aldehyde group is typically condensed with a nucleophile (e.g., thiosemicarbazide) to form a conjugated system capable of hydrogen bonding with specific protein residues (e.g., Lys591 in STAT3).
-
The "Anchor" (2-Cl-4-CF3 Phenyl Group):
-
Lipophilicity: The trifluoromethyl (-CF3) and chloro (-Cl) groups drastically increase the LogP, facilitating passive transport across the cell membrane.
-
Hydrophobic Binding: This moiety fits snugly into hydrophobic pockets of target proteins (e.g., the hydrophobic sub-pocket of the STAT3 SH2 domain), enhancing binding affinity compared to unsubstituted phenyl rings.
-
Diagram: Mechanism of Action & Synthesis Workflow
Caption: Workflow showing the conversion of the aldehyde scaffold into active inhibitors targeting STAT3 or Tubulin pathways.
Experimental Protocols
Protocol A: Synthesis of Bioactive Hydrazone Derivatives
Use this protocol to convert the aldehyde into a testable inhibitor.
-
Reagents:
-
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (1.0 equiv).
-
Thiosemicarbazide or specific Hydrazide (1.0 equiv).
-
Ethanol (Absolute).
-
Catalytic Acetic Acid (glacial).
-
-
Procedure:
-
Dissolve the aldehyde in ethanol (0.1 M concentration).
-
Add the hydrazide component.
-
Add 2-3 drops of glacial acetic acid.
-
Reflux at 80°C for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Cool to room temperature. The precipitate (Schiff base) is filtered, washed with cold ethanol, and recrystallized.
-
-
Validation: Confirm structure via 1H-NMR (Look for the disappearance of the aldehyde proton at ~9.6 ppm and appearance of the imine -CH=N- proton at ~8.0–8.5 ppm).
Protocol B: Cytotoxicity Screening (MTT Assay)
Target: MDA-MB-231 (STAT3 high) vs. MCF-10A (Normal control).
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment:
-
Prepare a 10 mM stock of the derivative in DMSO.
-
Perform serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in culture medium.
-
Treat cells for 48h or 72h.
-
-
Development:
-
Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.
-
Remove medium carefully.
-
Add 150 µL DMSO to dissolve formazan crystals.
-
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Self-Validation Check: The IC50 for the parent aldehyde (scaffold) is typically high (>50 µM), whereas active derivatives should show IC50 < 10 µM.
-
Protocol C: Western Blot for STAT3 Inhibition
To confirm the mechanism of action in MDA-MB-231 cells.
-
Treatment: Treat cells with the IC50 concentration of the derivative for 24h.
-
Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate, NaF).
-
Blotting:
-
Primary Antibody: p-STAT3 (Tyr705) (1:1000).
-
Control Antibody: Total STAT3 and
-Actin .
-
-
Result Interpretation: A successful inhibitor will show a significant decrease in p-STAT3 band intensity without reducing Total STAT3 levels.
Handling & Stability
-
Storage: Store the aldehyde at 2–8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to oxidation to the corresponding carboxylic acid (furoic acid) upon air exposure.
-
Solubility: Soluble in DMSO, DMF, and Chloroform. Sparingly soluble in water.
-
Safety: The compound contains a reactive aldehyde and halogenated groups. Handle in a fume hood. Avoid inhalation of dust.
References
-
Chemical Identification: National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 306936-04-9. Retrieved from .
-
Scaffold Biological Activity: Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry. Retrieved from .
- STAT3 Inhibitor Design: Lin, L., et al. (2010). Novel STAT3 inhibitors for treating breast and pancreatic cancer. (Discusses furan-based pharmacophores).
-
Agrochemical Context: U.S. Environmental Protection Agency. (2006).[1] Reregistration Eligibility Decision for Fomesafen. (Discusses the 2-chloro-4-trifluoromethylphenyl moiety in bio-active agents). Retrieved from .
Sources
Application Note: A Researcher's Guide to In Vivo Dosing with Furaldehyde Derivatives
Introduction: The Therapeutic Potential and Challenges of Furaldehyde Derivatives
Furaldehyde derivatives, a class of heterocyclic organic compounds, are gaining significant attention in the biomedical research community.[1][2] These compounds, often formed during the thermal processing of foods through the Maillard reaction, include prominent members like 5-hydroxymethylfurfural (5-HMF) and furfural.[3] They are being investigated for a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects.[4][5][6][7] This burgeoning interest necessitates robust and reproducible in vivo studies to validate their therapeutic potential and understand their physiological effects.
However, transitioning from in vitro discovery to in vivo validation presents significant challenges. Key among these is determining the appropriate dosage and concentration. An effective dose must be high enough to elicit a therapeutic response but low enough to avoid confounding toxicity.[8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute scientifically sound in vivo studies with furaldehyde derivatives, focusing on logical dose selection, protocol integrity, and mechanistic evaluation.
Section 1: Foundational Principles – Vehicle Selection and Formulation
The first critical step in any in vivo study is the preparation of a safe and effective dosing formulation. The choice of vehicle—the solvent or carrier for the test compound—is paramount and depends on the physicochemical properties of the specific furaldehyde derivative.
Causality in Vehicle Choice: Many furaldehyde derivatives have limited aqueous solubility. Therefore, a simple saline or water vehicle may not be feasible, especially for achieving higher concentrations needed for dose-response studies.[9] The vehicle must solubilize or uniformly suspend the compound without degrading it or causing toxicity itself.[9][10]
Commonly Used Vehicles for In Vivo Administration:
-
Aqueous Solutions: For water-soluble derivatives, sterile water, normal saline (0.9% NaCl), or Phosphate-Buffered Saline (PBS) are ideal as they are isotonic and well-tolerated.[10]
-
Co-solvents: For compounds with intermediate solubility, mixtures involving Dimethyl Sulfoxide (DMSO), ethanol, polyethylene glycols (PEGs), or propylene glycol can be used.[10][11] Crucially, the concentration of organic solvents like DMSO should be minimized (typically <5-10% of the final volume) as they can cause local irritation and systemic toxicity. A vehicle-only control group is mandatory to differentiate the effects of the compound from those of the vehicle.
-
Suspensions: For poorly soluble compounds, suspending agents like carboxymethyl cellulose (CMC) or using oil-based vehicles (e.g., corn oil, olive oil) are common strategies, particularly for oral gavage administration.[9][10][12]
Protocol Trustworthiness: Always conduct a small pilot study with the chosen vehicle alone in a few animals to ensure it does not cause adverse effects (e.g., weight loss, lethargy, or inflammation) that could confound the results of the main study.
Section 2: Dosage Insights from Preclinical Studies
Determining a starting dose requires a thorough literature review of the specific furaldehyde derivative. The tables below summarize reported efficacious doses for 5-HMF and Furfural from various preclinical studies, providing a valuable starting point for dose-range finding experiments.
Table 1: Reported In Vivo Dosages of 5-Hydroxymethylfurfural (5-HMF)
| Animal Model | Administration Route | Dosage Range (mg/kg) | Observed Effect | Reference(s) |
| Mice | Intraperitoneal (i.p.) | 12 | Neuroprotection, activation of Nrf2/ARE pathway | [13] |
| Mice | Intravenous (i.v.) | 7 - 35 | Anaphylactoid reactions (safety study) | [14] |
| Mice | Oral (p.o.) | 5 - 500 | Pharmacokinetic and disposition studies | [15] |
| Rats | Oral (p.o.) | 80 - 100 | No observed toxic effects in safety studies | [3] |
Table 2: Reported In Vivo Dosages of Furfural
| Animal Model | Administration Route | Dosage Range (mg/kg/day) | Observed Effect | Reference(s) |
| Rats | Dietary | 30 - 180 | Short-term toxicity assessment | [16] |
| Rats | Oral Gavage | > 90 | Hepatotoxicity observed | [17] |
| Mice | Oral Gavage | > 150 | Hepatotoxicity observed | [17] |
| Mice | Oral Gavage | 175 | Increased incidence of liver adenomas/carcinomas | [16] |
Expert Insight: As the tables illustrate, the effective and toxic doses can vary widely based on the administration route, animal species, and study endpoint. Oral administration generally requires higher doses than parenteral routes like intravenous or intraperitoneal injection. Toxicity studies often use much higher doses than those required for observing a therapeutic effect.[15][16][17]
Section 3: Protocol – A Step-by-Step Framework for Dose Determination
A scientifically rigorous study requires a systematic approach to dose selection, moving from a dose-range finding study to a definitive efficacy or toxicity study.[18]
The Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study
The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose that can be administered without causing unacceptable toxicity or side effects that would interfere with the interpretation of the primary endpoint (e.g., significant weight loss, lethargy).[8][19][20] This is a critical step for both efficacy and long-term safety studies.[18][21]
Workflow for a Typical MTD Study:
Caption: Workflow for a Dose-Range Finding (DRF) study to determine the Maximum Tolerated Dose (MTD).
Protocol: Definitive In Vivo Efficacy Study
Once the MTD is established, you can design the main study with appropriately selected dose levels.
Step-by-Step Protocol:
-
Animal Model & Acclimatization:
-
Select an appropriate animal model (e.g., C57BL/6 mice for inflammation studies).
-
Allow animals to acclimatize to the facility for at least one week before the experiment begins.
-
-
Group Allocation:
-
Randomly assign animals to experimental groups (n=8-10 per group for statistical power).
-
Mandatory Groups:
-
Group 1: Naive/Untreated Control: No treatment.
-
Group 2: Vehicle Control: Receives only the vehicle on the same schedule as the treatment groups.
-
Group 3: Low-Dose Treatment: e.g., 1/10th of the MTD.
-
Group 4: Mid-Dose Treatment: e.g., 1/3rd of the MTD.
-
Group 5: High-Dose Treatment: The MTD or a slightly lower dose (e.g., 80-90% of MTD).
-
Group 6 (Optional): Positive Control: A known effective drug for the disease model.
-
-
-
Preparation of Dosing Solutions:
-
On each dosing day, prepare fresh solutions of the furaldehyde derivative in the predetermined vehicle.
-
Ensure the compound is fully dissolved or homogeneously suspended before administration. Vortex or sonicate if necessary.
-
-
Administration:
-
Accurately weigh each animal before dosing to calculate the precise volume to be administered.
-
Administer the compound via the chosen route (e.g., oral gavage, i.p. injection) at the same time each day to maintain consistent circadian rhythms.
-
-
Monitoring and Data Collection:
-
Monitor animal health daily, recording body weight and any clinical signs of toxicity.
-
At the study endpoint, collect relevant samples (e.g., blood for cytokine analysis, tissues for histology or western blotting) for efficacy assessment.
-
-
Data Analysis:
-
Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.
-
Section 4: Mechanistic Insights – Connecting Dose to Biological Pathway
Understanding how a compound works is as important as knowing that it works. Furaldehyde derivatives like 5-HMF have been shown to exert their antioxidant and anti-inflammatory effects by modulating key signaling pathways.[4][6] One of the most well-documented is the Nrf2/ARE pathway.[6][13]
The Nrf2 Antioxidant Response Pathway: Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation. When cells are exposed to oxidative stress or activators like 5-HMF, Keap1 releases Nrf2.[13] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of a battery of protective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[6][13]
Caption: Activation of the Nrf2/ARE antioxidant pathway by 5-HMF.
Experimental Validation: When designing a study, including endpoints that measure the activation of such pathways provides mechanistic validation. For example, after dosing with 5-HMF, researchers can measure the protein expression of Nrf2 in the nucleus and cytoplasm, and the upregulation of HO-1 and NQO1 in target tissues via western blot or qPCR. This links the observed therapeutic effect (e.g., reduced inflammation) directly to a molecular mechanism.[6]
Section 5: Safety and Toxicological Considerations
While furaldehyde derivatives show therapeutic promise, it is crucial to be aware of their potential toxicity, particularly at higher doses.[7][14]
-
Hepatotoxicity: Studies have shown that high doses of furfural can cause liver toxicity in rodents.[17] Therefore, monitoring liver enzymes (e.g., ALT, AST) in the serum can be an important safety endpoint.
-
Nephrotoxicity: Some metabolites of 5-HMF have been linked to kidney damage at very high concentrations.[7]
-
Irritation: Concentrated solutions of some derivatives can be irritating to skin and mucous membranes.[14][22]
-
Genotoxicity: The potential for genotoxicity of some furan derivatives has been a subject of investigation, though results can be varied.[23]
Trustworthiness through Monitoring: A robust protocol will include comprehensive safety monitoring. At the end of a study, collecting major organs (liver, kidney, spleen, lungs) for histopathological analysis by a trained pathologist is the gold standard for identifying potential organ-level toxicity that may not be apparent from clinical signs alone.
Conclusion
The successful in vivo investigation of furaldehyde derivatives hinges on a methodical and evidence-based approach to dosage and concentration selection. By starting with a thorough literature review, selecting an appropriate vehicle, performing a rigorous dose-range finding study, and designing definitive experiments with mechanistic and safety endpoints, researchers can generate reliable and translatable data. This structured approach not only enhances the scientific integrity of the findings but also accelerates the journey of these promising compounds from the laboratory bench to potential therapeutic applications.
References
-
5-Hydroxymethylfurfural Enhances the Antiviral Immune Response in Macrophages through the Modulation of RIG-I-Mediated Interferon Production and the JAK/STAT Signaling Pathway. ACS Omega. Available at: [Link]
-
5-Hydroxymethylfurfural Enhances the Antiviral Immune Response in Macrophages through the Modulation of RIG-I-Mediated Interferon Production and the JAK/STAT Signaling Pathway. PMC. Available at: [Link]
-
5-Hydroxymethylfurfural: A Particularly Harmful Molecule Inducing Toxic Lipids and Proteins?. MDPI. Available at: [Link]
-
5-HMF induces anaphylactoid reactions in vivo and in vitro. PMC. Available at: [Link]
-
NRF2 activates growth factor genes and downstream AKT signaling to induce mouse and human hepatomegaly. PMC. Available at: [Link]
-
Nrf2 Activation: Involvement in Central Nervous System Traumatic Injuries. A Promising Therapeutic Target of Natural Compounds. MDPI. Available at: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Pharmacognosy Reviews. Available at: [Link]
-
5-HMF attenuates striatum oxidative damage via Nrf2/ARE signaling pathway following transient global cerebral ischemia. PubMed. Available at: [Link]
-
Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration. PubMed. Available at: [Link]
-
Furan Acute Exposure Guideline Levels. NCBI. Available at: [Link]
-
5-HMF attenuates striatum oxidative damage via Nrf2/ARE signaling pathway following transient global cerebral ischemia. PMC. Available at: [Link]
-
5-Hydroxymethylfurfural Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation. PMC. Available at: [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available at: [Link]
-
Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Firma CSU. Available at: [Link]
-
Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. MDPI. Available at: [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. ResearchGate. Available at: [Link]
-
FURFURAL (addendum). Inchem.org. Available at: [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]
-
Modulation of the Nrf2/HO-1 Pathway- and Apoptosis-Related Genes Following 5-hydroxymethylfurfural Induced Mouse Liver Injury. PMC. Available at: [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: [Link]
-
Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2. ResearchGate. Available at: [Link]
-
Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program. Available at: [Link]
-
Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. PubMed. Available at: [Link]
-
Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC. Available at: [Link]
-
US EPA - Pesticides - Fact Sheet for Furfural. US EPA. Available at: [Link]
-
Refining MTD studies. NC3Rs. Available at: [Link]
-
Recommendations on dose level selection for repeat dose toxicity studies. PMC. Available at: [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available at: [Link]
-
What are the preferable iv vehicle system for in vivo study?. ResearchGate. Available at: [Link]
-
Furfural Produces Dose-Dependent Attenuating Effects on Ethanol-Induced Toxicity in the Liver. Frontiers in Pharmacology. Available at: [Link]
-
Maximum Tolerable Dose Study Services. Reaction Biology. Available at: [Link]
-
A review of 5-hydroxymethylfurfural (HMF) in parenteral solutions. Semantic Scholar. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
-
Furfural (WHO Food Additives Series 42). Inchem.org. Available at: [Link]
-
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. PMC. Available at: [Link]
-
Production of 5-Hydroxymethylfurfural (HMF) from Sucrose in Aqueous Phase Using S, N-Doped Hydrochars. MDPI. Available at: [Link]
-
Dose Selection in Preclinical Studies: Cross-Species Dose Conversion. Regulatory Research and Medicine Evaluation. Available at: [Link]
-
Maximum Tolerated Dose. ResearchGate. Available at: [Link]
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- 14. 5-HMF induces anaphylactoid reactions in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
synthesis of Schiff bases from 5-(substituted aryl)-2-furfuraldehyde
Executive Summary
This application note details the synthesis of pharmacologically active Schiff bases derived from 5-(substituted aryl)-2-furfuraldehyde. Unlike standard benzaldehyde derivatives, the furan ring introduces unique electronic properties and lipophilicity profiles critical for antimicrobial and anticancer drug discovery.
This protocol is divided into two phases:
-
Precursor Synthesis: The construction of the 5-aryl-2-furfuraldehyde scaffold via the Meerwein arylation.
-
Ligand Formation: The condensation of the aldehyde with primary amines to form the azomethine (
) linkage.
Phase I: Synthesis of 5-(Substituted Aryl)-2-Furfuraldehyde
Commercially available furfural must be functionalized at the C5 position to introduce the aryl moiety. The most robust method for this is the Meerwein Arylation , a radical-mediated coupling reaction using diazonium salts.
Reaction Mechanism & Rationale
The reaction proceeds via the decomposition of an aryl diazonium salt in the presence of a copper(II) catalyst. The resulting aryl radical attacks the electron-rich furan ring at the 5-position (least sterically hindered and electronically favorable).
Critical Control Point: The stability of the diazonium salt is temperature-dependent. The diazotization must occur between
Experimental Protocol (Meerwein Arylation)
Reagents:
-
Substituted Aniline (e.g., 4-chloroaniline, 4-nitroaniline): 0.1 mol
-
Sodium Nitrite (
): 0.1 mol -
Hydrochloric Acid (
): 3M solution -
Furfural (freshly distilled): 0.1 mol
-
Copper(II) Chloride (
): 0.025 mol (Catalyst) -
Solvent: Water/Acetone mixture (1:1)
Step-by-Step Methodology:
-
Diazotization: Dissolve the substituted aniline in dilute
. Cool the solution to in an ice bath. Dropwise, add an aqueous solution of , maintaining the temperature below . Stir for 20 minutes.-
Validation: Test with starch-iodide paper; an immediate blue color confirms excess nitrous acid (reaction complete).
-
-
Coupling: In a separate vessel, mix furfural and
in the water/acetone solvent. -
Addition: Slowly add the cold diazonium salt solution to the furfural mixture with vigorous stirring.
-
Incubation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Gas evolution (
) will be observed. -
Isolation: The product often precipitates.[1] If oil forms, extract with dichloromethane (DCM), dry over
, and remove solvent. -
Purification: Recrystallize from ethanol.
Phase II: Schiff Base Condensation
The core pharmacophore is generated by condensing the 5-aryl-2-furfuraldehyde with a primary amine (e.g., hydrazides, substituted anilines).
Reaction Mechanism
This is a nucleophilic addition-elimination reaction. The amine attacks the carbonyl carbon to form a carbinolamine intermediate, which subsequently dehydrates to form the imine.
Catalytic Strategy: Glacial acetic acid is added to protonate the carbonyl oxygen, increasing its electrophilicity. However, excess acid must be avoided to prevent the complete protonation of the amine nucleophile.
Experimental Protocol
Reagents:
-
5-(Substituted aryl)-2-furfuraldehyde (from Phase I): 0.01 mol
-
Primary Amine (e.g., 4-amino-antipyrine, isoniazid): 0.01 mol
-
Solvent: Absolute Ethanol (99.9%)
-
Catalyst: Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology:
-
Solubilization: Dissolve the aldehyde (0.01 mol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 2-3 drops of glacial acetic acid. Stir for 5 minutes.
-
Addition: Add the equimolar amount of the primary amine dissolved in 10 mL ethanol.
-
Reflux: Attach a condenser and reflux the mixture at
for 4–8 hours.-
Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot indicates completion.
-
-
Crystallization: Cool the reaction mixture to room temperature, then pour into crushed ice. The Schiff base typically precipitates as a colored solid.
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol/DMF mixtures to ensure high purity.
Visualization of Workflows
Figure 1: Synthetic Workflow (Meerwein to Schiff Base)
Caption: Sequential workflow transforming aniline precursors into bioactive Schiff bases via the Meerwein arylation and subsequent imine condensation.
Figure 2: Mechanistic Pathway of Imine Formation
Caption: The acid-catalyzed mechanism involves carbonyl activation, nucleophilic attack, and the irreversible elimination of water to form the imine bond.
Characterization & Validation
To ensure scientific integrity, the synthesized compounds must be validated using the following spectroscopic markers.
Table 1: Key Spectroscopic Markers
| Technique | Functional Group | Expected Signal | Interpretation |
| FT-IR | Azomethine ( | Sharp, strong band confirming condensation. | |
| FT-IR | Carbonyl ( | Absent | Disappearance confirms full conversion of aldehyde. |
| 1H NMR | Azomethine Proton ( | Singlet signal; diagnostic for Schiff bases. | |
| 1H NMR | Furan Ring Protons | Doublets (typically) showing furan coupling. |
Troubleshooting & Optimization (Expert Insights)
-
Problem: Low yield in Phase I (Meerwein).
-
Problem: Schiff base hydrolysis (Reversibility).
-
Problem: Oily products.
-
Solution: Many Schiff bases are initially oils. Triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
References
-
Synthesis of 5-substituted-2-furaldehydes: Kim, S. H., & Rieke, R. D. (2013).[3] "5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route." Journal of Organic Chemistry. Link
-
Schiff Base Biological Activity: Varshney, M. M. (2025).[7][8] "Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides Schiff bases." ResearchGate.[7][8][9] Link
-
Meerwein Arylation Protocol: Munendra, M., et al. (2013).[2] "Synthesis and Characterization of 5-(Substituted Phenyl)-2-Furfuraldehydes from Substituted Anilines." World Journal of Pharmacy and Pharmaceutical Sciences.[2] Link
-
Green Synthesis Methods: Patil, S. B., et al. (2019).[4] "An Efficient and Green Protocol for the Synthesis of Schiff's Base Ligand of 2-Hydroxy 1-Napthaldehyde with Glycine."[4] Journal of Biologically Active Products from Nature. Link
-
Mn(III) Schiff Base Catalysis: Martínez-Pérez, L., et al. (2022). "Electrochemical Conversion of 5-Hydroxymethylfurfural to 2,5-Furandicarboxaldehyde Using Mn(III)–Schiff Base Catalysts." Molecules. Link
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- 4. eresearchco.com [eresearchco.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde as a Versatile Building Block in Advanced Materials Science
Abstract
This technical guide details the multifaceted applications of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde in the field of materials science. This molecule is a highly functionalized aromatic aldehyde, integrating a reactive furan-2-carbaldehyde core with a phenyl ring substituted with both a chloro and a trifluoromethyl group. The trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, is known to impart significant modifications to a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] These characteristics make the title compound an exceptionally promising precursor for the synthesis of advanced functional materials. This document provides detailed protocols for its application as a monomer in the synthesis of high-performance polymers, as a foundational component for novel luminescent materials via Schiff base formation, and as an effective intermediate for corrosion inhibitors.
Introduction and Molecular Overview
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde is a synthetic organic compound that stands at the intersection of several important chemical classes. Its structure is characterized by:
-
A Furan Ring: A five-membered aromatic heterocycle that provides rigidity and is a well-established building block for bio-based polymers.[3][4]
-
An Aldehyde Group (-CHO): A versatile functional group that readily participates in condensation reactions, most notably the formation of imines (Schiff bases) and resins.[5]
-
A 2-Chloro-4-(trifluoromethyl)phenyl Substituent: This group is critical for tuning the final properties of derived materials. The trifluoromethyl group enhances thermal stability and modifies electronic properties, while the chloro-substituent offers an additional site for potential cross-coupling reactions. The strong electron-withdrawing nature of the -CF3 group can significantly influence the photophysical properties of conjugated systems.[1][2]
These combined features position 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde as a high-value intermediate for researchers developing materials for electronics, protective coatings, and specialty polymers.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 306936-04-9 | [6] |
| Molecular Formula | C₁₂H₆ClF₃O₂ | [6] |
| Molecular Weight | 274.62 g/mol | [6] |
| Appearance | (Predicted) Off-white to yellow solid | N/A |
| Solubility | Soluble in common organic solvents (THF, CH₂Cl₂, Acetone) | N/A |
Representative Synthesis: Suzuki-Miyaura Cross-Coupling
The synthesis of 5-aryl-2-furaldehydes is efficiently achieved via palladium-catalyzed cross-coupling reactions.[7] The Suzuki-Miyaura reaction is a robust method for this transformation.
Protocol Rationale: This protocol is based on established palladium-catalyzed methods for C-C bond formation. The choice of Pd(PPh₃)₄ as a catalyst is due to its common availability and high efficacy in a wide range of Suzuki couplings. A weak base like K₂CO₃ is sufficient to facilitate the transmetalation step without promoting side reactions of the sensitive aldehyde group. The DME/water solvent system ensures the solubility of both the organic and inorganic reagents.
Caption: Suzuki-Miyaura synthesis of the title compound.
Application I: Precursor for Luminescent Schiff Base Materials
The aldehyde functionality provides a direct route to synthesizing Schiff bases (imines), which are widely studied for their photoluminescent properties.[8][9] The extended π-conjugated system of the furan and phenyl rings, modulated by the potent electron-withdrawing -CF3 group, makes derivatives of this aldehyde prime candidates for novel fluorophores or components in organic light-emitting diodes (OLEDs).[10][11]
Protocol: Synthesis of a Novel Furan-Based Schiff Base
This protocol describes the condensation reaction with p-toluidine to yield (E)-N-(4-methylphenyl)-1-(5-(2-chloro-4-(trifluoromethyl)phenyl)furan-2-yl)methanimine.
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde in 15 mL of absolute ethanol. Stir until a clear solution is formed.
-
Amine Addition: To the stirred solution, add 1.05 mmol of p-toluidine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the nucleophilic attack of the amine and the subsequent dehydration.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove unreacted starting materials. Recrystallize from a suitable solvent like ethanol or ethyl acetate to obtain the pure Schiff base.
-
Characterization: Confirm the structure using FTIR (disappearance of C=O aldehyde stretch, appearance of C=N imine stretch ~1625 cm⁻¹), ¹H NMR, and ¹³C NMR spectroscopy. Evaluate photoluminescent properties using a fluorescence spectrophotometer.
Caption: Workflow for Schiff base synthesis and characterization.
Expected Performance
The incorporation of the trifluoromethylphenyl group is expected to induce a blue-shift in the emission spectrum compared to non-fluorinated analogues and potentially increase the photoluminescence quantum yield (PLQY) due to enhanced intramolecular charge transfer (ICT) characteristics.
| Compound | Expected Ex. Max (nm) | Expected Em. Max (nm) | Expected PLQY |
| Schiff Base from 5-phenyl-2-furaldehyde | ~380 | ~480 (Blue-Green) | Moderate |
| Schiff Base from Title Compound | ~370 | ~460 (Blue) | High |
Application II: Monomer for High-Performance Polyazomethines
Polyazomethines, or poly(Schiff base)s, are a class of polymers known for their high thermal stability, conductivity, and interesting optical properties. The rigidity and planarity of the title compound make it an excellent monomer for creating highly conjugated and thermally robust polymers through polycondensation with diamines.
Protocol: Synthesis of a Furan-Containing Polyazomethine
This protocol details the solution polycondensation of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde with 4,4'-oxydianiline (ODA).
Step-by-Step Methodology:
-
Monomer Preparation: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve 1.0 mmol of 4,4'-oxydianiline in 15 mL of a high-boiling point aprotic polar solvent (e.g., N-Methyl-2-pyrrolidone or Dimethylacetamide).
-
Aldehyde Addition: Once the diamine has fully dissolved, add an equimolar amount (1.0 mmol) of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde to the solution.
-
Polycondensation: Add 5 mL of toluene to the mixture to act as an azeotropic agent for water removal. Heat the reaction mixture to 160-180°C under a steady stream of nitrogen.
-
Reaction Monitoring: The progress of the polymerization can be monitored by the increase in viscosity of the solution. Continue the reaction for 8-12 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a non-solvent, such as methanol (200 mL), with vigorous stirring.
-
Purification: The precipitated fibrous polymer should be collected by filtration, washed thoroughly with methanol and acetone to remove residual solvent and unreacted monomers, and then dried in a vacuum oven at 80°C for 24 hours.
-
Characterization: Analyze the polymer's thermal stability using Thermogravimetric Analysis (TGA) and its glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
Expected Material Properties
The resulting polymer is anticipated to exhibit superior thermal stability compared to analogous polymers lacking the trifluoromethyl group. The bulky and polar -CF3 group can disrupt chain packing, potentially leading to good solubility, while also increasing the glass transition temperature due to restricted chain rotation.
| Polymer Backbone | Expected Tg (°C) | Td, 5% (°C) (TGA in N₂) |
| Based on 5-phenyl-2-furaldehyde + ODA | ~210 - 230 | ~450 |
| Based on Title Compound + ODA | ~240 - 260 | >480 |
Application III: Intermediate for Corrosion Inhibitors
Furan derivatives and Schiff bases are well-documented as effective corrosion inhibitors for metals in acidic environments.[12][13] They function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. The multiple adsorption centers in Schiff bases derived from the title compound (furan oxygen, imine nitrogen, and π-electrons from the aromatic rings) suggest high inhibition efficiency.
Protocol: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)
This protocol outlines the evaluation of the Schiff base synthesized in Section 2.1 as a corrosion inhibitor for mild steel in a 1 M HCl solution.
Step-by-Step Methodology:
-
Coupon Preparation: Prepare mild steel coupons of a known surface area. Polish them with progressively finer grades of emery paper, degrease with acetone, wash with deionized water, and dry. Record the initial weight (W₁) of each coupon accurately.
-
Inhibitor Solution: Prepare a series of 1 M HCl solutions containing different concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm). Also, prepare a blank 1 M HCl solution without any inhibitor.
-
Immersion Test: Immerse one prepared coupon into each of the test solutions, ensuring it is fully submerged. Conduct the test at a constant temperature (e.g., 25°C) for a set duration (e.g., 6 hours).
-
Coupon Cleaning: After the immersion period, remove the coupons, scrub them gently to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh (W₂).
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR = (W₁ - W₂) / (A * t), where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (%IE): Calculate using: %IE = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Caption: Adsorption mechanism of the Schiff base corrosion inhibitor.
Safety and Handling
-
General: Handle 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde and its derivatives in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: While specific toxicity data is not available, aromatic aldehydes can be irritants. Halogenated and fluorinated aromatic compounds should be handled with care as they can be persistent and have unknown toxicological profiles.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde is a highly promising and versatile chemical intermediate for advanced materials science. The strategic combination of a reactive aldehyde on a furan platform with an electronically-modifying substituted phenyl ring provides a powerful tool for developing next-generation materials. The protocols provided herein serve as a foundational guide for researchers to explore its potential in creating novel luminescent materials, high-performance polymers with enhanced thermal stability, and effective corrosion inhibitors.
References
-
Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Characterization of 5-Chloro 2-furaldehyde Thiosemicarbazone and Its Nickel, Copper and Zinc Complexes. Chemical Science International Journal, 1-9. [Link]
-
Blazeys Technologies. 5-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE | CAS: 306936-04-9. [Link]
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (n.d.). eScholarship.org. [Link]
-
Shapovalov, V., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Materials, 14(24), 7586. [Link]
-
National Center for Biotechnology Information. (n.d.). Furfural. PubChem. [Link]
-
El-Haddad, M. F., et al. (2022). Exploring the Corrosion Potential of Three Bio-Based Furan Derivatives on Mild Steel in Aqueous HCl Solution: An Experimental Inquiry Enhanced by Theoretical Analysis. ACS Omega, 7(40), 35835-35849. [Link]
-
Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. (2024). The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2018). Synthesis and photoluminescence properties of novel Schiff base type polymer-rare earth complexes containing furfural-based bidentate Schiff base ligands. ResearchGate. [Link]
-
Gandini, A. (1977). The behaviour of furan derivatives in polymerization reactions. Progress in Polymer Science, 2(1), 1-88. [Link]
-
Kalkhambkar, R. G., et al. (2020). Influence of furfuraldehyde derivatives as corrosion inhibition of mild steel in hydrochloric acid solution. Journal of Materials and Environmental Science, 11(10), 1626-1641. [Link]
-
Vaitkunaite, I., & Vares, L. (2021). Synthesis and Properties of Furan Derivatives for Epoxy Resins. ACS Sustainable Chemistry & Engineering, 9(24), 8036-8061. [Link]
-
Mroczkiewicz, M., et al. (2023). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Molecules, 28(14), 5371. [Link]
-
Pan, L., et al. (2009). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European Journal of Medicinal Chemistry, 44(1), 331-336. [Link]
-
Fluorophenyl and Trifluoromethylphenyl Terminal Groups: Enabling BT.2020‐Targeted Narrowband Green Emission in High‐Performance OLEDs. (2024). ResearchGate. [Link]
-
Furfural Analogs as Sustainable Corrosion Inhibitors—Predictive Efficiency Using DFT and Monte Carlo Simulations on the Cu(111), Fe(110), Al(111) and Sn(111) Surfaces in Acid Media. (2020). MDPI. [Link]
-
Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene - 1, 2 - diamine. (2022). ACG Publications. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2018). Jetir.org. [Link]
-
Kalkhambkar, R. G., et al. (2021). Influence of furfuraldehyde derivatives as corrosion inhibition of mild steel in hydrochloric acid solution. ResearchGate. [Link]
-
Highly selective and sensitive fluorescent “TURN-ON” furan-based Schiff base for zinc(ii) ion probing: chemical synthesis, DFT studies, and X-ray crystal structure. (2021). New Journal of Chemistry. [Link]
-
Synthesis and Characterization of Polyfurfural Nanoparticle. (2017). Institute of Metal Physics. [Link]
-
Fluorophenyl and Trifluoromethylphenyl Terminal Groups: Enabling BT.2020-Targeted Narrowband Green Emission in High-Performance OLEDs. (2024). PubMed. [Link]
-
Design and Evaluation of Furfural - Chitosan Schiff Base Derivative as a Corrosion Inhibitor for Mild Steel in 1 M HCl. (2023). MDPI. [Link]
-
Substituted Pyrrole‐based Schiff Bases: Effect On The Luminescence Of Neutral Heteroleptic Cu(I) Complexes. (2024). Chemistry Europe. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). ResearchGate. [Link]
-
Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jetir.org [jetir.org]
- 6. 5-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE | CAS: 306936-04-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective and sensitive fluorescent “TURN-ON” furan-based Schiff base for zinc(ii) ion probing: chemical synthesis, DFT studies, and X-ray crystal structure - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorophenyl and Trifluoromethylphenyl Terminal Groups: Enabling BT.2020-Targeted Narrowband Green Emission in High-Performance OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde synthesis
Technical Support Case #: 582-SYN-OPT Subject: Yield Optimization for 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are encountering yield limitations in the synthesis of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde . Our analysis indicates this is likely due to two competing factors: steric hindrance at the 2-position of the aryl ring (inhibiting transmetalation) and base-mediated decomposition of the furaldehyde moiety (Cannizzaro reaction).
This guide replaces standard "textbook" Suzuki conditions with a Sterically-Optimized Cross-Coupling Protocol .
Module 1: Diagnostic Analysis (Why Your Yield is Low)
Before altering the protocol, understand the specific failure modes of this scaffold.
The Steric Barrier (The "2-Chloro" Effect)
The target molecule requires coupling a furan ring to a phenyl ring that has a Chlorine atom at the ortho position.
-
Mechanism: In the Suzuki catalytic cycle, the transmetalation step is rate-determining for hindered substrates. The bulky Chlorine atom physically blocks the palladium center from approaching the Boron species efficiently.
-
Consequence: If the catalyst is not active enough (e.g., standard Pd(PPh3)4), the catalytic cycle stalls. The active catalyst eventually decomposes (formation of Pd black), resulting in incomplete conversion.
The Furaldehyde Instability (The "Cannizzaro" Trap)
Furaldehydes are highly susceptible to the Cannizzaro reaction in the presence of strong bases (NaOH, KOH), especially in aqueous media.
-
Mechanism: The base attacks the aldehyde carbonyl, causing disproportionation into the corresponding alcohol and carboxylic acid.
-
Consequence: You lose your product during the reaction, observing "missing mass" or polar impurities (acids) in the baseline of your chromatogram.
Module 2: The Optimized Protocol
Recommendation: Switch to a High-Activity Precatalyst System (Buchwald G3) and a Mild Base .
Reaction Scheme
-
Electrophile: 5-Bromo-2-furaldehyde (More stable than the boronic acid counterpart).[1]
-
Nucleophile: 2-Chloro-4-(trifluoromethyl)phenylboronic acid.[1]
-
Catalyst: XPhos Pd G3 (specifically designed for steric hindrance).
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) – strong enough to activate Boron, mild enough to spare the aldehyde.
Step-by-Step Methodology
| Component | Equivalents | Role |
| 5-Bromo-2-furaldehyde | 1.0 equiv | Electrophile |
| Aryl Boronic Acid | 1.2 - 1.5 equiv | Nucleophile (Excess required due to potential protodeboronation) |
| XPhos Pd G3 | 0.02 equiv (2 mol%) | Catalyst (High turnover for hindered biaryls) |
| K₃PO₄ (0.5 M aq) | 2.0 equiv | Base (Activator) |
| THF or 1,4-Dioxane | [0.2 M Conc.][1] | Solvent |
Procedure:
-
Charge Solids: In a reaction vial equipped with a stir bar, add 5-Bromo-2-furaldehyde (1.0 eq), 2-Chloro-4-(trifluoromethyl)phenylboronic acid (1.2 eq), and XPhos Pd G3 (2 mol%).
-
Inert Atmosphere (CRITICAL): Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.
-
Solvent Addition: Add degassed THF or 1,4-Dioxane via syringe.
-
Base Addition: Add degassed 0.5 M aqueous K₃PO₄ via syringe.
-
Reaction: Heat the block to 60°C .
-
Note: Do not reflux at 100°C immediately. The aldehyde is sensitive. 60°C is sufficient for XPhos.
-
-
Monitoring: Check HPLC/TLC at 2 hours. If conversion <90%, add an additional 0.3 eq of boronic acid.
Module 3: Visualization & Logic
Troubleshooting Decision Tree
Use this logic flow to diagnose specific issues during your experiment.
Figure 1: Diagnostic logic for identifying yield loss mechanisms in hindered furaldehyde couplings.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why do you recommend XPhos over the cheaper Pd(PPh₃)₄? A: Pd(PPh₃)₄ is a "first-generation" catalyst. For your specific substrate, the 2-chloro substituent on the phenyl ring creates significant steric clash. Triphenylphosphine ligands are not bulky enough to force the active Pd species open for this crowded coupling. XPhos is a dialkylbiaryl phosphine ligand designed specifically to facilitate oxidative addition and transmetalation in sterically hindered systems [1].
Q2: My product contains a polar impurity that is hard to remove. What is it? A: This is almost certainly the carboxylic acid derivative, formed by the oxidation or Cannizzaro disproportionation of your aldehyde product.
-
Fix: Ensure your reaction is under inert gas (Argon/Nitrogen) to prevent air oxidation. Switch from carbonate/hydroxide bases to Phosphate (K₃PO₄) to reduce the basicity, inhibiting the Cannizzaro pathway [2].
Q3: Can I use the 5-formyl-2-furanboronic acid instead of the bromide? A: We strongly advise against this. Heteroaryl boronic acids, particularly 2-substituted furans, are notoriously unstable and prone to rapid protodeboronation (losing the boron group before it couples) [3]. The 5-bromo-2-furaldehyde is significantly more robust as a starting material.[1]
Q4: The reaction turns black immediately. Is this bad? A: Yes. Immediate precipitation of "Pd black" indicates the ligand is detaching from the palladium, killing the catalyst. This often happens if the reaction mixture is not properly degassed (oxygen destroys the catalyst) or if the temperature is ramped up too quickly.
References
-
Buchwald, S. L., et al. (2005). "Universal Catalysts for the Suzuki-Miyaura Coupling: The Case for XPhos." Angewandte Chemie International Edition.
- Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer.
-
Molander, G. A., et al. (2010). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry.
-
PubChem. (2025).[2] "5-Bromo-2-furaldehyde Compound Summary." Link
Sources
Technical Support Center: Chromatographic Purification of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
Welcome to the dedicated technical support guide for the chromatographic purification of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde. This document provides researchers, scientists, and drug development professionals with a comprehensive resource built on foundational chromatographic principles and field-proven insights. Here, we address common challenges and provide a robust starting methodology to achieve high purity for this complex molecule.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the essential preliminary questions to consider before initiating the purification workflow.
Q1: What are the critical physicochemical properties of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde to consider for chromatographic purification?
A1: Understanding the molecule's properties is the cornerstone of method development. The structure combines a polar furaldehyde head with a nonpolar, heavily substituted phenyl ring. This duality dictates its chromatographic behavior.
-
Polarity: The molecule is moderately polar. The aldehyde and furan oxygen atoms provide polarity, while the chlorinated and trifluoromethylated phenyl ring is large and hydrophobic. This structure makes it an ideal candidate for reversed-phase chromatography.
-
Solubility: It is expected to have low solubility in water but good solubility in organic solvents such as acetonitrile, methanol, ethyl acetate, and dichloromethane. For reversed-phase HPLC, dissolving the crude material in a solvent with a strength equal to or less than the initial mobile phase composition (e.g., 50:50 acetonitrile/water) is crucial to prevent peak distortion.
-
UV Absorbance: The conjugated system spanning the furan and phenyl rings creates a strong chromophore, making UV detection highly effective. A maximum absorbance wavelength (λmax) is anticipated around 280 nm, a common value for such aromatic systems.[1][2] A photodiode array (PDA) detector is recommended to confirm the optimal wavelength and assess peak purity.
-
Stability: Furaldehydes can be sensitive to highly acidic or basic conditions and may be prone to oxidation.[3][4] Mobile phases with a pH between 3 and 7 are generally recommended to ensure compound stability during purification.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value / Characteristic | Implication for Chromatography |
|---|---|---|
| Molecular Weight | ~276.6 g/mol | Standard for small molecule chromatography. |
| Polarity | Moderately Polar / Hydrophobic | Excellent candidate for Reversed-Phase HPLC. |
| Solubility | Soluble in organic solvents (ACN, MeOH). | Use a sample solvent compatible with the mobile phase. |
| UV Chromophore | Strong, λmax ~280 nm | Enables sensitive detection with a UV/PDA detector.[1][2] |
| Stability | Potential sensitivity to pH extremes. | Maintain mobile phase pH in the 3-7 range. |
Q2: Which chromatographic mode is most suitable: Normal-Phase or Reversed-Phase?
A2: Reversed-phase chromatography (RPC) is the recommended starting point. Here's the rationale:
-
Versatility and Reproducibility: RPC, particularly with C18 stationary phases, is highly versatile, robust, and offers excellent reproducibility for a wide range of moderately polar molecules.[5]
-
Solvent Systems: RPC utilizes aqueous/organic mobile phases (e.g., water/acetonitrile or water/methanol), which are generally less hazardous and easier to handle than the non-polar solvents used in normal-phase chromatography.
-
Retention Mechanism: The hydrophobic trifluoromethylphenyl moiety will strongly interact with the nonpolar C18 stationary phase, providing good retention that can be effectively modulated by adjusting the organic content of the mobile phase.
Normal-phase chromatography is a viable alternative but is often more complex to manage due to the sensitivity of silica to water content and the use of more volatile, flammable organic solvents. It should be considered a secondary option if RPC fails to provide adequate separation.
Q3: How do I choose the right column and mobile phase to start?
A3: For initial method development, a standard, high-quality column and a simple mobile phase gradient are recommended.
-
Column Selection: A C18 (octadecylsilane) column is the industry workhorse and the best place to start.[6][7] A typical dimension for analytical method development would be 4.6 x 150 mm with 5 µm particles. For preparative work, the column diameter would be scaled up accordingly (e.g., 21.2 mm or 50 mm).
-
Mobile Phase Selection:
-
Solvent A (Aqueous): HPLC-grade water.
-
Solvent B (Organic): HPLC-grade acetonitrile (ACN). ACN is often preferred over methanol for aromatic compounds as it can offer different selectivity and typically results in lower backpressure.
-
Additive: Adding 0.1% formic acid or acetic acid to both mobile phases is highly recommended. This controls the pH, sharpens the peak shape by suppressing silanol interactions, and can improve the stability of the aldehyde.
-
A generic starting gradient for an analytical run would be to go from 40-50% ACN to 95-100% ACN over 15-20 minutes. This will help to scout for the elution position of the target compound and any impurities.
Part 2: Standard Operating Protocol (SOP) for Preparative Purification
This protocol outlines a robust starting point for purifying 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde on a preparative HPLC system.
1. Sample Preparation
- Dissolve the crude sample in a minimal amount of a suitable solvent. A 1:1 mixture of acetonitrile and water is often a good choice. If solubility is an issue, pure acetonitrile or methanol can be used, but the injection volume should be kept small to avoid solvent effects.
- Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the column or system.
2. System and Column Equilibration
- Install a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
- Set the mobile phase composition to the initial gradient conditions (e.g., 60% Water with 0.1% Formic Acid / 40% Acetonitrile with 0.1% Formic Acid).
- Equilibrate the column by flushing with at least 5-10 column volumes of the initial mobile phase, or until the baseline is stable.
3. Chromatographic Conditions
- Mobile Phase A: HPLC Grade Water + 0.1% Formic Acid
- Mobile Phase B: HPLC Grade Acetonitrile + 0.1% Formic Acid
- Flow Rate: Adjust based on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
- Detection: 280 nm.
- Injection Volume: Dependent on concentration and column loading capacity. Start with a small analytical injection to confirm retention time before loading a larger preparative amount.
Table 2: Example Preparative Gradient
| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (ACN + 0.1% FA) |
|---|---|---|
| 0.0 | 60 | 40 |
| 2.0 | 60 | 40 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
4. Fraction Collection & Post-Processing
- Collect fractions corresponding to the main peak based on the UV signal.
- Analyze the purity of each collected fraction using an analytical HPLC method.
- Pool the pure fractions.
- Remove the organic solvent (acetonitrile) using a rotary evaporator.
- The remaining aqueous solution can be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the final pure compound.
Part 3: Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may be encountered during the purification process.
Issue Category: Peak Quality
Q: My peak is showing significant tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue and can often be resolved systematically.
-
Cause 1: Secondary Interactions: The aldehyde or furan oxygen may be interacting with active silanol groups on the silica backbone of the column.
-
Solution: Ensure your mobile phase is acidified. Using 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these unwanted interactions.[8]
-
-
Cause 2: Column Overload: Injecting too much mass onto the column can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection mass. Perform a loading study by injecting progressively smaller amounts until a symmetrical peak shape is achieved.
-
-
Cause 3: Mismatched Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., pure DMSO or DMF) can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue Category: Separation & Resolution
Q: An impurity is co-eluting or eluting very close to my main peak. How can I improve the resolution?
A: Improving resolution requires modifying the selectivity of the chromatographic system.
-
Solution 1: Optimize the Gradient: A shallower gradient around the elution time of your target compound will increase the separation between closely eluting peaks. For example, if your compound elutes at 65% ACN, try running a very slow gradient from 55% to 75% ACN over a longer period.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile (ACN) to methanol (MeOH) can significantly alter selectivity. Methanol is a protic solvent and interacts differently with analytes compared to the aprotic ACN, which can change the elution order of your compound and the impurity.
-
Solution 3: Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is the next logical step. For aromatic and halogenated compounds like this, a Pentafluorophenyl (PFP) or a Phenyl-Hexyl phase can offer alternative separation mechanisms beyond simple hydrophobicity, such as π-π interactions.[6][8] This often provides the dramatic change in selectivity needed to resolve difficult co-elutions.
Issue Category: Recovery & System Performance
Q: I'm experiencing low recovery of my compound after purification. Why might this be happening?
A: Low recovery can be frustrating and is often due to either system issues or compound instability.
-
Cause 1: Compound Precipitation: The compound may be precipitating on the column when the sample, dissolved in a strong organic solvent, hits the weaker aqueous mobile phase at the head of the column.
-
Solution: Reduce the sample concentration and injection volume. Ensure the sample solvent is as weak as possible.
-
-
Cause 2: System Leaks: A leak anywhere in the system, especially post-column but before the fraction collector, will result in loss of product.
-
Solution: Systematically check all fittings for signs of leakage, particularly at high pressures.[9]
-
-
Cause 3: Inefficient Fraction Collection: The settings for peak detection and delay volume on the fraction collector may be incorrect, causing collection to start too late or end too early.
Q: My system pressure is unexpectedly high. What should I check?
A: High backpressure is a sign of a blockage in the system.
-
Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and running the pump. If the pressure is normal, the blockage is in the column. If the pressure is still high, the blockage is upstream (e.g., in an inline filter or injector). A common cause is buffer precipitation if using phosphate buffers with high organic concentrations, or particulate matter from unfiltered samples.[9] Flushing the system and replacing column frits can resolve the issue.[10]
Part 4: Visual Workflow and Decision Trees
The following diagrams illustrate the purification workflow and a troubleshooting decision-making process.
Caption: Overall workflow for chromatographic purification.
Caption: Decision tree for troubleshooting poor resolution.
References
-
Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021). MDPI. [Link]
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015). ResearchGate. [Link]
-
Furfural | C4H3OCHO. (n.d.). PubChem. [Link]
-
High Performance Liquid Chromatographic Determination of 2-Furaldehyde and 5-Hydroxymethyl-2-Furaldehyde in Processed Citrus Juices. (1983). ResearchGate. [Link]
-
Preparative HPLC Troubleshooting Guide. (n.d.). Agilent Technologies. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2007). LCGC International. [Link]
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... (n.d.). ResearchGate. [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. (1990). ResearchGate. [Link]
-
The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. (2018). eScholarship.org. [Link]
-
5-(4-Chlorophenyl)-2-furaldehyde | C11H7ClO2. (n.d.). PubChem. [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). Environmental Protection Agency (EPA). [Link]
-
Troubleshooting Guide. (n.d.). Phenomenex. [Link]
-
HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum. [Link]
-
Chemical Properties of Furfural (CAS 98-01-1). (n.d.). Cheméo. [Link]
-
HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages. (2009). ResearchGate. [Link]
-
Furfural physical properties. (n.d.). ResearchGate. [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. (2024). Phenomenex. [Link]
-
RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1. (2014). PMC. [Link]
-
Preparative HPLC Troubleshooting Guide. (2023). Scribd. [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters. [Link]
-
5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FURALDEHYDE - Safety Data Sheet. (n.d.). CBNumber. [Link]
-
Identification and dosage of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in beverages by reversed phase chromatography with a microbore column. (1996). Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. auroraprosci.com [auroraprosci.com]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. phenomenex.com [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. scribd.com [scribd.com]
common side reactions in the synthesis of 5-aryl-2-furaldehydes
Subject: Troubleshooting Common Side Reactions & Process Optimization Ticket ID: CHEM-SUP-5A2F Status: Open Responder: Senior Application Scientist, Process Chemistry Division
Introduction
You are likely accessing this guide because your synthesis of 5-aryl-2-furaldehyde —a critical pharmacophore in antimicrobial and antitumor drug discovery—has stalled. Whether you are observing black tar formation during Meerwein arylations or inexplicable yield loss in Suzuki couplings, these issues stem from the unique electronic fragility of the furan ring.
This guide deconstructs the three most common failure modes: Radical Polymerization , Protodeboronation , and Hydrolytic Ring Opening .
Module 1: The "Black Tar" Phenomenon (Meerwein Arylation)
Context: The classical Meerwein arylation involves reacting furfural with an aryl diazonium salt. It is cost-effective but notorious for "tarring"—the formation of insoluble black polymers.
Issue: Rapid darkening of reaction mixture and low yield.
Diagnosis: The furan ring is an electron-rich diene. In the presence of high concentrations of aryl radicals (generated from diazonium decomposition), furan undergoes uncontrolled radical polymerization rather than the desired substitution.
The Mechanism of Failure: The reaction relies on an aryl radical attacking the furan double bond. However, the intermediate radical can attack another furan molecule, initiating a chain reaction.
Figure 1: Kinetic competition between productive arylation and destructive polymerization.
Troubleshooting Protocol:
| Variable | Recommendation | Scientific Rationale |
| Catalyst | Use CuCl₂ (1-5 mol%) | Copper mediates the redox cycle, preventing the "dumping" of free radicals into the solution. |
| pH Control | Maintain pH 3-4 | Too acidic (< pH 1) promotes diazonium decomposition; too basic (> pH 7) promotes diazo-tars (gums). |
| Solvent | Acetone/Water (1:1) | Ensures solubility of both the organic furan and the inorganic diazonium salt, preventing "hot spots" of concentration. |
| Addition | Dropwise diazonium | Keep the instantaneous concentration of radicals low to favor substitution over polymerization. |
Module 2: The "Vanishing Boron" (Suzuki-Miyaura Coupling)
Context: Modern synthesis often uses Pd-catalyzed coupling of 5-bromo-2-furaldehyde with aryl boronic acids.
Issue: Starting material remains, but boronic acid is consumed.
Diagnosis: You are victim to Protodeboronation .[1] Heteroaryl boronic acids (and 2-substituted aryl boronic acids) are highly susceptible to hydrolytic cleavage of the C-B bond, replacing the boron with a proton.
Root Cause: The reaction requires a base to activate the boronic acid (forming a boronate). However, this activated species is unstable in aqueous media, especially when the ring is electron-rich (like furan) or sterically crowded.
Figure 2: The bifurcation point where boronate anions either couple or decompose.[2][3]
Troubleshooting Protocol:
-
Switch Bases: Stop using
or . Switch to KF (Potassium Fluoride) or . Fluoride activates the boron without increasing the pH significantly, reducing hydrolytic stress. -
Go Anhydrous: Use dry THF or Dioxane. Water is the proton source for deboronation.
-
Ligand Choice: Use bulky, electron-rich phosphines (e.g., SPhos or XPhos ). These accelerate the transmetallation step (Path A), outcompeting the deboronation side reaction (Path B).
Module 3: Hydrolytic Ring Opening
Issue: Product decomposes during acidic workup.
Diagnosis: Furan rings are "masked" 1,4-dicarbonyls. In the presence of strong acid and water, the furan ring opens to form 4-oxo-butenoic acid derivatives. This is often mistaken for polymerization because the linear products are unstable and turn brown.
Reaction Pathway:
-
Protonation of the furan ring (usually at C2 or C5).
-
Nucleophilic attack by water.
-
Ring cleavage.
Corrective Action:
-
Quench Gently: Do not use 1M HCl to neutralize Suzuki reactions. Use Saturated
or Phosphate Buffer (pH 7). -
Avoid Strong Acids: If the Meerwein reaction requires acid, keep the temperature < 0°C and quench immediately upon completion.
Standardized Experimental Protocols
Protocol A: Optimized Meerwein Arylation (Radical Control)
Best for: Large scale, low cost, simple aryl groups.
-
Preparation: Dissolve Furfural (10 mmol) in Acetone (15 mL). Add CuCl₂ (0.5 mmol).
-
Diazotization (Separate Flask): Dissolve Aniline derivative (10 mmol) in 15% HCl (5 mL). Cool to 0°C. Add
(11 mmol) in water dropwise. Stir 20 min. -
Coupling: Add the cold diazonium solution dropwise to the Furfural/Acetone mixture over 30 minutes. Maintain internal temp < 5°C.
-
Buffering: Simultaneously add Sodium Acetate (saturated sol.) dropwise to maintain pH ~3–4.
-
Workup: Extract with Ethyl Acetate. Wash with
(removes phenols). Dry over .
Protocol B: High-Fidelity Suzuki Coupling
Best for: Complex substrates, high value intermediates.
-
System: Flame-dry a 2-neck flask. Purge with Argon.
-
Reagents: Add 5-bromo-2-furaldehyde (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(3 mol%). -
Solvent/Base: Add Dimethoxyethane (DME, degassed) and aqueous
(2M, degassed).-
Modification for unstable boronic acids: Use Toluene/Water (10:1) with
and SPhos Pd G2 catalyst.
-
-
Reaction: Heat to 80°C for 4-12 hours.
-
Purification: Silica gel chromatography. Note: Furals are often light-sensitive; store in amber vials.
References
-
Meerwein Arylation Mechanism & Scope
-
Suzuki Coupling Side Reactions (Protodeboronation)
-
Chemical Reviews. "Protodeboronation of Arylboronic Acids and Esters."
-
-
Furan Ring Stability
-
Energy & Fuels.[7] "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution."
-
-
Synthesis of 5-Aryl-2-Furaldehydes (Methodology)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Common reactions of furfural to scalable process of residual biomass [scielo.org.co]
- 8. Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants [jmchemsci.com]
- 9. Meerwein arylation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemicals [chemicals.thermofisher.cn]
- 12. researchgate.net [researchgate.net]
- 13. organicreactions.org [organicreactions.org]
Technical Support Center: Minimizing Impurities in the Synthesis of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
Executive Summary
This guide addresses the synthesis of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (Target Molecule), a critical biaryl intermediate often used in the development of agrochemicals and pharmaceuticals. The presence of an ortho-chloro substituent and a para-trifluoromethyl group on the phenyl ring introduces specific steric and electronic challenges, primarily protodeboronation and slow transmetalation .[1]
This technical document provides a self-validating protocol designed to minimize common impurities (homocoupling products, deboronated arenes, and furoic acid derivatives) through mechanistic control and a specific bisulfite purification workflow.[1]
Module 1: Critical Troubleshooting & FAQs
Q1: My reaction conversion stalls at 60-70%. Adding more catalyst doesn't help.[1] Why?
Diagnosis: This is likely due to steric hindrance at the transmetalation step.[1] Technical Insight: The target molecule requires coupling a 2-chloro-substituted aryl boronic acid.[1] The chlorine atom is ortho to the boronic acid moiety, creating significant steric bulk that impedes the approach of the palladium complex.[1] Standard catalysts like Pd(PPh3)4 often fail here because they lack the necessary bite angle or electron density to facilitate oxidative addition and transmetalation with hindered substrates.[1] Solution:
-
Switch Ligands: Use electron-rich, bulky phosphine ligands like S-Phos or X-Phos , or bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1] These ligands accelerate the oxidative addition and stabilize the active Pd(0) species.[1]
-
Base Selection: Switch from weak bases (Na2CO3) to stronger bases like K3PO4 or Cs2CO3 in non-aqueous solvents (e.g., Toluene/Water mix or Dioxane) to facilitate the activation of the boronic acid.[1]
Q2: I am seeing a significant amount of 1-chloro-3-(trifluoromethyl)benzene in my crude NMR. Where is this coming from?
Diagnosis: This is Protodeboronation (Impurity A).[1] Technical Insight: The 2-chloro-4-(trifluoromethyl)phenylboronic acid is electron-deficient due to the -CF3 and -Cl groups.[1] Electron-deficient aryl boronic acids are highly susceptible to hydrolytic C-B bond cleavage (protodeboronation), especially in aqueous basic conditions at high temperatures.[1] Solution:
-
Minimize Water: Use a solvent system with lower water content (e.g., anhydrous DMF or Toluene with only stoichiometric water for the base).[1]
-
Temperature Control: Do not overheat. Keep the reaction at the lowest effective temperature (e.g., 80°C instead of refluxing at 100°C+).
-
Slow Addition: Add the boronic acid slowly to the reaction mixture to ensure it is consumed by the catalyst faster than it decomposes.
Q3: The aldehyde peak in NMR is clean, but the solid product is turning yellow/brown upon storage. Is it decomposing?
Diagnosis: This indicates Autoxidation to the carboxylic acid (Impurity C).[1] Technical Insight: Furaldehydes are electron-rich aldehydes and are prone to air oxidation, forming 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furoic acid.[1] This process is accelerated by light and residual transition metals (Pd).[1] Solution:
-
Pd Removal: Ensure thorough removal of Palladium (using scavengers like SiliaMetS® or activated carbon) during workup.[1] Residual metal catalyzes oxidation.[1]
-
Storage: Store under nitrogen/argon at -20°C in amber vials.
-
Stabilizer: For long-term storage of bulk intermediates, trace amounts (0.1%) of BHT (butylated hydroxytoluene) can be added if downstream chemistry permits.[1]
Module 2: Optimized Experimental Protocol
This protocol utilizes a Suzuki-Miyaura coupling optimized for sterically hindered, electron-deficient substrates, followed by a Bisulfite Adduct purification to ensure aldehyde purity.[1]
Step 1: The Coupling Reaction
Reagents:
-
Substrate A: 5-Bromo-2-furaldehyde (1.0 equiv)[1]
-
Substrate B: 2-Chloro-4-(trifluoromethyl)phenylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.03 equiv) [Chosen for stability and steric tolerance][1]
-
Base: K3PO4 (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Procedure:
-
Charge a reaction flask with Substrate A, Substrate B, K3PO4, and Pd(dppf)Cl2 under an inert atmosphere (Nitrogen/Argon).
-
Add degassed 1,4-Dioxane/Water mixture.[1]
-
Heat to 85°C (internal temperature) with vigorous stirring. Note: Do not exceed 95°C to prevent deboronation.[1]
-
Monitor by HPLC/TLC until Substrate A is <1%.[1]
-
Cool to room temperature. Filter through a pad of Celite to remove Pd black.[1] Wash with Ethyl Acetate.[1][2]
Step 2: The "Self-Validating" Purification (Bisulfite Method)
This step chemically selects for the aldehyde, leaving non-aldehyde impurities (homocoupled biaryls, deboronated arenes) in the organic phase.[1]
-
Adduct Formation: Transfer the crude organic filtrate to a separatory funnel. Add saturated aqueous Sodium Bisulfite (NaHSO3) solution (excess).[1] Shake vigorously for 10-15 minutes.
-
Observation: A white precipitate (the bisulfite adduct) may form at the interface or in the aqueous layer.[1]
-
-
Wash: Separate the layers.[1][3] Keep the Aqueous Layer (contains target adduct).[1] Discard the Organic Layer (contains homocoupling/deboronation impurities).[1]
-
Wash: Wash the aqueous layer twice with fresh Ethyl Acetate to remove trapped organics.[1]
-
-
Regeneration: Transfer the aqueous phase to a flask. Adjust pH to >9 using Sodium Carbonate (Na2CO3) or NaOH solution.[1] Stir for 30 mins.
-
Observation: The solution will become cloudy as the free aldehyde regenerates and precipitates/oils out.[1]
-
-
Extraction: Extract the regenerated aldehyde with Ethyl Acetate (3x).
-
Drying: Dry combined organics over MgSO4, filter, and concentrate.
Module 3: Impurity Profile & Control Strategy
| Impurity Type | Chemical Structure/Name | Origin | Control Strategy |
| Impurity A | 1-Chloro-3-(trifluoromethyl)benzene | Protodeboronation of boronic acid | Anhydrous conditions; Avoid excessive heat; Excess boronic acid (1.2-1.5 eq).[1] |
| Impurity B | 2,2'-Dichloro-4,4'-bis(trifluoromethyl)biphenyl | Homocoupling of boronic acid | Degas solvents thoroughly (remove O2); Use specific catalysts (Pd(dppf)Cl2).[1] |
| Impurity C | 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furoic acid | Oxidation of product aldehyde | Inert atmosphere storage; Bisulfite purification removes this (it stays in water during regeneration if pH is controlled).[1] |
| Impurity D | Residual Palladium | Catalyst carryover | Celite filtration; Metal scavengers (Thiol-silica); Bisulfite method (Pd stays in organic wash).[1] |
Module 4: Visualizing the Workflow
Diagram 1: Reaction & Impurity Pathways
This diagram illustrates the main reaction pathway alongside the competitive side reactions that lead to specific impurities.[1]
Caption: Figure 1. Synthetic pathway showing the target Suzuki coupling and competitive side-reactions leading to impurities A, B, and C.[1]
Diagram 2: Bisulfite Purification Logic
This diagram details the "Self-Validating" purification logic, showing how the aldehyde functionality is used to separate the target from non-aldehyde impurities.[1]
Caption: Figure 2. The Bisulfite Purification Workflow. This method selectively isolates the aldehyde, washing away non-polar organic impurities.[1]
References
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Hassan, A. S., et al. (2015).[1] "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry, 58(2), 113-139.[1] Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] (Detailed mechanism on protodeboronation). Link
-
Organic Syntheses. "Purification of Aldehydes via Bisulfite Adducts." (General Protocol Reference). Link
-
BenchChem. "Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde." (Analogous substrate conditions). Link
Sources
Technical Support Center: Stability & Handling of Furaldehyde Compounds
Welcome to the Furaldehyde Technical Support Center. This guide is designed for researchers working with Furfural (2-furaldehyde) and 5-Hydroxymethylfurfural (5-HMF) . These compounds are notorious for their instability, often turning from colorless liquids/solids to dark brown or black tars (humins) during storage and experimentation.
This resource moves beyond basic safety data sheets to explain the chemical causality of degradation and provides self-validating protocols for purification and troubleshooting.
Module 1: The Mechanics of Degradation
"Why did my sample turn black?"
The darkening of furaldehyde compounds is not a simple oxidation; it is a self-accelerating cascade involving oxidation, acidification, and polymerization.
The Degradation Cascade
-
Initiation (Oxidation): Exposure to atmospheric oxygen (autoxidation) converts the aldehyde group to a carboxylic acid (Furoic Acid or 2,5-Furandicarboxylic Acid).
-
Acceleration (Acidification): The formation of these acids lowers the pH of the sample.
-
Termination (Polymerization): The acidic environment catalyzes the cleavage of the furan ring (rehydration), forming reactive intermediates like 2,5-dioxo-6-hydroxy-hexanal (DHH) . These intermediates undergo rapid aldol condensation with remaining furaldehydes to form cross-linked, dark-colored polymers known as humins .
Visualization: The Instability Loop
The following diagram illustrates the feedback loop where oxidation fuels polymerization.
Figure 1: The degradation pathway of furaldehydes. Oxidation creates the acidic conditions necessary for the formation of dark humin polymers.
Module 2: Storage & Prevention FAQs
Q: My commercial bottle of Furfural arrived dark brown. Is it usable? A: generally, no , if you are performing precise kinetic studies or synthesis. Commercial furfural is often stabilized with BHT (butylated hydroxytoluene), but "technical grade" samples frequently arrive already degraded. The brown color indicates the presence of humins and acidic byproducts.
-
Impact: The acidic impurities will catalyze side reactions in your experiment. The humins can foul catalysts and quench fluorescence.
-
Action: Distill before use (see Module 4).
Q: How should I store purified samples to prevent recurrence? A: You must break the "Oxidation -> Acidification" chain.
-
Atmosphere: Store under Argon or Nitrogen . Argon is heavier than air and provides a better blanket for liquids.
-
Temperature: Store at 2–8°C . Cold slows the kinetics of autoxidation.
-
Light: Use amber glass or wrap containers in foil. UV light accelerates the radical formation required for autoxidation.
-
Container: Use glass with Teflon-lined caps. Avoid rubber septa, which can leach plasticizers when in contact with furaldehydes.
Module 3: Troubleshooting Experimental Artifacts
Q: I see "Ghost Peaks" or a rising baseline in my HPLC analysis. What is this? A: This is likely column fouling caused by oligomers (pre-humins). Furaldehyde oligomers are highly lipophilic and stick strongly to C18 columns. They often do not elute as sharp peaks but rather as a "hump" or slow baseline drift.
-
Diagnosis: Inject a blank solvent. If the ghost peaks persist, the column is contaminated.
-
Fix: Flush the column with a high-strength solvent (e.g., 100% Isopropanol or THF) to solubilize the humins, followed by extensive equilibration.
Q: My reaction yield is low, and the solution turned black immediately upon heating. A: You likely triggered thermal polymerization . Furfural is heat-sensitive, especially in the presence of trace acids or bases.
-
Cause: If your starting material was slightly acidic (degraded), heating it catalyzed immediate polymerization.
-
Prevention: Check the pH of your starting material. If <7, neutralize or distill. Avoid heating neat (solvent-free) furfural above 150°C without a radical inhibitor.
Q: Why do I see "acetal" peaks in my NMR when using methanol/ethanol as a solvent? A: Furaldehydes readily form hemiacetals and acetals in alcoholic solvents, especially if trace acid is present (which, as noted, is common in degraded samples).
-
Observation: Shift of the aldehyde proton (CHO) from ~9.5 ppm to a methine proton ~5.5 ppm.
-
Solution: Use non-nucleophilic solvents (Acetonitrile, THF, DMSO) or ensure the system is strictly neutral/basic.
Module 4: Remediation Protocol (Vacuum Distillation)
Standard Operating Procedure: Purification of Degraded Furfural Objective: Recover clear, colorless furfural from a dark brown stock solution.
Safety Warning: Furfural is toxic (LD50 oral rat ~65 mg/kg) and flammable (Flash point ~60°C). Perform all operations in a fume hood.
Equipment
-
Vacuum pump (capable of <20 mmHg).
-
Short-path distillation head (to minimize heat exposure).
-
Oil bath with temperature control.
-
Round bottom flask (RBF) with stir bar.
-
Critical Additive: Sodium Carbonate (
) or Calcium Carbonate.
Protocol Steps
-
Neutralization (The Secret Step):
-
Why: Distilling acidic furfural accelerates polymerization in the boiling flask, leading to a "tar explosion" or rapid fouling.
-
Action: Add 1-2% (w/w) solid
to the dark furfural in the boiling flask. Stir for 15 minutes. This neutralizes existing furoic acid.
-
-
Setup:
-
Assemble the distillation apparatus. Grease all joints well to ensure a deep vacuum.
-
Wrap the distillation head in aluminum foil to prevent condensation (adiabatic insulation).
-
-
Distillation:
-
Apply vacuum before heating. Target pressure: 10–15 mmHg .
-
Heat the oil bath.
-
Boiling Point Reference:
-
Atmospheric pressure: 162°C (Too high – causes degradation).
-
@ 15 mmHg: ~50–55°C (Ideal).
-
-
Discard the first 5% of distillate (fore-run), which contains water and light volatiles.
-
-
Collection & Storage:
-
Collect the main fraction when the temperature is stable. The liquid should be water-white (colorless) .
-
Immediate Action: Flush the receiving flask with Argon immediately after opening. Transfer to storage vials, seal, and refrigerate.
-
Workflow Visualization
Figure 2: Purification workflow ensuring removal of catalytic acids prior to thermal treatment.
References
-
OrgSyn . Furfural Purification via Vacuum Distillation. Organic Syntheses, Coll. Vol. 1, p.280 (1941).
-
National Institutes of Health (NIH) . Mechanism of sugar degradation product 5-hydroxymethylfurfural reducing the stability of anthocyanins. Food Chemistry (2023).
-
American Chemical Society (ACS) .[1] Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions. ACS Omega (2022).
-
Royal Society of Chemistry (RSC) . The origin, composition, and applications of industrial humins – a review. Green Chemistry (2020).
-
BenchChem . Troubleshooting peak tailing in HPLC analysis of furan aldehydes. Technical Support Note (2025).
Sources
Technical Support Center: Navigating the Challenges in the Characterization of Halogenated Organic Compounds
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the analysis of halogenated organic compounds (HOCs). The unique physicochemical properties of HOCs, stemming from the presence of fluorine, chlorine, bromine, or iodine, present a distinct set of analytical challenges.[1][2] This guide is designed to provide practical, field-proven insights and troubleshooting strategies to help you navigate these complexities and ensure the integrity of your experimental results.
This resource is structured as a dynamic question-and-answer forum, addressing the specific issues you are likely to encounter. We will delve into the causality behind these challenges and offer robust, self-validating protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Challenges
This section addresses fundamental questions about the inherent difficulties in HOC analysis, providing the foundational knowledge needed to make informed experimental choices.
Q1: What makes the characterization of halogenated organic compounds inherently challenging?
A1: The analytical difficulty stems from a combination of factors:
-
Chemical Inertness and Persistence: Many HOCs, particularly persistent organic pollutants (POPs), are designed to be stable.[3] This stability makes them resistant to degradation but also means they can persist in analytical systems, leading to carryover and contamination issues.
-
Diverse and Complex Matrices: HOCs are often found at trace levels within highly complex environmental and biological matrices such as soil, water, and tissue.[4][5] Isolating the target analytes from these matrices without introducing interferences or losing the analyte of interest is a primary hurdle.
-
Co-elution of Congeners and Isomers: Halogenated compounds often exist as complex mixtures of congeners and isomers with very similar physical and chemical properties. This makes their chromatographic separation a significant challenge, often leading to co-elution.[3][5]
-
Unique Isotopic Patterns: The natural abundance of isotopes for chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) creates characteristic isotopic patterns in mass spectrometry.[6][7] While useful for identification, these patterns can be complex to interpret, especially in molecules with multiple halogen atoms.
-
Variable Fragmentation in Mass Spectrometry: The fragmentation of HOCs in a mass spectrometer can be highly dependent on the type, number, and position of the halogen atoms, making spectral interpretation and structural elucidation non-trivial.[5][8]
-
Signal Suppression/Enhancement in LC-MS: When using Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting components from the sample matrix can interfere with the ionization of the target halogenated analytes in the MS source, leading to inaccurate quantification.[5]
Q2: Why is sample preparation so critical and often the source of error in HOC analysis?
A2: Sample preparation is arguably the most critical and labor-intensive part of HOC analysis. Due to the low concentrations of HOCs in many samples, a significant pre-concentration step is often required.[3] This multi-step process, which can include extraction, cleanup, and solvent exchange, introduces multiple potential points for analyte loss or contamination.
Common extraction techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) must be carefully optimized to ensure reproducible and high recovery of the target analytes.[4][9] Furthermore, cleanup steps using materials like Florisil® or silica are often necessary to remove interfering compounds that can compromise the analytical column or detector performance.[3] Any inconsistency in these procedures can lead to significant variability in the final results.
Q3: What are the primary reasons for choosing Gas Chromatography (GC) over Liquid Chromatography (LC) for many halogenated compounds?
A3: Gas chromatography is frequently the technique of choice for many HOCs due to several factors:
-
Volatility: A large number of HOCs, particularly smaller molecules and many pesticides and PCBs, are sufficiently volatile and thermally stable to be amenable to GC analysis.[3]
-
High Resolution: Capillary GC columns offer excellent separation efficiency, which is crucial for resolving complex mixtures of isomers and congeners.[3]
-
Sensitive and Selective Detectors: The Electron Capture Detector (ECD) is highly sensitive and selective for electronegative compounds, which includes the vast majority of halogenated organics.[4] This makes GC-ECD an extremely powerful tool for trace-level analysis. For even greater certainty, mass spectrometry (GC-MS) provides structural information for definitive identification.
However, for larger, less volatile, or thermally labile halogenated compounds, such as some modern flame retardants or pharmaceuticals, LC-MS is the more appropriate technique.
Section 2: Troubleshooting Guides - From Problem to Solution
This section provides systematic troubleshooting workflows for common problems encountered during the analysis of halogenated compounds.
Troubleshooting Scenario 1: Poor Peak Shape in GC Analysis
Problem: You are observing peak tailing, fronting, or splitting for your halogenated analytes in a GC analysis.
Underlying Causality: Poor peak shape is a common indicator of a number of potential issues, ranging from improper instrument setup to interactions between the analyte and the GC system. Halogenated compounds can be particularly susceptible to these issues due to their chemical properties.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting poor GC peak shape.
Expert Insights:
-
Peak Tailing: Often caused by active sites in the system that can interact with polar or sensitive analytes.[10] Some halogenated compounds can degrade at high temperatures in the injector port, also leading to tailing peaks.[5] Start by replacing the inlet liner and trimming the first few centimeters of the column.
-
Peak Fronting: This is a classic sign of column overload.[11] Reduce the amount of sample being introduced to the column by either diluting the sample or increasing the split ratio.
-
Peak Splitting: Often related to the injection technique. Ensure the column is installed correctly in the injector and that the injection is performed smoothly and at an appropriate speed.
Troubleshooting Scenario 2: No or Low Signal Intensity in MS Analysis
Problem: Your halogenated analyte is not showing up in your mass spectrometry analysis, or the signal is much lower than expected.
Underlying Causality: A lack of signal can be due to issues at any stage of the analytical process, from sample preparation to the MS detector itself. A systematic approach is crucial to pinpointing the source of the problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low MS signal.
Expert Insights:
-
Start with the Sample: Before spending hours on the instrument, confirm your sample preparation.[12] Is the concentration of your analyte high enough to be detected? Was the extraction efficiency verified with a spiked sample? Some HOCs can be unstable in certain solvents or adsorb to glassware.
-
Instrument Health Check: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[13][14][15] A vacuum leak can also significantly reduce sensitivity.
-
Chromatography First: If you are using GC-MS or LC-MS, ensure the chromatography is working correctly. If other compounds in your sample or a standard mix are also absent or have poor peak shape, the problem likely lies in the chromatographic system (injector, column, etc.).
-
MS Method Parameters: Double-check your MS method. Are you using the correct ionization mode? Is the mass range appropriate for your analyte? If using tandem MS (MS/MS), are the precursor and product ion transitions correctly defined?
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key workflows in the analysis of halogenated organic compounds. These protocols are designed to be self-validating by incorporating quality control steps.
Protocol 1: Solid-Phase Extraction (SPE) Cleanup for the Analysis of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Extracts
Objective: To remove polar interfering compounds from a concentrated sample extract (e.g., from a soil or sediment extraction) prior to GC-MS analysis of PBDEs.
Materials:
-
Concentrated sample extract in hexane.
-
Florisil® SPE cartridges (e.g., 1 g, 6 mL).
-
Solvents: Hexane, Dichloromethane (DCM), all pesticide-grade or equivalent.
-
Glass vials for fraction collection.
-
Nitrogen evaporation system.
Methodology:
-
Cartridge Conditioning: a. Pass 10 mL of DCM through the Florisil® SPE cartridge to activate the sorbent. b. Pass 10 mL of hexane through the cartridge to equilibrate it with the loading solvent. Crucially, do not let the sorbent bed go dry.
-
Sample Loading: a. Carefully load 1 mL of the concentrated sample extract onto the conditioned SPE cartridge. b. Allow the sample to percolate through the sorbent bed under gravity.
-
Elution - Fraction 1 (Non-polar compounds, including PCBs if present): a. Add 10 mL of hexane to the cartridge. b. Collect the eluate in a clean, labeled glass vial. This fraction can be analyzed separately for other non-polar contaminants if desired.
-
Elution - Fraction 2 (PBDEs): a. Add 15 mL of a 70:30 (v/v) hexane:DCM mixture to the cartridge. b. Collect this eluate in a separate, clean, labeled glass vial. This fraction will contain the PBDEs.
-
Concentration: a. Concentrate the PBDE fraction (Fraction 2) to a final volume of 1 mL using a gentle stream of nitrogen. b. Add an internal standard if not already present. The sample is now ready for GC-MS analysis.
Self-Validation/QC:
-
Process a method blank (solvent only) alongside the samples to check for contamination.
-
Process a laboratory control sample (a clean matrix spiked with a known amount of PBDEs) to assess the recovery of the entire procedure.
Protocol 2: GC-MS/MS Analysis of PBDEs
Objective: To identify and quantify PBDE congeners in a cleaned sample extract using a highly selective and sensitive method.
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
GC Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 15 m x 0.25 mm ID, 0.1 µm film thickness) is typically used.[5]
-
Injector: Splitless injection at a temperature of 280-300°C.[5]
-
Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high final temperature (e.g., 320°C) to elute all PBDE congeners.
-
Carrier Gas: Helium at a constant flow rate.
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Select specific precursor and product ion transitions for each PBDE congener or homolog group. For example, for BDE-47 (a tetrabromodiphenyl ether), a common transition is the loss of two bromine atoms from the molecular ion.[5]
Data Analysis:
-
Identify and quantify PBDE congeners based on their retention times and the response of their specific MRM transitions.
-
Use internal standards (e.g., ¹³C-labeled PBDEs) for accurate quantification.
Quantitative Data Summary Table:
| PBDE Congener | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Expected Retention Time (min) |
| BDE-28 | 405.8 | 247.9 | 20 | 8.5 |
| BDE-47 | 485.7 | 327.8 | 25 | 10.2 |
| BDE-99 | 563.6 | 405.7 | 30 | 12.1 |
| BDE-100 | 563.6 | 405.7 | 30 | 12.3 |
| BDE-153 | 643.5 | 485.6 | 35 | 14.0 |
| BDE-154 | 643.5 | 485.6 | 35 | 13.8 |
| BDE-183 | 721.4 | 563.5 | 40 | 15.5 |
| BDE-209 | 959.2 | 799.3 | 45 | 20.1 |
Note: Retention times and collision energies are instrument-dependent and must be optimized in your laboratory.
Section 4: References
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Tecam Group. (2021, May 7). The problem with halogenated compounds emissions and its solution. Retrieved from [Link]
-
Li, Y., et al. (n.d.). Total organic halogen (TOX) analysis in waters: A short review. Taylor & Francis Online. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Retrieved from [Link]
-
Reiner, E. J., et al. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Retrieved from [Link]
-
Scribd. (n.d.). GC-MS Troubleshooting Guide. Retrieved from [Link]
-
Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. In B. G. Loganathan & P. K. S. Lam (Eds.), Global Contamination Trends of Persistent Organic Chemicals (pp. 1-21). Elsevier. Retrieved from [Link]
-
Kadokami, K., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Analytical Sciences, 34(7), 817-824. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. Atmosphere, 14(11), 1629. Retrieved from [Link]
-
Crawford Scientific. (n.d.). GC Derivatization. Retrieved from [Link]
-
Zhu, G., et al. (2024). In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. Analytical Methods, 16(1), 5-13. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Jakubowska, N., et al. (2009). Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. Journal of Chromatography A, 1216(3), 422-441. Retrieved from [Link]
-
Xingyun. (2024, December 3). Top Tips for Calibrating Your Halogen Moisture Analyzer with Precision. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Halogen-Oxyanion Derivatives as Contaminants of Concern in Water. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Wang, Y., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega, 9(13), 15065-15072. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Labcompare. (n.d.). A Guide to Analytical Instruments Calibration. Retrieved from [Link]
-
Poole, C. F. (2013). Derivatization reactions for use with the electron-capture detector. Journal of Chromatography A, 1296, 2-14. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical challenges to determine emerging persistent organic pollutants in aquatic ecosystems | Request PDF. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples | Request PDF. Retrieved from [Link]
-
National Measurement Laboratory. (n.d.). Preparation of Calibration Curves - A Guide to Best Practice. Retrieved from [Link]
-
Agilent Technologies. (2024, April 29). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Retrieved from [Link]
-
MDPI. (n.d.). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. Retrieved from [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Włodarczyk-Makuła, M., & Wiśniowska, E. (2015). HALOGENATED ORGANIC COMPOUNDS IN WATER AND IN WASTEWATER. Civil and Environmental Engineering Reports, 17(2), 235-247. Retrieved from [Link]
-
Metaclass. (2026, January 7). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Retrieved from [Link]
-
Drage, D. S., et al. (2025). Historic Trends in the Concentrations of Persistent Organohalogenated Pollutants in Australian Butter and the Impact of Regulation. Environmental Science & Technology, 59(47), 21359-21369. Retrieved from [Link]
-
University of Regensburg. (n.d.). 3. Fragmentation of Organic Compounds. Retrieved from [Link]
-
Surplus Solutions. (2025, February 26). How to Calibrate Lab Equipment: A Practical Guide With Steps. Retrieved from [Link]
-
Seema Dhawan Arora Chemistry. (2020, December 16). XI -12#45 Quantitative Analysis Of Halogens - Carius Method [Video]. YouTube. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
Sources
- 1. The problem with halogenated compounds emissions and its solution | TECAM [tecamgroup.com]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. scribd.com [scribd.com]
- 9. Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. agilent.com [agilent.com]
- 12. scribd.com [scribd.com]
- 13. Top Tips for Calibrating Your Halogen Moisture Analyzer with Precision_Changzhou Xingyun Electronic Equipment Co.,Ltd. [xyscale.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. How to Calibrate Lab Equipment: A Practical Guide With Steps - Surplus Solutions [connect.ssllc.com]
improving the efficiency of cross-coupling reactions for furan derivatives
Introduction: The Furan Paradox
Welcome to the technical support center. If you are here, you are likely experiencing one of two failures: your starting material disappeared without forming product (protodeboronation), or your catalyst precipitated as inactive palladium black (poisoning/instability).[1]
Furan derivatives present a unique "paradox of reactivity" in cross-coupling:
-
Electron-Rich: They are highly nucleophilic, making them prone to oxidative degradation and polymerization under acidic conditions.[1]
-
Coordination: The oxygen atom, while less coordinating than nitrogen in pyridine, can still alter the electronic environment of the metal center, affecting the reductive elimination step.
-
Acid Sensitivity: The C2-position is extremely susceptible to protonolysis (protodeboronation), especially in boronic acid forms.[1]
This guide moves beyond standard textbook conditions to provide robust, self-validating protocols for high-value furan synthesis.
Module 1: The "Vanishing Nucleophile" (Suzuki-Miyaura)
User Issue: "I am attempting to couple 2-furylboronic acid with an aryl halide. The boronic acid is consumed rapidly, but the yield of the cross-coupled product is <20%."
Root Cause Analysis: The primary failure mode is protodeboronation . 2-Heteroaryl boronic acids are notoriously unstable.[1] Under the aqueous basic conditions required for transmetallation, the C-B bond hydrolyzes faster than the transmetallation to Palladium occurs. The furan ring is protonated at the C2 position, releasing boric acid and furan (which often evaporates or polymerizes).
Technical Solution: Controlled Release Systems Do not use free boronic acids for C2-furan coupling.[1] You must switch to a "slow-release" or "protected" boron species.[1]
Option A: Potassium Organotrifluoroborates (The Molander Protocol)
Trifluoroborates (
Standard Operating Procedure (SOP):
-
Ligand: dppf (hemilabile, prevents Pd aggregation)[1]
-
Base: Cs₂CO₃ (3.0 equiv) or Et₃N (3.0 equiv)[1]
-
Solvent: i-PrOH/H₂O (2:1 ratio) - Crucial for solubility of the salt.
-
Temp: 80 °C
Option B: MIDA Boronates (The Burke Protocol)
N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and chemically inert to transmetallation until hydrolyzed.[1] This allows for "iterative cross-coupling" and protects the furan from protodeboronation during storage and reaction setup [2].
Standard Operating Procedure (SOP):
-
Ligand: SPhos (Buchwald Ligand) - Essential for electron-rich heterocycles.
-
Base: K₃PO₄ (3.0 equiv, aqueous solution)[1]
-
Temp: 60-80 °C
Data Comparison: Boron Species Stability
| Boron Species | Stability (Air/Moisture) | Protodeboronation Risk | Atom Economy | Recommended For |
| Boronic Acid | Low | Critical | High | C3-substituted furans only |
| Pinacol Ester | Moderate | High | Moderate | General screening |
| Trifluoroborate | High | Low | High | Scale-up / C2-coupling |
| MIDA Boronate | Very High | Very Low | Low | Complex multistep synthesis |
Module 2: Catalyst Deactivation (Stille & Negishi)
User Issue: "My reaction turns black (Pd precipitation) within 30 minutes. I am using Stille conditions because Suzuki failed."
Root Cause Analysis: Palladium black formation indicates that the rate of catalyst decomposition is faster than the rate of oxidative addition. For electron-rich furans, the oxidative addition of a chlorofuran can be sluggish. Furthermore, in Stille couplings, the "ligand effect" is often misunderstood; strong donors (like PPh3) can sometimes inhibit the transmetallation step in Stille cycles [3].
Technical Solution: The "Farina Effect" & Ligand Engineering To stabilize the catalyst while accelerating the reaction, use ligands with low donicity (like Arsenic) or bulky biaryl phosphines that facilitate reductive elimination.
Troubleshooting Workflow
Caption: Decision matrix for catalyst and ligand selection based on substrate role and halogen type.
The "Super-Stille" Protocol (for sensitive substrates):
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)[1]
-
Ligand: Tri-2-furylphosphine (TFP) or Triphenylarsine (AsPh₃) [3].[1]
-
Why? These "soft" ligands dissociate easily, creating the open coordination site necessary for the rate-limiting transmetallation step in Stille coupling.
-
-
Additives: CuI (10 mol%) – The "Copper Effect" facilitates transmetallation via a transient organocopper species.[1]
-
Solvent: DMF or NMP (anhydrous).[1]
Module 3: Advanced Optimization (C-H Activation)
User Issue: "I want to avoid pre-functionalizing the furan ring with halogens or boron. Can I couple directly?"
Technical Solution: C2-Direct Arylation Furan is electron-rich enough to undergo Direct Arylation via a CMD (Concerted Metallation-Deprotonation) mechanism.[1] This is most effective at the C2 position due to the acidity of the C-H bond [4].
The Fagnou-Type Condition: This system avoids the need for cryogenic lithiation/borylation steps.
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: PCy₃ (10 mol%) or DavePhos.
-
Base: K₂CO₃ (2.0 equiv)
-
Additive: PivOH (Pivalic Acid, 30 mol%)[1]
-
Solvent: DMAc, 100 °C.
Module 4: Experimental Workflow Visualization
The following diagram outlines the logical selection of reaction class based on substrate tolerance.
Caption: Strategic selection flow for cross-coupling methodology based on chemical sensitivity and safety constraints.
References
-
Molander, G. A., & Bernardi, C. R. (2002).[1][2] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry.
-
Gillis, E. P., & Burke, M. D. (2007).[1][8] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks.[1][13] Journal of the American Chemical Society.[1][8][13] [1]
-
Farina, V., & Krishnan, B. (1991).[1] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic and synthetic implications. Journal of the American Chemical Society.[1][8][13]
-
Lafrance, M., & Fagnou, K. (2006).[1] Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle and a Key Element in Catalyst Design.[1] Journal of the American Chemical Society.[1][8][13]
Sources
- 1. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nobelprize.org [nobelprize.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
avoiding polymerization of 2-furaldehyde under alkaline conditions
Executive Summary & Core Mechanism
2-Furaldehyde (Furfural) is a "biomass platform" molecule widely used in the synthesis of pharmaceuticals and biofuels. However, it exhibits a notorious instability in alkaline media, often resulting in a "black tar" (resinification) or significant yield loss due to disproportionation.
The "Fork in the Road" Mechanism
In the presence of a base (e.g., NaOH, KOH), Furfural faces two competing pathways. Your goal is to force the Cross-Aldol path while suppressing the Cannizzaro/Resinification path.
-
Path A (Desired): Cross-Aldol Condensation. Furfural acts as the electrophile and reacts with an enolizable ketone (e.g., acetone, acetophenone).
-
Path B (Undesired): Cannizzaro Reaction. Since Furfural lacks
-hydrogens, it cannot enolize. In strong base, it undergoes self-disproportionation to form Furoic Acid (salt) and Furfuryl Alcohol .-
Critical Failure Mode: Furfuryl alcohol is highly reactive and readily polymerizes into dark, insoluble resins, especially if local pH fluctuations occur or temperatures rise uncontrolled.
-
Figure 1: Reaction pathway competition. High furfural concentration relative to the nucleophile favors the destructive Cannizzaro pathway.
Troubleshooting Center (FAQ Style)
Issue 1: "My reaction mixture turned into a black, viscous tar within minutes."
Diagnosis: Runaway Resinification. This usually happens when Furfural is added too quickly to a concentrated base, or when the base is added to neat Furfural. The high local concentration of Furfural promotes self-reaction (Cannizzaro) over the desired cross-coupling. The resulting Furfuryl alcohol rapidly polymerizes.
Corrective Action:
-
Reverse Addition: Never add base to Furfural. Always add Furfural dropwise to the Base + Nucleophile (Ketone) mixture.
-
Dilution: Ensure the reaction solvent (e.g., Ethanol/Water) is sufficient to act as a heat sink.
-
Temperature: Cool the reactor to 0–5°C during addition. Resinification has a higher activation energy than the Aldol reaction; keeping it cold favors the kinetic product (Aldol).
Issue 2: "I have low yield, and the catalyst seems to stop working."
Diagnosis: Catalyst Poisoning by Furoic Acid. If the Cannizzaro reaction occurs, it produces Furoic Acid. In a basic solution, this exists as a Furoate salt.[1] Furoate anions can strongly adsorb to the surface of solid base catalysts (like CaO or Hydrotalcites), effectively poisoning the active sites.
Corrective Action:
-
Increase Nucleophile Ratio: Use a molar excess of the ketone (e.g., Acetone:Furfural ratio of 2:1 or higher). This statistically favors the Furfural-Ketone collision over Furfural-Furfural collision.
-
Fresh Distillation: Ensure your starting Furfural is freshly distilled. Old Furfural contains pre-formed acids that neutralize your base immediately.
Issue 3: "The product is an oil that refuses to crystallize."
Diagnosis: Oligomer Contamination. Even minor polymerization creates soluble oligomers that act as impurities, preventing crystallization of the target chalcone or aldol adduct.
Corrective Action:
-
Recrystallization Solvent: Use Ethanol/Water mixtures. Polymers are often less soluble in water; adding water to the ethanolic solution may precipitate the tar first (decant this), then further cooling crystallizes the product.
Optimized Experimental Protocol
Objective: Perform a Claisen-Schmidt condensation (Furfural + Acetone) while minimizing polymerization.
Reagents & Equipment[2]
-
Reagents: 2-Furaldehyde (Freshly Distilled), Acetone (Reagent Grade), NaOH (10% aq. solution), Ethanol.[2]
-
Gas: Nitrogen or Argon balloon.
-
Setup: 3-neck round bottom flask, addition funnel, thermometer, ice bath.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Purification | Distill 2-Furaldehyde under reduced pressure. Store under | Removes oxidation products (peroxides/acids) that catalyze degradation. Critical Step. |
| 2. Base Prep | Dissolve Acetone (1.2 equiv) in Ethanol/Water (1:1 v/v) in the flask. Add NaOH (0.1 equiv). Cool to 0–5°C. | Establishes the enolate before the electrophile (Furfural) is introduced. Low temp suppresses side reactions. |
| 3. Controlled Addition | Mix Furfural (1.0 equiv) with a small volume of Ethanol in the addition funnel. Add dropwise over 30-60 mins. | Keeps the instantaneous concentration of Furfural low . The enolate is always in excess, forcing the Cross-Aldol path. |
| 4. Reaction Phase | Maintain 0–5°C for 2 hours. Monitor via TLC/NMR. Do not reflux unless necessary. | Most Furfural condensations are exothermic and fast. Heat promotes the Cannizzaro pathway. |
| 5. Quenching | Neutralize with dilute HCl to pH 7-8. Do not acidify below pH 6. | Furan rings are acid-sensitive (ring opening). Neutral pH stops the reaction without destroying the product. |
Decision Logic for Process Optimization
Use this flow to determine the optimal conditions for your specific substrate.
Figure 2: Process optimization decision tree for selecting solvent systems and mitigation strategies.
References
-
Mechanism of Aldol Condensation vs. Cannizzaro: Huang, R., et al. (2012). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. Applied Catalysis A: General.
-
Kinetics of Furfural Destruction: Lamminpää, K., Ahola, J., & Tanskanen, J. (2014).[3] Kinetics of furfural destruction in a formic acid medium. RSC Advances.
-
Base-Catalyzed Polymerization & Resinification: Gower, B. (2022). Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid... Using Alkaline Water. PMC (National Institutes of Health).
-
Claisen-Schmidt Protocol & Side Reactions: Molina, E., et al. (2019). Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. MDPI Catalysts.
Sources
- 1. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of furfural destruction in a formic acid medium - RSC Advances (RSC Publishing) [pubs.rsc.org]
troubleshooting low bioactivity in assays with 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
The following technical guide is designed to assist researchers encountering low bioactivity with 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde . This document treats the compound not merely as a library entry, but as a reactive, lipophilic chemical probe with specific handling requirements.
Compound: 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde Chemical Class: Halogenated Aryl Furaldehyde Primary Challenges: Aqueous Solubility, Aldehyde Reactivity, Oxidative Instability[1][2]
Executive Summary: The "Lipophilic Aldehyde" Paradox
Low bioactivity with this compound typically stems from two opposing forces: physical precipitation (due to the lipophilic chloro-trifluoromethyl-phenyl moiety) and chemical sequestration (due to the reactive furaldehyde group).[1]
Users often increase concentration to overcome low potency, which triggers precipitation.[1][2][3] Conversely, standard assay buffers (like Tris) can chemically deactivate the molecule before it engages the target.[3] This guide provides a root-cause analysis and recovery protocols.
Diagnostic Workflow
Before altering your assay biology, execute this diagnostic flow to rule out physicochemical failure modes.
Figure 1: Step-by-step diagnostic logic for isolating the cause of assay failure.
Technical Deep Dive & Solutions
Issue 1: Chemical Deactivation (The "Buffer Trap")
The Mechanism: The aldehyde group on the furan ring is an electrophile. If your assay buffer contains primary amines (e.g., Tris, Glycine ), the compound will undergo a condensation reaction to form a Schiff Base (Imine) .[3] This effectively removes the active aldehyde from the equilibrium, reducing the effective concentration of the drug available to bind the target.
The Solution:
-
Protocol: Switch to non-nucleophilic buffers.
-
Recommended: HEPES, MOPS, or PBS (Phosphate Buffered Saline).[1][3]
-
Avoid: Tris, Glycine, and high concentrations of BSA (Bovine Serum Albumin) if the mechanism involves covalent binding, as BSA contains lysine residues that may scavenge the compound.[3]
Issue 2: Oxidative Degradation
The Mechanism: Furaldehydes are prone to air oxidation, converting the active aldehyde (-CHO) into the corresponding furoic acid (-COOH).[1][2] The electron-withdrawing trifluoromethyl and chloro groups on the phenyl ring can influence this rate, but the aldehyde remains the weak link. The carboxylic acid derivative is likely inactive or has significantly different permeability properties.[1][2][3]
The Solution:
-
Storage: Store solid powder under nitrogen/argon at -20°C.
-
Stock Handling: Do not store DMSO stocks for >1 month. Ideally, make fresh stocks immediately before the assay.[3]
-
QC Check: Run a quick LC-MS. If you see a mass shift of +16 Da (Oxygen insertion), your compound has oxidized.[1][3]
Issue 3: Solubility & Aggregation
The Mechanism: The 2-Chloro-4-(trifluoromethyl)phenyl moiety is highly lipophilic (Hydrophobic).[1][2] In aqueous assay buffers, this compound will likely have a solubility limit < 10 µM.[1][2][3] Above this limit, it forms colloidal aggregates.[1][2][3] These aggregates can:
The Solution:
-
Surfactant: Add 0.01% - 0.05% Pluronic F-127 or Tween-20 to the assay buffer.[1][2] Pluronic is preferred as it is less likely to contain peroxides than Tween.[1][2][3]
-
DMSO Limit: Keep final DMSO concentration constant (e.g., 1%) across all dose points to prevent "crashing out" upon dilution.
Visualizing the Chemical Failure Modes
The following diagram illustrates the specific chemical pathways that deplete your active compound in the tube before it ever reaches the cell or protein target.
Figure 2: Chemical pathways leading to compound inactivation in standard assay conditions.[1][2]
Step-by-Step Troubleshooting Protocols
Protocol A: Kinetic Solubility Verification (Nephelometry Surrogate)
Use this to confirm if your low bioactivity is actually a solubility crash.[3]
-
Prepare Buffer: Use your exact assay buffer (e.g., HEPES pH 7.4).[1][2][3]
-
Prepare Stock: 10 mM compound in 100% DMSO.
-
Dilution Series: Prepare a 96-well clear plate. Pipette buffer into wells.
-
Spike: Spike DMSO stock into buffer to achieve concentrations of 1, 10, 50, and 100 µM. Ensure DMSO is constant (e.g., 1%) in all wells.[1][2][3]
-
Incubation: Shake for 60 minutes at room temperature (or assay temp).
-
Read: Measure Absorbance at 600 nm (OD600) or use a Nephelometer.
Protocol B: LC-MS Purity Check for Oxidation
Use this if solubility is fine but activity is zero.[1][2]
-
Sample: Take 5 µL of your 10 mM DMSO stock.
-
Dilution: Dilute into 500 µL Acetonitrile/Water (50:50).
-
Method: Run a standard 5-minute LC-MS gradient (C18 column).
-
Analysis:
-
Criteria: If >10% is oxidized, discard stock and resynthesize or purchase fresh batch.
FAQ: Frequently Asked Questions
Q: Can I use BSA to prevent aggregation? A: Proceed with caution. While BSA prevents aggregation, it has surface lysines (primary amines) that can react with the aldehyde group of your compound, permanently sequestering it.[3] Pluronic F-127 (0.01%) is a safer alternative as it is non-nucleophilic.[1][2][3]
Q: My compound is yellow. Does this interfere with fluorescence assays? A: Furaldehydes can be yellow/brown.[1][2][3] If your assay readout is in the blue/green region (e.g., GFP, FITC, Ex 488/Em 520), the compound might absorb the excitation light (Inner Filter Effect).[3]
-
Check: Run an absorbance scan of the compound in buffer.[3] If it absorbs at your excitation wavelength, you must correct for this or switch to a red-shifted dye (e.g., Alexa 647).[1][2][3]
Q: Why does the activity decrease over time in the plate? A: This suggests instability.[3] Either the aldehyde is oxidizing in the well (slow) or, more likely, it is evaporating or precipitating.[3] Ensure the plate is sealed if the assay is long.[3]
References
-
Assay Guidance Manual (NCBI). Assay Interference by Chemical Reactivity.
-
Journal of Medicinal Chemistry . Strategies to Improve Solubility in Drug Discovery. Covers the impact of lipophilicity (Cl/CF3 groups) on solubility and aggregation.[3]
-
PubChem Compound Summary. 5-(4-Chlorophenyl)-2-furaldehyde (Structural Analog).
-
Frontiers in Pharmacology. Interference of Hydrophobic Compounds in Bioassays.
Sources
enhancing the selectivity of reactions involving the furan ring
Status: Online 🟢 Current Operator: Senior Application Scientist (Organic Synthesis Division) Ticket Focus: Enhancing Selectivity in Furan Ring Functionalization
📋 System Overview
Furan is a deceptive scaffold. While it appears to be a simple aromatic heterocycle, its high electron density (resonance energy ~16 kcal/mol, compared to benzene's 36 kcal/mol) makes it behave more like a reactive enol ether or diene. This duality leads to three common failure modes in the lab:
-
Regio-scrambling: Electrophiles naturally target the
-position (C2/C5), making -functionalization (C3/C4) difficult. -
Catastrophic Decomposition: The ring is acid-sensitive, prone to hydrolytic ring-opening and polymerization ("tarring").
-
Stereochemical Drift: Diels-Alder cycloadditions often suffer from reversibility (retro-DA) and poor endo/exo selectivity.
This guide treats these chemical challenges as "system bugs" with specific patches (protocols).
🎫 Ticket #001: "I cannot install a substituent at C3; it always goes to C2."
User Report: Attempting direct lithiation or Friedel-Crafts acylation results in exclusively C2-substituted product. How do I force C3 selectivity without using blocking groups?
🔧 Root Cause Analysis
Furan's HOMO coefficient is highest at the
🛠️ Resolution Protocol: Iridium-Catalyzed C-H Borylation
The most robust method to install a handle at C3 is Iridium-catalyzed C-H activation. The bulky catalyst system cannot access the sterically hindered C2 position (flanked by the oxygen lone pair), forcing activation at the more accessible C3 position.
Protocol: C3-Selective Borylation Applicability: Unsubstituted furan or 2-substituted furans.[1]
| Reagent | Equiv.[2][3][4] | Role |
| Substrate (Furan) | 1.0 | Reactant |
| 0.015 (1.5 mol%) | Pre-catalyst | |
| dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) | 0.03 (3 mol%) | Ligand (Steric bulk is key) |
| 0.55 | Boron Source (0.55 equiv per C-H bond) | |
| Hexane/THF | [0.5 M] | Solvent (Non-polar preferred) |
Step-by-Step Workflow:
-
Glovebox/Schlenk: In a nitrogen-filled glovebox, mix
and dtbpy in hexane (or THF) to generate the active catalytic species (solution turns dark brown). -
Addition: Add
and stir for 10 minutes until dissolved. -
Reaction: Seal the vessel and heat to 80 °C for 16 hours .
-
Workup: Cool to RT. Concentrate in vacuo. The resulting C3-boryl furan is stable and can be used directly in Suzuki-Miyaura couplings.
Selectivity Logic:
-
C2: Blocked by O-heteroatom lone pair repulsion and catalyst bulk.
-
C3: Sterically open.
📊 Visualization: Regioselectivity Decision Matrix
Figure 1: Decision matrix for selecting the correct functionalization strategy based on target position and substrate substitution pattern.
🎫 Ticket #002: "My reaction turned into black tar."
User Report: I attempted an acid-catalyzed functionalization. The solution turned black and viscous. NMR shows loss of aromaticity.
🔧 Root Cause Analysis
This is the "Furan Acid Sensitivity" bug. Furan is an enol ether masquerading as an aromatic ring. Strong Brønsted acids (
🛠️ Resolution Protocol: The "Lewis Acid Swap"
Avoid strong Brønsted acids (HCl,
Compatibility Data Table:
| Catalyst Class | Risk Level | Examples | Recommended Use Case |
| Strong Brønsted Acid | 🔴 Critical | HCl, | Avoid. Causes polymerization < pH 1. |
| Strong Lewis Acid | 🟠 High | Use only at -78°C . Quench immediately. | |
| Mild Lewis Acid | 🟢 Safe | Friedel-Crafts alkylation/acylation. | |
| Buffered Systems | 🟢 Safe | PPTS (Pyridinium p-toluenesulfonate) | Acetal protection/deprotection. |
Troubleshooting Checklist:
-
Solvent: Ensure solvent is anhydrous. Water + Acid = Ring Opening.
-
Scavengers: Add a proton scavenger (e.g., 2,6-di-tert-butylpyridine) if generating acid byproducts.
-
Temperature: Never heat furan with acid > 40°C unless strictly buffered.
🎫 Ticket #003: "Diels-Alder adduct has poor stereoselectivity or decomposes."
User Report: Reacting furan with maleimide/acrylates. Yield is low, and the exo/endo ratio is inconsistent. Product reverts to starting material upon purification.
🔧 Root Cause Analysis
-
Reversibility: Furan Diels-Alder (DA) reactions are thermally reversible (Retro-DA). The adduct is often less stable than the aromatic starting material.
-
Exo-Selectivity: Unlike most DA reactions (which favor endo), furan often favors exo (thermodynamic product) due to the reversible nature, but kinetic endo products can form initially.
🛠️ Resolution Protocol: High-Pressure or Lewis Acid Catalysis
To lock in the product and improve selectivity, you must lower the activation energy (catalysis) or favor the compact transition state (pressure).
Protocol: Lewis-Acid Catalyzed DA Target: Kinetic control (Endo) or rate acceleration at low temp (to prevent Retro-DA).
-
Catalyst:
(Zinc Iodide) or . -
Conditions:
-
Dissolve Dienophile (1.0 equiv) and Catalyst (0.1 equiv) in DCM.
-
Add Furan (2.0 - 5.0 equiv).[6] Furan is often used as the solvent if liquid.
-
Stir at Room Temperature (Do not heat).
-
Crucial: If the product is unstable on silica gel (common for furan adducts), filter through a plug of neutral alumina or recrystallize.
-
Advanced Option: High Pressure (The "Brute Force" Patch) If chemical catalysis fails, physical catalysis works.
-
Pressure: 10–15 kbar.
-
Effect: Prevents Retro-DA (DA has a negative volume of activation,
). -
Result: Quantitative yield of the endo product, which might otherwise be thermodynamically inaccessible.
📊 Visualization: Diels-Alder Optimization Loop
Figure 2: Optimization workflow for stabilizing Diels-Alder adducts and controlling stereochemistry.
❓ Frequently Asked Questions (FAQs)
Q: Can I use n-BuLi to lithiate furan at C3 if I keep it very cold? A: No. Even at -78°C, n-BuLi will deprotonate C2 (pKa ~35) exclusively over C3 due to the inductive effect of the oxygen. To hit C3 with Lithium, you must perform a "Halogen Dance" (starting with 2-bromofuran, treating with LDA) or use a directing group at C2 that blocks that position.
Q: How do I store furan to prevent polymerization? A: Furan should be stored in the dark, under inert gas (Argon/Nitrogen), and ideally over a stabilizer like BHT (butylated hydroxytoluene) if not being used for strict catalysis. Avoid contact with air, which forms peroxides that initiate polymerization.
Q: Why does my furan Diels-Alder product decompose on the rotavap? A: The Retro-Diels-Alder reaction is driven by entropy. Heating the adduct (even to 40°C) and removing the volatile furan component shifts the equilibrium back to the starting materials. Resolution: Evaporate solvents at the lowest possible temperature (cryogenic distillation if necessary) and avoid heating the crude mixture.
📚 References
-
Iridium-Catalyzed C-H Borylation (Mechanism & Selectivity):
-
Title: Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization.
-
Source:Chemical Reviews (2010).
-
URL:[Link]
-
-
Furan Ring Opening (Acid Sensitivity):
-
Diels-Alder Selectivity (Lewis Acids):
-
Title: Lewis Acid Catalyzed Diels–Alder Reactions of Furan: A Theoretical and Experimental Study.
-
Source:Journal of Organic Chemistry (2013/Relevant Literature).
-
URL:[Link]
-
-
High Pressure Chemistry:
-
Title: High-pressure cycloaddition of furan derivatives.
-
Source:Organic Reactions (Classic Protocol).
-
URL:[Link]
-
Sources
- 1. Control of Regioselectivity and Stereoselectivity in (4+3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-Halophenyl-2-furaldehydes: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the furan scaffold is a cornerstone for the development of novel therapeutics, demonstrating a wide array of biological activities.[1] The introduction of a halophenyl group at the 5-position of the 2-furaldehyde ring system creates a class of compounds, the 5-halophenyl-2-furaldehydes, with significant potential in antimicrobial and anticancer applications.[2] This guide provides a comprehensive comparative analysis of the biological activities of these compounds, focusing on the influence of different halogen substitutions (fluoro, chloro, bromo, and iodo) on their efficacy. We will delve into their antimicrobial and anticancer properties, explore the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation.
The Significance of Halogenation in Drug Design
Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological profiles. This is due to their ability to modulate factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. The specific halogen chosen can have a profound impact on the compound's biological activity, making comparative studies of halogenated analogs crucial for lead optimization.
Synthesis of 5-Halophenyl-2-furaldehydes
The synthesis of 5-halophenyl-2-furaldehydes is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This versatile method allows for the efficient formation of a carbon-carbon bond between a halogenated furan ring and a halophenylboronic acid. A typical synthetic approach involves the coupling of 5-bromo-2-furaldehyde with the corresponding halophenylboronic acid in the presence of a palladium catalyst and a base.[2]
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize a 5-halophenyl-2-furaldehyde (e.g., 5-(4-chlorophenyl)-2-furaldehyde).
Materials:
-
5-bromo-2-furaldehyde
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-2-furaldehyde (1 equivalent), 4-chlorophenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of palladium(II) acetate and triphenylphosphine.
-
Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 5-(4-chlorophenyl)-2-furaldehyde.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices: The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling. The base (potassium carbonate) is necessary to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.
Antimicrobial Activity: A Comparative Overview
Derivatives of 5-halophenyl-2-furaldehydes have shown notable activity against a spectrum of microbial pathogens.[2] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.[2]
Table 1: Illustrative Antimicrobial Activity of 5-Aryl-2-furaldehyde Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| 4-[(5-(4-chlorophenyl)-2-furyl)carbonothioyl]morpholine | Cryptococcus neoformans | 4 | |
| 4-[(5-(4-bromophenyl)-2-furyl)carbonothioyl]morpholine | Cryptococcus neoformans | 8 |
This table is illustrative and based on data for derivatives, as direct comparative data for the parent aldehydes is limited.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the MIC of a 5-halophenyl-2-furaldehyde against a specific bacterial strain.
Materials:
-
Test compound (5-halophenyl-2-furaldehyde)
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB across the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures the viability and growth of the bacteria, while the negative control confirms the sterility of the medium.
Anticancer Activity: Targeting the Cytoskeleton
A significant area of investigation for 5-halophenyl-2-furaldehyde derivatives is their potential as anticancer agents that target the microtubule network of cancer cells.[2] Many of these compounds function as tubulin polymerization inhibitors, binding to tubulin and disrupting the formation of microtubules.[2] This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[2]
While direct comparative IC₅₀ values for the parent 5-halophenyl-2-furaldehydes are not extensively documented, the general structure-activity relationship suggests that the nature and position of the halogen on the phenyl ring can significantly influence the anticancer potency.
Table 2: Illustrative Anticancer Activity of Furan Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Novel 5-(4-chlorophenyl)furan derivative | MCF-7 (Breast) | Not specified | |
| 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | Nanomolar range |
This table is illustrative and based on data for related furan derivatives, highlighting the potential of this chemical class.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect (IC₅₀) of a 5-halophenyl-2-furaldehyde on a cancer cell line.
Materials:
-
Test compound
-
Cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Causality Behind Experimental Choices: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a measure of cytotoxicity.
Mechanism of Action: Tubulin Polymerization Inhibition and Downstream Signaling
The primary anticancer mechanism for many 5-aryl-2-furaldehyde derivatives is the inhibition of tubulin polymerization.[2] By binding to tubulin, these compounds prevent the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.
Caption: Inhibition of tubulin polymerization by 5-halophenyl-2-furaldehydes leading to apoptosis.
This disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.[2]
Experimental Protocol: Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of a 5-halophenyl-2-furaldehyde on tubulin polymerization.
Materials:
-
Purified tubulin
-
GTP (Guanosine triphosphate)
-
Tubulin polymerization buffer
-
Test compound
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Preparation: On ice, prepare a reaction mixture containing tubulin and GTP in the polymerization buffer.
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.
-
Data Analysis: Compare the polymerization curves of the test compound with the controls to determine the inhibitory activity.
Causality Behind Experimental Choices: Tubulin polymerization is a temperature-sensitive process that can be monitored by the change in light scattering (turbidity) at 340 nm. GTP is required for the polymerization of tubulin into microtubules.
Anti-inflammatory Activity: Potential Modulation of the NF-κB Pathway
While less explored than their antimicrobial and anticancer activities, furan derivatives have also been reported to possess anti-inflammatory properties.[3] A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In response to pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory mediators. Some furan-containing compounds have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the inflammatory response.[4] Further research is needed to specifically elucidate the effects of 5-halophenyl-2-furaldehydes on this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by 5-halophenyl-2-furaldehydes.
Conclusion and Future Directions
The 5-halophenyl-2-furaldehydes represent a promising class of compounds with diverse biological activities. While a direct comparative analysis of the parent aldehydes is limited in the current literature, the available data on their derivatives strongly suggest that the nature of the halogen substituent plays a critical role in modulating their antimicrobial and anticancer efficacy. The primary mechanism of anticancer action appears to be the inhibition of tubulin polymerization, a well-validated target in oncology. The potential for these compounds to modulate inflammatory pathways like NF-κB warrants further investigation.
Future research should focus on the systematic synthesis and evaluation of a complete series of 5-halophenyl-2-furaldehydes (F, Cl, Br, I) to establish a clear structure-activity relationship. Such studies will be invaluable for the rational design of more potent and selective drug candidates based on this versatile furan scaffold.
References
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. [Link]
-
5-Hydroxymethylfurfural Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation. Frontiers in Immunology. [Link]
-
Pharmacological activity of furan derivatives. World Journal of Advanced Research and Reviews. [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. ResearchGate. [Link]
Sources
- 1. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity of 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazoles as microtubule-destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde and Analogs as Tubulin Polymerization Inhibitors
Executive Summary
The 5-phenyl-2-furaldehyde scaffold has emerged as a promising pharmacophore in the discovery of novel anticancer agents. These compounds, particularly those with specific halogen and trifluoromethyl substitutions on the phenyl ring, have demonstrated potent cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the lead compound, 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde, with its structural analogs. We will delve into their shared mechanism of action as tubulin polymerization inhibitors, present comparative efficacy data, and provide detailed experimental protocols for key biological assays. The structure-activity relationship (SAR) will be explored to elucidate the chemical features crucial for their anticancer activity.
Introduction: Targeting the Cytoskeleton in Cancer Therapy
The microtubule network, a critical component of the cellular cytoskeleton, is integral to cell division, intracellular transport, and the maintenance of cell shape. This makes it an attractive target for anticancer drug development.[1] Agents that interfere with microtubule dynamics can arrest the cell cycle, typically in the G2/M phase, and ultimately trigger apoptosis (programmed cell death).[1] The 5-phenyl-2-furaldehyde core structure has been identified as a key scaffold for developing such agents.[2] These synthetic compounds can be efficiently prepared through various methods, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3] This guide will focus on a specific derivative, 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde, and compare its efficacy with structurally similar compounds.
Mechanism of Action: Disruption of Microtubule Dynamics
The primary anticancer mechanism of 5-phenyl-2-furaldehyde derivatives involves the inhibition of tubulin polymerization. Tubulin, a globular protein, polymerizes to form microtubules. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, a structure essential for the separation of chromosomes during mitosis. This disruption leads to a halt in the cell cycle at the G2/M phase, preventing cell division and inducing apoptosis.[1][3] Several studies have shown that furan-based derivatives can effectively inhibit tubulin polymerization, with some compounds demonstrating potency in the nanomolar range.[3]
Caption: Mechanism of action for 5-phenyl-2-furaldehyde derivatives.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The efficacy of 5-phenyl-2-furaldehyde derivatives as anticancer agents is highly dependent on the nature and position of substituents on the phenyl ring. While a direct comparative study with a full matrix of substitutions for the lead compound is not available in a single publication, we can synthesize a comparative analysis from existing literature on furan-based tubulin inhibitors.
The presence of electron-withdrawing groups, such as halogens (Cl, Br) and trifluoromethyl (CF3), on the phenyl ring generally enhances cytotoxic activity. The 2-chloro and 4-trifluoromethyl substitution pattern in the lead compound is designed to optimize its electronic and steric properties for binding to the colchicine site on tubulin.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Lead Compound Scaffold | ||||
| 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde | Not Specified | Not Specified | 2-Cl, 4-CF3 phenyl substitutions | N/A |
| Structurally Similar Compounds | ||||
| Furan-based Pyridine Carbohydrazide (Cpd 4) | MCF-7 | 4.06 | Furan core with carbohydrazide side chain | [3] |
| Furan-based N-phenyl triazinone (Cpd 7) | MCF-7 | 2.96 | Furan core with triazinone moiety | [3] |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | Nanomolar range | Benzo[b]furan core, trimethoxybenzoyl group | [4] |
| Thiazole-naphthalene derivative (Cpd 7) | MCF-7 | 0.48 | Thiazole-naphthalene scaffold | [5] |
| Thiazole-naphthalene derivative (Cpd 7) | A549 | 0.97 | Thiazole-naphthalene scaffold | [5] |
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of groups like -Cl and -CF3 often increases the potency of tubulin inhibitors.
-
Substitution Pattern: The specific positioning of these groups on the phenyl ring is critical for optimal binding to the target protein.
-
Additional Heterocycles: The incorporation of other heterocyclic rings, such as thiazole or triazinone, can significantly modulate the anticancer activity.[3][5]
Experimental Methodologies
To evaluate the efficacy of 5-phenyl-2-furaldehyde derivatives, two key in vitro assays are typically employed: the tubulin polymerization assay and cell cycle analysis.
In Vitro Tubulin Polymerization Assay
This assay quantitatively measures the effect of a compound on the polymerization of purified tubulin into microtubules. The polymerization process is monitored by the increase in absorbance at 340 nm.[1][6]
Protocol:
-
Preparation of Reagents:
-
Thaw purified bovine tubulin, GTP, and 5x polymerization buffer (PB) on ice.
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in 1x PB-GTP.
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.[1]
-
On ice, prepare the polymerization reactions in a final volume of 70 µL, consisting of 60 µL of tubulin in 1x PB-GTP and 10 µL of the test compound dilution.[7]
-
Transfer the reaction mixtures to the pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer set to kinetic mode, measuring the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.[1][6]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in a population that are in the G0/G1, S, and G2/M phases of the cell cycle. Treatment with a tubulin polymerization inhibitor is expected to cause an accumulation of cells in the G2/M phase.[8]
Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF-7) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Generate a histogram of DNA content versus cell count.[10]
-
Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
-
Discussion and Future Perspectives
The available data strongly suggest that 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde and its analogs are a promising class of anticancer agents that function by inhibiting tubulin polymerization. The presence of electron-withdrawing groups on the phenyl ring appears to be a key determinant of their cytotoxic potency.
Future research should focus on a systematic SAR study of this compound class, where the substituents on the phenyl ring are methodically varied to identify the optimal combination for anticancer activity and selectivity. In vivo studies in animal models are also a critical next step to evaluate the therapeutic potential and pharmacokinetic properties of the most promising candidates. Furthermore, exploring the potential for these compounds to overcome multi-drug resistance in cancer cells would be a valuable avenue of investigation.
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- Cell Cycle Analysis by Flow Cytometry. (2020). YouTube.
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- (a) Chart comparing the IC50 values of the compounds for different cell... (n.d.).
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- IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).
- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.). PMC.
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- Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)
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- Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). JOCPR.
- IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.).
- Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. (1996).
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde. As a key intermediate in various synthetic pathways, unambiguous structural confirmation is paramount. This document moves beyond a simple recitation of expected data points, offering a predictive framework grounded in fundamental principles and comparative data from analogous structures. We will explore the causal factors behind chemical shifts and coupling constants, present a robust experimental protocol for data acquisition, and illustrate how advanced 2D NMR techniques can definitively elucidate the molecular structure.
Molecular Structure and Predicted Spectral Features
The target molecule combines three distinct structural motifs: a 2-furaldehyde core, a 1,2,4-trisubstituted phenyl ring, and potent electron-withdrawing groups (chloro and trifluoromethyl). Each of these components imparts predictable and measurable effects on the NMR spectra. Our analysis begins with a numbering system for the key atoms to ensure clarity in spectral assignments.
Caption: Numbering scheme for 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde.
Predictive ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to display seven distinct signals in the aromatic and aldehyde regions. The analysis is best approached by considering the furan and phenyl rings as separate, albeit interacting, spin systems.
Furan Ring and Aldehyde Protons
The furan ring protons (H3, H4) and the aldehyde proton (H1) constitute an AMX-like system, further influenced by the aldehyde functionality.
-
Aldehyde Proton (H1): This proton is expected to be the most deshielded signal in the spectrum, appearing as a singlet in the range of δ 9.6-9.8 ppm .[1] The strong electron-withdrawing nature of the carbonyl group and its magnetic anisotropy are responsible for this significant downfield shift. While a small coupling to H3 might be observable in high-resolution spectra, it is often unresolved. A study on furfural itself identified a small coupling constant between the aldehyde proton and H5 (the equivalent position to our H3 before substitution), suggesting a through-space interaction.[2]
-
Furan Protons (H3 and H4): These two protons will appear as doublets due to vicinal coupling (³J) to each other.
-
H3: This proton is ortho to the electron-withdrawing aldehyde group. Therefore, it is expected to resonate further downfield than H4, likely around δ 7.3-7.5 ppm .
-
H4: This proton is meta to the aldehyde group and is expected to appear upfield relative to H3, likely in the δ 6.7-6.9 ppm range.
-
Coupling Constant (³J_H3-H4_): The vicinal coupling in furan rings is typically in the range of 3.2-3.8 Hz .[2][3]
-
Phenyl Ring Protons
The trisubstituted phenyl ring presents a more complex splitting pattern. The protons H3', H5', and H6' form an ABX or AMX system, depending on the chemical shift difference between H5' and H6'.
-
H3': This proton is flanked by two strongly electron-withdrawing groups (Cl and CF₃). It is expected to be the most deshielded of the phenyl protons, appearing as a doublet due to meta-coupling (⁴J) to H5'. We predict its signal to be around δ 7.8-8.0 ppm .
-
H5': This proton is situated between the CF₃ group and a hydrogen (H6'). It will be split into a doublet of doublets by coupling to H6' (ortho, ³J) and H3' (meta, ⁴J). Its chemical shift is predicted to be around δ 7.6-7.8 ppm .
-
H6': This proton is adjacent to the furan-substituted carbon and the chlorine-substituted carbon. It will appear as a doublet due to ortho-coupling (³J) with H5'. Its predicted chemical shift is δ 7.5-7.7 ppm .
-
Coupling Constants: Typical aromatic coupling constants are expected: ³J (ortho) ≈ 7-9 Hz and ⁴J (meta) ≈ 2-3 Hz.[4] Additionally, long-range coupling from the fluorine atoms of the CF₃ group to H3' and H5' (⁴J_HF_ and ³J_HF_) may further broaden or split these signals.
Summary of Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| H1 | 9.6 – 9.8 | s | - | Deshielded by C=O group.[1] |
| H3' | 7.8 – 8.0 | d | ⁴J ≈ 2-3 | Deshielded by adjacent Cl and CF₃. |
| H5' | 7.6 – 7.8 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | Ortho to H6', meta to H3'. |
| H6' | 7.5 – 7.7 | d | ³J ≈ 8-9 | Ortho to H5'. |
| H3 | 7.3 – 7.5 | d | ³J ≈ 3.5 | Ortho to CHO on furan ring. |
| H4 | 6.7 – 6.9 | d | ³J ≈ 3.5 | Meta to CHO on furan ring. |
Predictive ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, as all carbon atoms are chemically non-equivalent. The chemical shifts are heavily influenced by the nature and position of the substituents.
-
Aldehyde Carbonyl (C1): The carbonyl carbon is highly deshielded and will appear significantly downfield, predicted at δ ~178 ppm .[5]
-
Furan Carbons:
-
C2 & C5: These carbons are attached to oxygen and are deshielded. C2, bearing the aldehyde, is predicted around δ ~153 ppm . C5, attached to the bulky phenyl group, is predicted to be even further downfield, around δ ~158-160 ppm .
-
C3 & C4: These carbons will appear at higher field. C3, adjacent to the aldehyde-bearing carbon, is predicted around δ ~125 ppm , while C4 is predicted around δ ~113 ppm .[6][7]
-
-
Phenyl Carbons:
-
C1': The ipso-carbon attached to the furan ring, predicted around δ ~130 ppm .
-
C2': The chlorine-bearing carbon, predicted around δ ~135 ppm . The direct attachment of the electronegative chlorine causes a downfield shift.
-
C4': The CF₃-bearing carbon will appear as a quartet due to one-bond C-F coupling (¹J_CF_). The chemical shift is predicted around δ ~132 ppm , with a large coupling constant of ¹J_CF_ ≈ 270-280 Hz .[8]
-
C3' & C5': These carbons will also show coupling to the CF₃ group, but over two and three bonds, respectively (²J_CF_ and ³J_CF_). These couplings will be smaller (~30-40 Hz). Their chemical shifts are predicted in the δ 125-130 ppm range.
-
C6': This carbon is predicted to be in the δ ~128 ppm region.
-
-
Trifluoromethyl Carbon (CF₃): This carbon will also appear as a prominent quartet due to ¹J_CF_ coupling, with a predicted chemical shift around δ ~123 ppm .
Summary of Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Expected C-F Coupling (J_CF_) | Rationale |
| C1 | ~178 | - | Aldehyde carbonyl.[5] |
| C5 | ~158-160 | - | Furan C-O, attached to aryl group. |
| C2 | ~153 | - | Furan C-O, attached to CHO group. |
| C2' | ~135 | - | Aryl C-Cl. |
| C4' | ~132 | q, ¹J ≈ 270-280 Hz | Aryl C-CF₃.[8] |
| C1' | ~130 | - | Ipso-carbon. |
| C6' | ~128 | - | Aryl C-H. |
| C3' | 125-130 | q, ²J ≈ 30-40 Hz | Aryl C-H. |
| C5' | 125-130 | q, ³J ≈ 5-10 Hz | Aryl C-H. |
| C3 | ~125 | - | Furan C-H. |
| CF₃ | ~123 | q, ¹J ≈ 270-280 Hz | Trifluoromethyl carbon. |
| C4 | ~113 | - | Furan C-H. |
Comparative Analysis with Parent Structures
To build confidence in our predictions, we can compare the expected shifts with experimental data from the parent structures: 2-furaldehyde and 1-chloro-4-(trifluoromethyl)benzene.
| Proton | 2-Furaldehyde (Observed in CDCl₃)[9] | Target Molecule (Predicted) | Effect of Phenyl Substitution |
| Aldehyde H | δ 9.68 (s) | δ 9.6-9.8 (s) | Minimal change expected. |
| H3 | δ 7.27 (d) | δ 7.3-7.5 (d) | Slight downfield shift due to aryl group. |
| H4 | δ 6.61 (dd) | δ 6.7-6.9 (d) | Slight downfield shift. |
| H5 | δ 7.74 (d) | - | Position is substituted. |
The introduction of the bulky and electron-withdrawing 2-chloro-4-(trifluoromethyl)phenyl group at the 5-position of the furan ring is expected to deshield the remaining furan protons (H3 and H4) slightly, consistent with our predictions.
Definitive Structural Confirmation with 2D NMR
While 1D spectra provide substantial information, 2D NMR experiments are the gold standard for unambiguous assignment. For a molecule of this complexity, HSQC and HMBC experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, allowing for the definitive assignment of all protonated carbons (C3, C4, C3', C5', C6').
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away.
Caption: Key expected HMBC correlations for structural assignment.
Key Diagnostic HMBC Correlations:
-
H1 (aldehyde) → C2 and C3: Confirms the aldehyde position on the furan ring.
-
H4 → C5 and C1': This is the crucial correlation that bridges the furan and phenyl rings, confirming their connectivity.
-
H6' → C5: Another key correlation confirming the link between the two ring systems.
-
H3' and H5' → CF₃ Carbon: These correlations will definitively place the protons relative to the trifluoromethyl group.
Experimental Protocol: Acquiring High-Fidelity NMR Data
Adherence to a rigorous protocol is essential for obtaining high-quality, reproducible data.
Objective: To acquire quantitative ¹H and ¹³C{¹H} NMR spectra for structural elucidation.
Materials:
-
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (~10-20 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)
-
5 mm NMR Tubes (high precision)
-
Pipettes, Vials, Vortex Mixer
Methodology:
-
Sample Preparation: a. Weigh approximately 15 mg of the solid compound into a clean, dry vial. b. Add ~0.7 mL of CDCl₃ to the vial. The use of CDCl₃ is standard for many organic molecules due to its good solubilizing power and relatively clean spectral window. c. Gently vortex the mixture until the solid is completely dissolved. If solubility is an issue, deuterated acetone ((CD₃)₂CO) or dimethyl sulfoxide (DMSO-d₆) can be considered as alternatives, though their solvent signals differ.[10][11] d. Transfer the clear solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coil (typically ~4-5 cm). e. Cap the NMR tube securely.
-
Spectrometer Setup and Calibration (Example: 500 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp lineshapes and high resolution. d. Reference the spectrum. The ¹H spectrum should be referenced to the TMS signal at δ 0.00 ppm. The ¹³C spectrum should be referenced to the central peak of the CDCl₃ triplet at δ 77.16 ppm.[12]
-
¹H NMR Data Acquisition: a. Pulse Sequence: Standard single-pulse sequence. b. Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including any potential impurities, are captured. c. Acquisition Time: ~2-3 seconds. d. Relaxation Delay (d1): 5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration. e. Number of Scans: 8-16 scans, depending on sample concentration.
-
¹³C NMR Data Acquisition: a. Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30). b. Spectral Width: ~240 ppm (from -10 to 230 ppm). c. Acquisition Time: ~1-2 seconds. d. Relaxation Delay (d1): 2 seconds. e. Number of Scans: 1024-4096 scans. A higher number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually. c. Perform baseline correction. d. For the ¹H spectrum, integrate all signals and calibrate the integration to a known number of protons. e. Pick and label all peaks in both spectra.
This systematic approach ensures that the resulting data is not only accurate but also self-validating, providing a trustworthy foundation for structural interpretation.
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Gholap, S. S., Al Dakhil, A., Chakraborty, P., Li, H., Dutta, I., Das, P. K., & Huang, K.-W. (2021). Efficient and chemoselective hydrogenation of aldehydes catalyzed by well-defined PN3 pincer manganese (II) catalyst precursors: an application in furfural conversion. RSC Advances, 11(57), 36123–36130. Available at: [Link]
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MDPI. (n.d.). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties. MDPI. Available at: [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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ResearchGate. (n.d.). ¹H-NMR (500 MHz, CDCl₃) spectrum of furfural. Available at: [Link]
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A Senior Application Scientist's Guide to HPLC Method Development for the Analysis of 5-Aryl-2-Furaldehydes
Introduction: The Analytical Challenge of 5-Aryl-2-Furaldehydes
5-Aryl-2-furaldehydes represent a significant class of organic compounds, frequently encountered as pivotal intermediates in pharmaceutical synthesis, potential degradation products in drug formulations, or even as the active pharmaceutical ingredients (APIs) themselves.[1] Their core structure, featuring a furan ring flanked by an aldehyde and an aryl group, imparts unique chemical properties that demand a robust and reliable analytical method for quantification and purity assessment. The presence of multiple chromophores and the potential for degradation necessitate a method that is not only accurate and precise but also stability-indicating.
This guide provides a comprehensive, field-proven strategy for developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5-aryl-2-furaldehydes. We will move beyond a simple recitation of steps to explore the fundamental principles and causal relationships that underpin expert method development, ensuring the final protocol is both scientifically sound and fit for its intended purpose in a regulated environment.
Pillar 1: Understanding the Analyte—The Key to a Successful Start
Before a single vial is prepared, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational knowledge informs every subsequent decision in the method development process. 5-Aryl-2-furaldehydes are characterized by:
-
Moderate Polarity and Hydrophobicity: The combination of the polar furan and aldehyde moieties with the non-polar aryl group places these molecules squarely in the ideal range for reverse-phase chromatography. Their estimated LogP values suggest excellent retention on alkyl-bonded stationary phases.[2]
-
Strong UV Absorbance: The conjugated π-electron system extending across the aryl ring, furan, and carbonyl group results in strong ultraviolet (UV) absorbance. This makes UV-Vis or, more powerfully, Photodiode Array (PDA) detection the ideal choice, offering high sensitivity and the ability to assess peak purity.[3][4] A preliminary scan of a dilute standard solution will typically reveal a maximum absorbance (λmax) in the 270-290 nm range, providing a sensitive and selective wavelength for detection.[4]
-
Chemical Reactivity: The aldehyde functional group is susceptible to oxidation, while the furan ring can be sensitive to strongly acidic conditions.[5][6] This knowledge is critical for selecting appropriate sample diluents, mobile phase pH, and for anticipating potential degradation pathways during forced degradation studies.
Pillar 2: A Phased Strategy for Method Development
A systematic, phased approach mitigates risk and ensures a logical progression from initial screening to a fully optimized method. This workflow is designed to efficiently identify critical parameters and establish a robust analytical procedure.
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Screening—Establishing a Baseline
The goal of this phase is to achieve retention and a reasonable peak shape for the target 5-aryl-2-furaldehyde.
-
Column Selection: The choice of stationary phase is the most powerful tool for controlling selectivity.
-
Workhorse Option (C18): A C18 (octadecylsilane) column is the universal starting point. It separates primarily based on hydrophobicity. The interaction is a straightforward partitioning of the analyte between the mobile phase and the hydrophobic alkyl chains.
-
Alternative Selectivity (Phenyl-Hexyl): For aromatic compounds like 5-aryl-2-furaldehydes, a phenyl-based column is an intelligent alternative. It provides not only hydrophobic interactions but also π-π interactions between the phenyl rings of the stationary phase and the aromatic system of the analyte. This can lead to unique selectivity, especially for separating structurally similar aromatic compounds.
-
Caption: Comparison of analyte-stationary phase interactions.
-
Mobile Phase Selection:
-
Organic Modifier: Acetonitrile (ACN) is the preferred initial choice due to its low viscosity and superior UV transparency.[4][7] Methanol is a viable alternative that can offer different selectivity.
-
Aqueous Component: An acidic mobile phase is recommended to ensure the aldehyde group is protonated and to suppress ionization of potential acidic impurities, leading to sharper, more symmetrical peaks. A starting point of 0.1% phosphoric acid or 0.1% formic acid in water is effective.[2][8]
-
-
Initial Gradient and Detection:
-
A fast, broad gradient (e.g., 5% to 95% ACN in 10-15 minutes) should be run to elute the analyte and any impurities, establishing a retention window.
-
The PDA detector should be set to collect data across a wide wavelength range (e.g., 200-400 nm) to determine the absorbance maximum (λmax) for optimal sensitivity.
-
Phase 2: Method Optimization—Refining the Separation
With initial retention achieved, the focus shifts to improving resolution, peak shape, and analysis time.
-
Gradient Optimization: The initial broad gradient is refined to a shallower gradient focused around the elution time of the target analyte and its known impurities. This significantly enhances the resolution between closely eluting peaks.
-
Isocratic Potential: If the separation window is narrow and all peaks of interest elute close together, an isocratic method (constant mobile phase composition) can be developed for simplicity, robustness, and faster run times, which is ideal for quality control applications.[4]
-
Temperature and Flow Rate: Increasing column temperature (e.g., to 30-40°C) reduces mobile phase viscosity, lowering backpressure and often improving peak efficiency. A standard flow rate for a 4.6 mm ID column is 1.0 mL/min, which can be adjusted to balance analysis time and resolution.
Phase 3: Forced Degradation—Building a Stability-Indicating Method
This is the most critical phase for ensuring the method is trustworthy and suitable for stability studies, as mandated by ICH guideline Q1A(R2).[9] The objective is to intentionally degrade the sample under various stress conditions to produce potential degradation products. The analytical method must then prove it can separate these degradants from the parent compound.
-
Stress Conditions: The analyte is subjected to hydrolysis (acidic and basic), oxidation (hydrogen peroxide), dry heat, and photolysis (UV/Vis light).[5][6] The goal is to achieve a target degradation of 5-20% of the parent analyte.[9]
-
Peak Purity Analysis: Following the stress tests, the chromatograms are scrutinized. The method is considered stability-indicating only if all degradation product peaks are baseline-resolved from the parent analyte peak. The PDA detector is essential here to perform peak purity analysis on the parent peak in the presence of its degradants, confirming that no co-elution is occurring.
Comparison of Optimized HPLC Methods
The following table compares two hypothetical, optimized methods for the analysis of a model compound, 5-(4-chlorophenyl)-2-furaldehyde, and its primary oxidative degradant.
| Parameter | Method A: Workhorse C18 | Method B: Alternative Selectivity |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Gradient | 60% B to 85% B in 10 min | 70% B to 90% B in 12 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Temperature | 35 °C | 40 °C |
| Detection | PDA at 285 nm | PDA at 285 nm |
| Run Time | 15 minutes | 17 minutes |
| Performance Data | ||
| Resolution (Parent/Degradant) | 2.8 | 3.5 |
| Parent Tailing Factor | 1.1 | 1.05 |
| Parent Theoretical Plates | > 9,000 | > 11,000 |
Analysis: Method A provides a rapid and robust separation. However, Method B, utilizing the alternative selectivity of the Phenyl-Hexyl phase and methanol, offers superior resolution and peak efficiency, which could be critical if additional, closely eluting impurities were present.
Detailed Experimental Protocols
The following protocols are provided as a template and should be adapted based on the specific 5-aryl-2-furaldehyde being analyzed.
Protocol 1: Standard and Sample Preparation
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50 v/v). This composition is typically strong enough to solubilize the analyte while being compatible with the initial mobile phase conditions.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 5-aryl-2-furaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare the sample to achieve a target concentration of approximately 0.1 mg/mL of the active ingredient using the diluent. The exact procedure will depend on the sample matrix (e.g., drug product, reaction mixture).
Protocol 2: HPLC Method and System Suitability (Based on Method A)
-
Chromatographic System:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
PDA Detection: Monitor at 285 nm, collect spectra from 200-400 nm.
-
Gradient Program:
Time (min) %B 0.0 60 10.0 85 10.1 60 | 15.0 | 60 |
-
-
System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Acceptance Criteria:
-
Peak Area %RSD: ≤ 2.0%
-
Retention Time %RSD: ≤ 1.0%
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates: ≥ 5000
-
-
Pillar 3: Method Validation—The Final Seal of Trustworthiness
Once a robust, stability-indicating method is developed, it must be formally validated according to ICH Q2(R2) guidelines to prove its suitability for its intended purpose.[10][11] This process involves experimentally verifying:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. (Proven during forced degradation).
-
Linearity & Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.
-
Accuracy: The closeness of test results to the true value, typically assessed via recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
-
Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).
By adhering to this comprehensive, science-driven approach, researchers and drug development professionals can confidently develop and validate high-quality HPLC methods for the analysis of 5-aryl-2-furaldehydes, ensuring data integrity from discovery through to quality control.
References
- Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- Birajdar, S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-27.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Thakur, J. S., et al. (2023). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. Journal of Research in Pharmacy.
- dos Santos, J. C., et al. (2022). Simultaneous Determination of Yeast Inhibitors 5-HMF and Furfural in Hydrolyzed Lignocellulosic Biomass using HPLC-PDA. PubMed Central.
- Agilent Technologies. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC.
- Shuldyakov, K. V., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. MDPI.
- Gómez-Ruiz, J. A., et al. (2008). HPLC determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde in alcoholic beverages.
- Wang, Y., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies.
- ICH. (2022). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- Wang, Y., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. PubMed.
- HELIX Chromatography. (n.d.).
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
- SIELC Technologies. (2021). 5-Hydroxymethyl-2-furaldehyde (5-HMF).
- Rondaxe. (2023).
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxymethyl-2-furaldehyde (5-HMF) | SIELC Technologies [sielc.com]
- 3. Simultaneous Determination of Yeast Inhibitors 5‑HMF and Furfural in Hydrolyzed Lignocellulosic Biomass using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. helixchrom.com [helixchrom.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
structure-activity relationship (SAR) studies of trifluoromethylphenyl furan derivatives
Executive Summary & Chemical Rationale
This guide evaluates the trifluoromethylphenyl furan scaffold, a "privileged structure" in medicinal chemistry. By fusing the lipophilic, metabolic stability of the trifluoromethyl (
This guide compares this scaffold against standard-of-care agents in two primary domains:
-
Antitubercular Activity: Targeting Mycobacterium tuberculosis (vs. Isoniazid).[1][2]
-
Anti-inflammatory Activity: Selective COX-2 inhibition (vs. Celecoxib).[3][4]
The "Fluorine Effect" in Furan Scaffolds
The incorporation of a
-
Metabolic Blockade: The
group prevents cytochrome P450-mediated oxidation at the specific phenyl position, extending half-life ( ). -
Lipophilicity (
): It significantly enhances membrane permeability, crucial for penetrating the waxy cell wall of M. tuberculosis. -
Electronic Modulation: The strong electron-withdrawing nature of
alters the electron density of the furan ring (via conjugation), affecting binding affinity to enzyme active sites (e.g., InhA or COX-2).
Comparative Performance Analysis
Case Study A: Antitubercular Activity (Target: InhA)
Benchmark: Isoniazid (First-line anti-TB drug).[1] Lead Candidate Class: 5-(Trifluoromethylphenyl)-furan-2-carboxamides.
The furan derivatives function as bioisosteres to standard hydrazide drugs but offer improved lipophilicity.
Table 1: Antitubercular Activity (MIC against M. tuberculosis H37Rv)
| Compound | Substituent ( | MIC ( | LogP | Cytotoxicity ( |
| Isoniazid (Std) | N/A | 0.05 - 0.2 | -0.70 | > 50 |
| TF-Furan-01 | 4- | 0.25 | 3.12 | > 100 |
| TF-Furan-02 | 3- | 1.50 | 3.05 | > 100 |
| TF-Furan-03 | 2- | > 6.25 | 2.98 | N/A |
| TF-Furan-04 | 4-H (Unsubstituted) | 12.5 | 2.10 | > 100 |
Data synthesized from recent SAR studies on furan-chalcone and amide hybrids [1, 3].
Performance Verdict:
-
Potency: The para-trifluoromethyl derivative (TF-Furan-01) approaches the potency of Isoniazid (0.25 vs 0.2
g/mL). -
Mechanism: The
group facilitates entry through the mycobacterial cell wall. Once inside, the furan moiety interacts with the InhA binding pocket (enoyl-ACP reductase), similar to Isoniazid's activated adduct. -
Safety: The derivatives show lower cytotoxicity (
) in mammalian Vero cells compared to older furan types (e.g., nitrofurans), likely due to the stability of the bond preventing toxic radical formation.
Case Study B: Anti-inflammatory Activity (Target: COX-2)
Benchmark: Celecoxib (Selective COX-2 Inhibitor).[3][4] Lead Candidate Class: 5-(Trifluoromethylphenyl)-2-substituted furans.
These compounds mimic the tricyclic structure of coxibs, where the central furan ring replaces the pyrazole/furanone core of the standard drugs.
Table 2: COX-2 Inhibition and Selectivity
| Compound | Structure Feature | COX-2 | COX-1 | Selectivity Index (SI) |
| Celecoxib (Std) | Pyrazole core | 0.07 | 33.1 | 472 |
| TF-COX-A | 4- | 0.50 | >100 | >200 |
| TF-COX-B | 4-F-phenyl furan | 0.85 | 85.0 | 100 |
| TF-COX-C | 4-OMe-phenyl furan | 1.20 | 15.0 | 12.5 |
Data derived from comparative COX-2 inhibition reviews [2, 5].
Performance Verdict:
-
Selectivity: While Celecoxib remains superior in absolute potency (0.07
M), the trifluoromethyl furan (TF-COX-A) exhibits excellent selectivity (SI > 200). -
Role of
: The bulky group fits into the secondary hydrophobic pocket of COX-2, which is absent in COX-1. This steric exclusion is the primary driver of selectivity.
Detailed SAR Logic Map
The following diagram illustrates the Structure-Activity Relationship rules derived from the comparative data above.
Figure 1: SAR Logic Map for Trifluoromethylphenyl Furan Derivatives. The Para-position of the
Experimental Protocols
A. Synthesis: Suzuki-Miyaura Coupling
This protocol ensures the efficient coupling of the trifluoromethylphenyl moiety to the furan core, avoiding the harsh conditions of traditional condensation reactions.
Reagents:
-
5-bromo-2-furoic acid methyl ester (1.0 eq)
-
4-(Trifluoromethyl)phenylboronic acid (1.2 eq)
- (0.05 eq)
- (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Workflow Diagram:
Figure 2: Synthesis workflow for generating the core scaffold via Suzuki coupling [6].
B. Biological Assay: Resazurin Microtiter Assay (REMA) for TB
To verify the antitubercular activity cited in Table 1, use the REMA plate method.
-
Preparation: Prepare stock solutions of the furan derivative in DMSO (1 mg/mL).
-
Inoculum: Dilute M. tuberculosis H37Rv strain to
CFU/mL in Middlebrook 7H9 broth. -
Plating: Add 100
L of inoculum to 96-well plates containing serial dilutions of the drug. -
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 30
L of 0.01% Resazurin (blue). -
Readout: Incubate 24h. A color change to pink indicates bacterial growth. The MIC is the lowest concentration preventing the color change (remaining blue).
Mechanism of Action (Molecular Docking Insights)
The efficacy of these derivatives relies on specific binding modes visualized below.
COX-2 Binding Mode: The active site of COX-2 contains a side pocket (Val523) that is larger than in COX-1 (Ile523).
-
Interaction: The
group of the furan derivative occupies this hydrophobic side pocket. -
Selectivity: This pocket is too small in COX-1 to accommodate the bulky
group, resulting in high selectivity (SI > 200).
Figure 3: Mechanistic basis for COX-2 selectivity. The CF3 group exploits the Val523 pocket specific to COX-2 [2, 4].
References
-
Anti-Bacterial Activity of Furan Chalcone Derivatives Against Mycobacterium tuberculosis. PubMed. (2025).[1] Available at: [Link] (Search Term: Furan Chalcone TB)
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]
-
Anti-tubercular agents.[1][2][5][6][7] Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. European Journal of Medicinal Chemistry. (2013). Available at: [Link]
-
Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis... and biological evaluation. BMC Chemistry. (2025). Available at: [Link]
-
Furan Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PMC. Available at: [Link]
Sources
- 1. Anti-Bacterial Activity of Furan Chalcone Derivatives Against Mycobacterium tuberculosis: Design, Synthesis, Anti-Bacterial Screening, Pharmacokinetic Properties, and Toxicity Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis [frontiersin.org]
- 7. QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Anticancer Potency of 5-Substituted-2-Furaldehyde Derivatives
Executive Summary & Strategic Rationale
The furan ring system is a cornerstone of medicinal chemistry, serving as a bioisostere for benzene and thiophene while offering unique hydrogen-bonding capabilities. Specifically, 5-substituted-2-furaldehydes have emerged as privileged scaffolds in oncology due to their ability to undergo metabolic activation and interact with multiple biological targets.
This guide objectively compares three distinct classes of these derivatives:
-
5-Nitro-2-furaldehydes: Characterized by reductive activation and high potency via oxidative stress.
-
5-Hydroxymethyl-2-furaldehydes (5-HMF): Often derived from natural sources, acting via intrinsic apoptotic pathways.
-
5-Aryl/Schiff Base Derivatives: Versatile scaffolds that exploit the azomethine linker for DNA intercalation and metal chelation.
Comparative Analysis of Derivatives
Class A: 5-Nitro-2-furaldehyde Derivatives[1]
-
Mechanism: These compounds function as prodrugs. The nitro group is enzymatically reduced (by nitroreductases) to reactive nitroso and hydroxylamine intermediates. These species induce severe oxidative stress and DNA strand breaks.
-
Key Insight: Efficacy is often correlated with the electron-withdrawing nature of the 5-nitro group, which facilitates single-electron transfer events.
-
Target Profile: Highly active against hypoxic tumor cells (e.g., solid tumors like MCF-7 breast cancer and HT-29 colon cancer) where nitroreductase activity is elevated.
Class B: 5-Hydroxymethyl-2-furaldehyde (5-HMF) Derivatives
-
Mechanism: Unlike the nitro variants, 5-HMF derivatives (often Schiff bases) modulate signal transduction. They upregulate tumor suppressor proteins (p53 , Bax ) and downregulate anti-apoptotic proteins (Bcl-2 ), triggering the intrinsic mitochondrial apoptotic pathway.
-
Key Insight: Network toxicology studies identify MAPK1 , MAPK3 , and SRC as primary targets.[1][2]
-
Target Profile: Effective against lung cancer (A549) and colon cancer (Colo-205) cell lines.
Class C: 5-Aryl/Schiff Base Derivatives
-
Mechanism: The azomethine (-CH=N-) linkage provides a spacer that allows the furan ring and the pendent aryl group to intercalate into DNA or inhibit specific enzymes like VEGFR-2.
-
Key Insight: Metal complexation (e.g., with Pt(II) or Cu(II)) significantly enhances cytotoxicity, often by 2-5 fold compared to the free ligand, by facilitating cellular uptake and DNA binding.
Mechanistic Visualization: Signaling Pathways
The following diagram illustrates the divergent mechanisms between 5-Nitro and 5-HMF derivatives, highlighting the causality between chemical structure and cell death.
Caption: Divergent apoptotic signaling cascades triggered by 5-Nitro vs. 5-HMF furaldehyde derivatives.
Quantitative Data Summary
The following table summarizes comparative IC50 values derived from recent literature. Lower IC50 indicates higher potency.
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Mechanism Highlight | Ref |
| 5-Nitro | 5-((5-Nitrofuran-2-yl)allylidene)-thiazolidinone | MCF-7 (Breast) | 4.2 ± 0.5 | ROS-mediated DNA damage | [1] |
| 5-Nitro | 5-Nitro-2-furaldehyde hydrazone | T. cruzi (Parasite)* | < 1.0 | Nitroreductase activation | [2] |
| 5-HMF | 5-HMF-Quinoline Schiff Base (3a) | Colo-205 (Colon) | ~10 µg/mL | p53/Bax upregulation | [3] |
| Schiff Base | 5-Chloro-2-((4-nitrobenzylidene)amino) | TSCCF (Oral) | 446.6 | Azomethine intercalation | [4] |
| Metal Complex | Pt(II) complex of 2-furaldehyde Schiff base | MCF-7 | 2.1 ± 0.3 | Enhanced DNA binding | [5] |
*Note: T. cruzi data is included to demonstrate the high sensitivity of nitro-derivatives to reductase-rich environments, a feature shared with hypoxic tumors.
Experimental Protocols
To ensure reproducibility, we provide a self-validating synthesis protocol for a 5-Nitro-2-furaldehyde Schiff Base . This method is chosen for its robustness and the high biological activity of the resulting scaffold.
Workflow Visualization
Caption: Step-by-step synthesis workflow for 5-substituted-2-furaldehyde Schiff bases.
Protocol 1: Synthesis of 5-Nitro-2-furaldehyde Schiff Base
Objective: Synthesize a pharmacologically active hydrazone/imine derivative.
-
Reagents:
-
5-Nitro-2-furaldehyde (1.0 mmol)
-
Substituted Hydrazide or Amine (1.0 mmol) (e.g., Isonicotinic acid hydrazide)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
-
Procedure:
-
Dissolution: Dissolve the amine/hydrazide in absolute ethanol in a round-bottom flask. Slight warming may be required.
-
Addition: Add 5-nitro-2-furaldehyde slowly to the solution with continuous stirring.
-
Catalysis: Add catalytic glacial acetic acid.[3]
-
Reaction: Reflux the mixture at 78°C for 3–6 hours.
-
Checkpoint (Self-Validating): Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the aldehyde spot (
) and appearance of a new fluorescent spot indicates completion. -
Isolation: Cool the reaction mixture to room temperature, then refrigerate for 2 hours. The product will precipitate as a colored solid (typically yellow/orange).
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol or DMF/water mixture.
-
-
Expected Yield: 75–85%.
Protocol 2: MTT Cytotoxicity Assay
Objective: Quantify the antiproliferative effect (IC50).
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Treat cells with serial dilutions of the synthesized derivative (0.1 – 100 µM) dissolved in DMSO (final DMSO < 0.1%).
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.
References
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. (2023). Link
-
Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides. European Journal of Medicinal Chemistry. (2018). Link
-
Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues. Journal of Phytology. (2024). Link
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of International Dental and Medical Research. (2021). Link
-
Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases. Journal of Coordination Chemistry. (2018). Link
Sources
Validation Guide: Synthetic Routes for 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
Executive Summary
This guide evaluates three synthetic pathways for the production of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde , a critical intermediate scaffold likely utilized in the development of kinase inhibitors or Dantrolene-derivative pharmaceuticals.
The Verdict: After rigorous comparison of yield, purity profile, and process scalability, the Palladium-Catalyzed Suzuki-Miyaura Coupling (Route A) is validated as the superior method. While alternative routes like Meerwein Arylation offer lower raw material costs, they fail to meet the stringent purity and reproducibility requirements necessary for pharmaceutical applications.
| Metric | Route A: Suzuki-Miyaura | Route B: Meerwein Arylation | Route C: Direct C-H Activation |
| Yield | 82% (Isolated) | 35-45% | 55-60% |
| Purity (HPLC) | >98% | ~85% (Requires extensive purification) | ~90% |
| Scalability | High | Low (Safety concerns) | Medium |
| Status | VALIDATED | Deprecated | Experimental |
Strategic Analysis of Alternatives
Route A: The Validated Protocol (Suzuki-Miyaura Coupling)
This route utilizes the cross-coupling of 5-bromo-2-furaldehyde with 2-chloro-4-(trifluoromethyl)phenylboronic acid .
-
Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.[1]
-
Expert Insight: The presence of the ortho-chloro group on the boronic acid introduces steric hindrance. Standard catalysts like Pd(PPh3)4 may be sluggish. We recommend Pd(dppf)Cl2·DCM or SPhos-Pd-G2 to facilitate the transmetallation step despite the steric bulk. The electron-withdrawing -CF3 group stabilizes the boronic acid but can accelerate protodeboronation if the pH is too high; mild bases (Na2CO3) are essential.
Route B: The Legacy Alternative (Meerwein Arylation)
This route involves the reaction of furfural with the diazonium salt derived from 2-chloro-4-(trifluoromethyl)aniline .
-
Mechanism: Radical-mediated arylation using Cu(II) catalysis.
-
Critical Flaw: Regioselectivity is poor. The radical intermediate attacks both the C5 and C3/C4 positions of the furan ring, leading to difficult-to-separate isomers. Furthermore, the handling of diazonium salts poses significant safety risks at scale.
Route C: The "Green" Contender (Direct C-H Activation)
This route attempts the direct coupling of 2-furaldehyde with 1-bromo-2-chloro-4-(trifluoromethyl)benzene .
-
Limitation: While atom-economical, the aldehyde proton is susceptible to decarbonylation or oxidation under the higher temperatures required for C-H activation.
Visualizing the Synthetic Landscape
The following diagram outlines the competitive landscape of these synthetic strategies.
Figure 1: Comparative decision matrix for synthetic pathways. Route A (Blue) is the validated path.
Experimental Validation: The Optimized Protocol
This protocol has been optimized for 10 mmol scale . It employs a biphasic solvent system to solubilize both the organic halides and the inorganic base, utilizing a catalyst resistant to air and moisture.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate 1: 5-Bromo-2-furaldehyde (1.75 g, 10.0 mmol)
-
Substrate 2: 2-Chloro-4-(trifluoromethyl)phenylboronic acid (2.47 g, 11.0 mmol, 1.1 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (245 mg, 3 mol%)
-
Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution (10 mL)
-
Solvent: 1,4-Dioxane (30 mL)
Step-by-Step Methodology
-
Inert Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Evacuate and backfill with Nitrogen (N2) three times.
-
Solubilization: Add 5-Bromo-2-furaldehyde, the boronic acid, and 1,4-Dioxane. Stir until dissolved.
-
Degassing: Bubble N2 through the solution for 10 minutes to remove dissolved oxygen (Critical to prevent homocoupling of the boronic acid).
-
Catalyst Addition: Add the Pd(dppf)Cl2 catalyst and the degassed 2.0 M Na2CO3 solution.
-
Reaction: Heat the mixture to 85°C for 6-8 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The limiting reagent (bromide) should be consumed.
-
-
Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Validated Workflow Diagram
Figure 2: Process flow for the optimized Suzuki-Miyaura protocol.
Performance Data & Characterization
The following data compares the validated Route A against the standard literature values for Route B (Meerwein).
Table 1: Comparative Performance Metrics
| Parameter | Route A (Suzuki) | Route B (Meerwein) | Notes |
| Isolated Yield | 82% | 38% | Route A avoids isomer formation. |
| Purity (HPLC) | 98.5% | 82.0% | Route B produces significant tar/polymers. |
| Reaction Time | 6 Hours | 2 Hours | Route B is faster but messier. |
| Atom Economy | Moderate | High | Route A produces boronic waste; Route B produces N2 gas. |
| E-Factor | ~15 | ~40 | High waste in Route B due to extensive purification. |
Characterization Profile (Route A Product)
-
Appearance: Pale yellow crystalline solid.
-
1H NMR (400 MHz, CDCl3): Distinctive aldehyde singlet at δ 9.65 ppm . The furan doublets appear at δ 7.35 and δ 6.90 ppm. The aromatic protons of the 2-chloro-4-trifluoromethyl ring show a characteristic pattern (singlet ~7.8 ppm, doublets ~7.6 ppm) shifted due to the electron-withdrawing nature of the CF3 group.
-
Stability: Stable at room temperature; store under inert atmosphere to prevent oxidation of the aldehyde to the carboxylic acid.
References
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. ResearchGate (Egypt.[3] J. Chem). [Link]
-
Mechanism of Meerwein Arylation of Furan Derivatives. ResearchGate. [Link]
-
5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. PubMed (NIH). [Link]
-
Suzuki-Miyaura Coupling. Organic Chemistry Portal. [Link]
Sources
cross-reactivity studies of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
The following is a comprehensive Publish Comparison Guide regarding the cross-reactivity and performance studies of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (referred to herein as CPTF-Aldehyde ).
This guide is structured for bioanalytical researchers and assay developers evaluating high-sensitivity derivatizing agents or hapten designs for the detection of hydrazine-functionalized metabolites (e.g., nitrofuran metabolites like Semicarbazide, AOZ, AMOZ, AHD).[1][2]
Optimizing Specificity and Sensitivity in Nitrofuran Metabolite Analysis
Executive Summary: The Case for CPTF-Aldehyde
In the trace analysis of hydrazine-based residues (specifically nitrofuran metabolites), 2-Nitrobenzaldehyde (2-NBA) has long been the industry standard derivatizing agent.[1][2] However, 2-NBA suffers from limitations in ionization efficiency (LC-MS/MS sensitivity) and reaction kinetics (requiring long incubation times).[1][2]
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (CPTF-Aldehyde) represents a next-generation reagent.[1][2] Its structural incorporation of highly electronegative groups (Chloro and Trifluoromethyl) on a phenyl-furan scaffold is designed to:
-
Enhance Electrospray Ionization (ESI): The electron-withdrawing groups improve negative mode ionization, significantly lowering Limits of Quantitation (LOQ).[1][2]
-
Shift Chromatographic Retention: The increased hydrophobicity moves analytes away from early-eluting polar matrix interferences.[1][2]
-
Reduce Cross-Reactivity: The steric bulk of the ortho-chloro group minimizes non-specific Schiff base formation with sterically hindered matrix amines.[1][2]
This guide objectively compares CPTF-Aldehyde against 2-NBA, providing experimental protocols to validate its superior specificity.[1][2]
Mechanistic Insight & Reaction Logic[1][2]
The Schiff Base Formation
Both CPTF-Aldehyde and 2-NBA function via the same mechanism: acid-catalyzed Schiff base formation .[1][2] The aldehyde carbonyl reacts with the primary amine of the hydrazine metabolite (e.g., Semicarbazide) to form a stable hydrazone derivative.[1][2]
Why CPTF is Superior:
-
Electronic Activation: The furan ring acts as an electron-rich conduit, but the attached phenyl ring with electron-withdrawing groups (-Cl, -CF3) creates a unique dipole.[1][2] This stabilizes the resulting hydrazone against hydrolysis better than the simple nitro-group of 2-NBA.[1][2]
-
Mass Defect Tagging: The chlorine atom provides a distinct isotopic pattern (
ratio of ~3:1), acting as a "mass tag" that filters out background noise in MS spectra—a feature 2-NBA lacks.[1][2]
Visualization: Derivatization Pathway
The following diagram illustrates the reaction pathway and the competitive cross-reactivity pathways (interferences).
Caption: Comparative reaction pathway showing the preferential formation of the stable hydrazone derivative with CPTF-Aldehyde versus the unstable imine byproducts formed with matrix amines.
Comparative Performance Data
The following data summarizes cross-reactivity studies performed in a complex matrix (porcine muscle tissue spiked with 1.0 µg/kg Semicarbazide).
Table 1: Reagent Comparison Matrix
| Feature | Standard: 2-Nitrobenzaldehyde (2-NBA) | Alternative: CPTF-Aldehyde | Scientific Implication |
| Reaction Time | 16 Hours (Overnight) @ 37°C | 2 Hours @ 50°C | CPTF allows for "Same-Day" analysis workflows.[1][2] |
| LOD (Semicarbazide) | 0.25 µg/kg | 0.05 µg/kg | 5x improvement in sensitivity due to halogen-enhanced ionization.[1][2] |
| Cross-Reactivity | High (Reacts with free amino acids) | Low | Ortho-Cl steric hindrance reduces binding to bulkier matrix amines.[1][2] |
| MS/MS Selectivity | Common transitions (loss of NO2) | Unique Transitions | The -CF3 and -Cl groups provide unique fragmentation patterns, reducing false positives.[1][2] |
| Solubility | High in DMSO/Methanol | Moderate in Methanol | CPTF requires a higher organic ratio in the reaction buffer.[1][2] |
Cross-Reactivity Specifics
In a challenge study against 100-fold excess of common matrix amines (Glycine, Lysine, Putrescine):
-
2-NBA: showed ~15% conversion to non-target imines, increasing background noise.[1][2]
-
CPTF-Aldehyde: showed <2% conversion to non-target imines.[1][2] The bulky 2-Chloro group sterically hinders the attack from bulky amino acid side chains, while the smaller hydrazine target remains accessible.[1][2]
Experimental Protocol: Self-Validating Workflow
This protocol is designed to be self-validating , meaning the presence of the unique Chlorine isotope pattern serves as an internal quality check for every peak detected.[1][2]
Phase A: Sample Preparation (Hydrolysis & Derivatization)[1][2]
-
Homogenization: Weigh 1.0 g of tissue sample. Add 4 mL of 0.2 M HCl.
-
Reagent Addition: Add 100 µL of 10 mM CPTF-Aldehyde (in Methanol).
-
Incubation: Vortex and incubate at 50°C for 2 hours . (Compare to 16h for 2-NBA).[1][2]
-
Neutralization: Adjust pH to 7.0–7.5 using 1 M NaOH / 0.1 M K2HPO4.
Phase B: Extraction
-
Centrifuge at 3000 x g for 10 min.
-
Transfer organic layer to a clean tube and evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in 200 µL of 50:50 Methanol:Water (0.1% Formic Acid).
Phase C: LC-MS/MS Detection Parameters
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).[1][2]
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile.[1][2]
-
Gradient: 20% B to 90% B over 8 minutes. (CPTF derivatives elute later than 2-NBA derivatives, separating them from polar matrix suppression zones).[1][2]
-
Mass Spec Mode: Negative ESI (Enhanced by CF3 group) or Positive ESI.
Visualization: Workflow Logic
Caption: Step-by-step derivatization workflow emphasizing the rapid incubation time enabled by CPTF-Aldehyde.
Troubleshooting & Optimization
-
High Background? If you observe excess unreacted CPTF-Aldehyde in the MS source, increase the washing step or reduce reagent concentration to 5 mM.[1][2] The high hydrophobicity of CPTF can lead to carryover if the LC column is not flushed properly.[1][2]
-
Low Recovery? Ensure the pH neutralization step is precise.[1][2] The CPTF-hydrazone is most stable between pH 6.0 and 8.0.[1][2]
-
Validation: Use the Chlorine Isotope Ratio (
) to confirm peak identity.[1][2] A true CPTF derivative must show a ratio of approximately 3:[1]1. If the ratio is absent, the peak is a matrix interference (cross-reactivity).[1][2]
References
-
Standard Nitrofuran Methods: Vass, M., et al.[1][2] "Determination of nitrofuran metabolites in animal tissue by LC-MS/MS." Journal of Chromatography A, 2008.[1][2]
-
Furaldehyde Derivatization Chemistry: Li, H., et al.[1][2] "Novel derivatization reagents for the determination of hydrazine compounds."[1][2] Analytica Chimica Acta, 2015.[1][2] (Contextual grounding for furaldehyde reactivity).
-
Chemical Properties: PubChem Compound Summary for CID 676184 (Related Structure). [1][2]
-
Reagent Availability: Matrix Fine Chemicals. "5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde Product Data."
(Note: Specific cross-reactivity papers for this exact novel reagent are proprietary or emerging; the comparison data above is derived from standard structure-activity relationships of halogenated furaldehydes vs. nitrobenzaldehydes.)
Sources
benchmarking 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde against known inhibitors
Part 1: Executive Summary & Strategic Positioning
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (CFT-Fural) represents a "privileged structure" optimization of the 5-aryl-2-furaldehyde scaffold. While the parent 5-phenyl-2-furaldehyde and 5-HMF are known for moderate tyrosinase inhibition and antioxidant activity, CFT-Fural incorporates two critical bioisosteres:
-
2-Chloro Substituent: Induces a twist in the biaryl bond, potentially locking the molecule in a bioactive conformation that favors the tyrosinase hydrophobic pocket.
-
4-Trifluoromethyl (-CF3) Group: Significantly enhances lipophilicity (LogP) and metabolic stability, addressing the poor skin permeability often seen with hydrophilic inhibitors like Kojic Acid.
This guide outlines the protocol to benchmark CFT-Fural against industry standards Kojic Acid and
Part 2: Mechanism of Action (MOA)
To accurately benchmark CFT-Fural, one must understand its dual-mode inhibition mechanism. Unlike simple copper chelators, aryl-furaldehydes often act as slow-binding, competitive inhibitors .
Molecular Mechanism
-
Schiff Base Formation: The aldehyde moiety (
) can form a reversible Schiff base (imine) with the -amino group of Lysine residues near the active site of Tyrosinase. -
Copper Chelation: The furan oxygen and the aldehyde carbonyl oxygen can form a bidentate ligand complex with the binuclear copper active site (
), disrupting the oxidation of L-Tyrosine to L-DOPA. -
Hydrophobic Anchoring: The 2-Cl, 4-CF3 phenyl ring penetrates the hydrophobic pocket of the enzyme, stabilizing the inhibitor-enzyme complex more effectively than the unsubstituted phenyl ring.
Signaling Pathway Visualization (Graphviz)
Figure 1: Mechanism of Melanogenesis Inhibition showing the intervention point of CFT-Fural vs. Kojic Acid.[1][2]
Part 3: Benchmarking Strategy & Data
Comparative Matrix
The following table benchmarks the physicochemical properties and target potency metrics. Since CFT-Fural is a research candidate, the "CFT-Fural" column represents predicted values based on SAR (Structure-Activity Relationship) of the 5-aryl-furaldehyde class.
| Feature | CFT-Fural (Product) | Kojic Acid (Standard) | Rationale for CFT Advantage | |
| CAS Number | 306936-04-9 | 501-30-4 | 84380-01-8 | N/A |
| MW ( g/mol ) | 274.62 | 142.11 | 272.25 | Higher MW correlates with hydrophobic binding surface area. |
| LogP (Lipophilicity) | ~3.8 (Predicted) | -0.64 | -1.49 | Critical: CFT-Fural can penetrate melanocyte membranes; Kojic Acid requires transporters. |
| Mode of Inhibition | Mixed (Competitive + Non-Comp) | Mixed / Chelation | Competitive (Substrate Analog) | Mixed inhibition prevents substrate buildup reversal. |
| IC50 (Mushroom Tyrosinase) | Target: < 20 µM | 20 - 50 µM | > 100 µM | CF3/Cl groups enhance binding affinity vs. unsubstituted analogs. |
| Stability | High (Aryl-Aldehyde) | Low (Oxidizes/Browns) | High | CF3 group prevents metabolic degradation of the phenyl ring. |
Experimental Protocol: High-Throughput Tyrosinase Assay
To validate the product, use this self-validating protocol. This assay measures the inhibition of the conversion of L-DOPA to Dopaquinone (absorbance at 475 nm).
Reagents:
-
Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in PBS (pH 6.8).
-
Substrate: L-DOPA (2.5 mM) in PBS.
-
Inhibitor Stock: Dissolve CFT-Fural in DMSO (10 mM stock). Note: Ensure final DMSO < 1% to avoid enzyme denaturation.
Workflow Steps:
-
Preparation: In a 96-well plate, add 80 µL of Phosphate Buffer (0.1M, pH 6.8).
-
Inhibitor Addition: Add 10 µL of CFT-Fural serial dilutions (0.1 µM – 100 µM).
-
Control: Add 10 µL Kojic Acid (same range).
-
Blank: Add 10 µL DMSO vehicle.
-
-
Enzyme Incubation: Add 40 µL Tyrosinase solution. Incubate at 25°C for 10 minutes (allows slow-binding equilibration).
-
Substrate Trigger: Add 40 µL L-DOPA substrate.
-
Measurement: Monitor Absorbance (475 nm) kinetically every 30 seconds for 20 minutes using a microplate reader.
Calculation:
Experimental Workflow Visualization
Figure 2: Step-by-step benchmarking workflow for Tyrosinase Inhibition Assay.
Part 4: Technical Analysis & Interpretation
Structure-Activity Relationship (SAR)
The 2-Chloro and 4-Trifluoromethyl substituents are not merely decorative. In the context of enzyme inhibition:
-
Electronic Effect: The electron-withdrawing nature of the
and groups reduces the electron density on the phenyl ring. This can enhance stacking interactions with aromatic residues (e.g., Histidine, Phenylalanine) in the Tyrosinase active site. -
Lipophilic Efficiency (LipE): While Kojic Acid is potent, it is highly hydrophilic (LogP < 0), limiting its ability to cross the melanocyte cell membrane in vivo. CFT-Fural's high LogP (~3.8) suggests it will partition effectively into the skin layers, making it a superior candidate for topical formulations despite potentially similar in vitro enzyme potency.
Interpreting the Data
-
If IC50(CFT) < IC50(Kojic): The hydrophobic interactions dominate. The compound is a "Best-in-Class" lead.
-
If IC50(CFT) ≈ IC50(Kojic): The compound is still superior due to better membrane permeability (LogP).
-
Kinetic Profile: If the Lineweaver-Burk plot shows intersecting lines on the X-axis (Non-competitive) or in the second quadrant (Mixed), it confirms the compound binds to the enzyme-copper complex, not just the empty active site.
Part 5: References
-
Bioactivity of 5-Aryl-2-Furaldehydes:
-
Tyrosinase Inhibition Protocols:
-
Chang, T. S. (2009). "An updated review of tyrosinase inhibitors." Int. J. Mol. Sci. 10(6), 2440-2475.
-
Source:
-
-
Benchmarking Standards (Kojic Acid):
-
Cabanes, J., et al. (1994). "Kojic acid, a cosmetic skin whitening agent, is a slow-binding inhibitor of tyrosinase." J. Pharm. Pharmacol. 46(12), 982-985.
-
Source:
-
-
Lipophilicity & Drug Design (CF3 effects):
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chem. Soc. Rev. 37, 320-330.
-
Source:
-
Sources
A Comparative Guide to the Synthesis of 5-Phenyl-2-Furaldehyde: Methodologies, Mechanisms, and Practical Insights
Introduction: The Significance of 5-Phenyl-2-Furaldehyde
5-Phenyl-2-furaldehyde is a pivotal intermediate in the synthesis of a wide array of fine chemicals and pharmacologically active compounds.[1] Its structure, featuring a conjugated system linking a phenyl and a furan ring, imparts unique electronic properties that make it a valuable building block for designing polyfunctionalized heterocyclic compounds with potential antimicrobial and antitumor activities.[1] Given its importance, the efficient and scalable synthesis of this molecule is a topic of considerable interest for researchers in organic synthesis, medicinal chemistry, and materials science.
This guide provides an in-depth comparative review of the most prominent synthetic methods for 5-phenyl-2-furaldehyde. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select and optimize the most suitable synthetic strategy for their specific application.
Core Synthetic Strategies: An Overview
The synthesis of 5-phenyl-2-furaldehyde primarily revolves around the formation of a carbon-carbon bond between the C5 position of a furan ring and a phenyl group. The most common and effective strategies can be broadly categorized into two main classes: Palladium-Catalyzed Cross-Coupling Reactions and Meerwein Arylation.
| Strategy | Key Reactants | Catalyst/Reagent | Core Principle |
| Palladium-Catalyzed Cross-Coupling | Furan derivative (halide or organometallic) + Phenyl derivative (organometallic or halide) | Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Formation of a C-C bond via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. |
| Meerwein Arylation | Furfural + Aryl Diazonium Salt | Copper Salt (e.g., CuCl₂) | Radical-based arylation where a diazonium salt generates an aryl radical that adds to the furan ring.[2][3] |
Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most versatile and widely employed method for synthesizing 5-aryl-2-furaldehydes.[4] This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a phenylboronic acid) with a halide (typically 5-bromo- or 5-chloro-2-furaldehyde).[1][4]
Mechanistic Insight and Rationale
The efficacy of the Suzuki coupling lies in its well-understood catalytic cycle, which is tolerant of a wide range of functional groups and generally provides high yields.[5][6]
-
Causality of Components :
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) : The choice of the palladium source and its associated ligands is critical. The catalyst's role is to facilitate the key steps of the reaction. It must be able to exist in both Pd(0) and Pd(II) oxidation states to cycle effectively.[7] Ligands, such as phosphines, stabilize the palladium center and modulate its reactivity. Electron-rich and bulky ligands often accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers.[6]
-
Base (e.g., K₂CO₃, K₃PO₄) : The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which readily transfers its phenyl group to the palladium(II) center.[7]
-
Solvent (e.g., Toluene, Dioxane, EtOH) : The solvent system is chosen to ensure the solubility of all reactants and to operate at a temperature that provides a reasonable reaction rate without degrading the starting materials or the product. The addition of water is often necessary to facilitate the dissolution of the inorganic base and assist in the formation of the active boronate species.[7]
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example based on established procedures.[1]
-
Reactor Setup : To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-furaldehyde (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition : Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1 ratio). To this suspension, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Reaction : Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-phenyl-2-furaldehyde.
Method 2: Meerwein Arylation
The Meerwein arylation is a classical method that offers a palladium-free alternative for synthesizing 5-aryl-2-furaldehydes.[2] The reaction utilizes an arenediazonium salt, generated in situ from an aniline derivative, which then couples with furfural in the presence of a copper salt catalyst.[2][3]
Mechanistic Insight and Rationale
This reaction proceeds through a radical mechanism, which contrasts with the organometallic cycle of cross-coupling reactions.
-
Causality of Components :
-
Aniline and Sodium Nitrite/HCl : These reagents are used to generate the key intermediate, the aryl diazonium salt (Ar-N₂⁺Cl⁻), under cold conditions (0-5 °C). The diazonium salt is highly reactive and is typically used immediately without isolation.
-
Copper(II) Chloride (CuCl₂) : The copper salt acts as a catalyst. It facilitates the single-electron reduction of the diazonium salt, leading to the release of nitrogen gas and the formation of a highly reactive aryl radical (Ar•).[8]
-
Furfural : Furfural acts as the radical acceptor. The aryl radical adds to the electron-rich furan ring, preferentially at the C5 position.
-
Reaction Conditions : The reaction is typically carried out in an aqueous medium. The temperature must be carefully controlled during diazotization to prevent premature decomposition of the diazonium salt.
-
Visualizing the Meerwein Arylation Workflow
Caption: Step-wise workflow for the Meerwein arylation synthesis.
Experimental Protocol: Meerwein Arylation
This protocol is adapted from procedures described for the arylation of furfural using substituted anilines.[2][9]
-
Diazonium Salt Preparation : In a beaker, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization : Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise to the aniline solution, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
-
Coupling Reaction : In a separate, larger flask, prepare a solution of furfural (1.5 eq) and copper(II) chloride (0.2 eq) in water.
-
Addition : Slowly add the cold diazonium salt solution to the furfural solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
-
Reaction : After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours.
-
Isolation : The solid product that precipitates out of the solution is collected by filtration.
-
Purification : Wash the collected solid thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol to yield 5-phenyl-2-furaldehyde.
Alternative Palladium-Catalyzed Methods
While Suzuki coupling is dominant, other palladium-catalyzed reactions provide alternative routes with different advantages, particularly concerning the nature of the organometallic reagent.
-
Organozinc Coupling (Negishi-type) : This method couples an organozinc reagent with 5-bromo-2-furaldehyde.[10] Organozinc reagents can be highly reactive, often allowing the reaction to proceed under very mild conditions.[10] A one-pot procedure can also be employed, starting from furaldehyde diethyl acetal, which undergoes deprotonation, transmetalation to zinc, and subsequent palladium-catalyzed coupling.[11]
-
Stille Coupling : This involves the coupling of an organotin reagent (e.g., phenyl tributyl tin) with 5-bromo-2-furaldehyde.[1] A key drawback of this method is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts.
-
Hiyama Coupling : This reaction uses an organosilicon compound (e.g., phenyltrifluorosilane) and is activated by a fluoride source. It offers a less toxic alternative to Stille coupling.[1]
Comparative Analysis of Synthesis Methods
The choice of synthetic method depends on several factors, including substrate availability, cost of reagents, desired yield, scalability, and tolerance to functional groups.
| Method | Starting Materials | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | 5-Bromo-2-furaldehyde, Phenylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | 80-100 | 4-12 | 70-99[1] | High yields, excellent functional group tolerance, commercially available reagents, low toxicity of boron compounds.[4][5] | Requires pre-functionalized starting materials; palladium catalysts can be expensive. |
| Meerwein Arylation | Furfural, Aniline | CuCl₂ | 0-25 | 4-6 | Moderate (40-60) | Uses inexpensive and readily available starting materials (furfural and anilines); palladium-free.[2] | Lower yields compared to Suzuki; limited substrate scope; diazonium salts can be unstable.[3] |
| Organozinc Coupling | 5-Bromo-2-furaldehyde, Phenylzinc Halide | Pd(dppf)Cl₂ | RT | ~2-4 | 71-77[1] | Mild reaction conditions; high reactivity of organozinc reagents.[10] | Organozinc reagents are moisture-sensitive. |
| Stille Coupling | 5-Bromo-2-furaldehyde, Phenyl Tributyl Tin | Pd(PPh₃)₂Cl₂ | Reflux | ~6-12 | ~61[1] | Tolerant to many functional groups. | High toxicity of organotin reagents and byproducts. |
| Hiyama Coupling | 5-Chloro-2-furaldehyde, Phenyltrifluorosilane | Pd(OAc)₂ | RT | ~12-24 | ~74[1] | Low toxicity of silicon reagents. | Requires a fluoride activator; can be slower than other methods. |
Conclusion and Outlook
For the laboratory-scale synthesis of 5-phenyl-2-furaldehyde, the Suzuki-Miyaura coupling stands out as the superior method due to its high yields, reliability, and broad functional group tolerance. The commercial availability of a vast array of boronic acids makes it the most versatile route for generating diverse analogs.
The Meerwein arylation , while typically providing lower yields, remains a valuable and cost-effective alternative, especially for large-scale synthesis where the cost of palladium catalysts and pre-functionalized furan starting materials may be prohibitive. Its reliance on inexpensive bulk chemicals like aniline and furfural is a significant industrial advantage.
Emerging methods, such as direct C-H arylation, represent the next frontier.[12] These approaches aim to couple aryl halides directly with the C-H bond of furfural, bypassing the need for pre-functionalization of the furan ring and thus offering a more atom-economical and environmentally friendly pathway. As these methods mature, they may challenge the current dominance of traditional cross-coupling reactions. The selection of a synthetic route is ultimately a strategic decision, balancing chemical efficiency with economic and environmental considerations.
References
-
Cho, C., & Park, K. (2001). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Journal of the Korean Chemical Society, 45(2), 176-180. [Link]
-
DeMagistris, D., & Knochel, P. (2000). Synthesis of 5-pyridyl-2-furaldehydes via palladium-catalyzed cross-coupling with triorganozincates. Tetrahedron Letters, 41(43), 8333-8337. [Link]
-
Varshney, M. M., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF 5-(SUBSTITUTED PHENYL)- 2- FURFURALDEHYDES FROM SUBSTITUTED ANILINES. WORLD JOURNAL OF PHARMACY AND PHARMACEUTICAL SCIENCES, 2(4), 1802-1806. [Link]
-
Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-131. [Link]
-
Ngo, T. D., et al. (2020). A Practical One-Pot Synthesis of 5-Aryl-2-furaldehydes. Synlett, 31(10), 983-986. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Course Material. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Doucet, H., & La-Venia, A. (2013). Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde. European Journal of Organic Chemistry, 2013(28), 6331-6337. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Hari, D. P., & König, B. (2013). The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light. Angewandte Chemie International Edition, 52(18), 4734-4743. [Link]
-
McClure, M. S., et al. (2001). Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives. Tetrahedron Letters, 42(31), 5159-5162. [Link]
-
Mohan Varshney, M., et al. (2015). Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. ResearchGate. [Link]
-
Fedorov, A. Y., et al. (2005). 5-ARYL-2-FURALDEHYDES IN THE SYNTHESIS OF TETRAHYDROPYRIMIDINONES BY BIGINELLI REACTION. Chemistry of Heterocyclic Compounds, 41(7), 895-899. [Link]
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Technical Guide: Purity Assessment of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
Executive Summary
5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde (hereafter referred to as CTPF ) is a critical biaryl intermediate often employed in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Its structural integrity relies on the stability of the furan ring and the reactive aldehyde moiety, both of which are susceptible to oxidation and photo-degradation.
This guide objectively compares the two primary methodologies for assessing CTPF purity: High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (
Part 1: The Analytical Challenge
The CTPF molecule presents specific physicochemical challenges that dictate the analytical strategy:
-
Aldehyde Reactivity: The C-2 aldehyde group on the furan ring is prone to autoxidation, forming 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furoic acid . Standard purity assays must resolve this specific impurity.
-
Halogenated Lipophilicity: The trifluoromethyl (
) and chloro (Cl) substituents significantly increase lipophilicity ( ), requiring tailored organic modifiers in HPLC. -
Chromophoric Properties: The conjugated biaryl system provides strong UV absorption, making UV-Vis detection highly sensitive.
The Analytical Decision Matrix
The following workflow illustrates the logic for selecting the appropriate method based on the stage of development.
Figure 1: Decision tree for selecting between HPLC and qNMR based on whether the goal is impurity identification or absolute mass quantification.
Part 2: Methodology Comparison
Method A: RP-HPLC (The Impurity Profiler)
HPLC is the "workhorse" method. It is essential for detecting the acid impurity (oxidation product) and de-halogenated byproducts (synthesis artifacts).
-
Mechanism: Reverse-phase partition chromatography.
-
Strengths: High sensitivity (LOD < 0.05%), separates isomers, familiar regulatory acceptance.
-
Weaknesses: Requires a high-purity reference standard of CTPF for accurate assay; response factors of impurities may differ from the main peak.
Method B: -qNMR (The Absolute Standard)
Quantitative
-
Mechanism: Nuclear spin relaxation and integration relative to an internal standard (IS).[1]
-
Strengths: Traceable to SI units via the IS; highly specific (no interference from non-fluorinated solvents or hydrocarbon impurities); rapid (< 20 mins).
-
Weaknesses: Lower sensitivity than HPLC (LOD ~0.1%); requires an internal standard with a distinct chemical shift.
Comparative Data Summary
| Feature | RP-HPLC (UV @ 290nm) | |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% w/w) |
| Reference Standard | Required (CTPF) | Not Required (Uses IS like TFT) |
| Specificity | High (Separates isomers) | Very High (Specific to F-containing species) |
| Linearity ( | > 0.999 (0.01 - 1.0 mg/mL) | > 0.9999 (Pulse dependent) |
| LOD (Limit of Detection) | ~0.02% | ~0.1% |
| Acid Impurity Detection | Excellent (Distinct peak) | Good (Shifted |
| Solvent Interference | Minimal (elutes at | None (unless fluorinated) |
Part 3: Experimental Protocols
Protocol A: RP-HPLC for Impurity Profiling
This protocol is optimized to separate the aldehyde (CTPF) from its corresponding carboxylic acid oxidation product.
1. Instrumentation & Conditions:
-
System: Agilent 1290 Infinity II or equivalent.
-
Column: C18,
mm, 3.5 µm (e.g., Zorbax Eclipse Plus). -
Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm (Main peak) and 254 nm (General impurities).
2. Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Suppresses ionization of the acid impurity, improving peak shape).
-
Solvent B: Acetonitrile (ACN).
3. Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 60 | 40 | Equilibration |
| 15.0 | 10 | 90 | Ramp to elute lipophilic CTPF |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 60 | 40 | Re-equilibration |
4. Sample Preparation: Dissolve 5 mg of CTPF in 10 mL of ACN. Note: Analyze immediately. Aldehydes in solution can oxidize to the acid form if left in autosamplers for >24 hours without temperature control.
Protocol B: -qNMR for Absolute Assay
This protocol uses
1. Internal Standard Selection:
-
Primary IS:
-Trifluorotoluene (TFT). -
Alternative IS: 3,5-Bis(trifluoromethyl)benzoic acid (if solubility in DMSO is preferred).
2. Sample Preparation:
-
Accurately weigh ~15 mg of CTPF sample (
) into a vial. -
Accurately weigh ~10 mg of TFT Internal Standard (
) into the same vial. -
Dissolve in 0.7 mL of deuterated solvent (
or ). -
Transfer to a 5 mm NMR tube.
3. Acquisition Parameters (Critical for Quantitation):
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE if analyzing
, but for standard pulse zg is usually sufficient if relaxation is managed). -
Spectral Width: Ensure both CTPF and IS signals are covered (typically > 50 ppm window).
-
Relaxation Delay (
): Must be of the slowest relaxing nucleus. For fluorinated aromatics, can be 2-5 seconds. Set seconds to ensure >99.9% magnetization recovery. -
Number of Scans (NS): 16 or 32 (Sufficient for high concentrations).
4. Calculation:
Where:
- = Integrated area of the signal.
- = Number of fluorine atoms (3 for CTPF, 3 for TFT).
- = Molecular Weight.
- = Mass weighed.
- = Purity of the Internal Standard.
Part 4: Visualization of the Workflow
The following diagram details the validation logic required to confirm the method's suitability, adhering to ICH Q2(R2) principles.
Figure 2: Validation workflow for ensuring the chosen analytical method meets regulatory standards for specificity and precision.
Conclusion
For the assessment of 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furaldehyde :
-
Use
-qNMR for the Assay (Potency) . It eliminates the error source of reference standard purity and provides the most accurate mass-balance data. -
Use RP-HPLC for Impurity Profiling . It is strictly necessary to quantify the oxidative degradation product (furoic acid derivative) which may not be fully resolved or quantified by NMR if present in trace amounts (<0.1%).
Recommendation: A dual-method approach is best practice. Use qNMR to assign the purity value to a "Primary Reference Standard" batch, and then use that standard to calibrate HPLC methods for routine QC testing.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[3][4][5] Trends in Analytical Chemistry, 35, 5-26. (Contextual grounding for qNMR principles). [Link]
-
Taki, M., et al. (2012). One-pot quantitative 19F-NMR analysis of reaction mixtures. Journal of Fluorine Chemistry. (Validates 19F qNMR utility). [Link]
-
U.S. EPA. (1999). Compendium Method TO-11A: Determination of Formaldehyde and Other Carbonyl Compounds in Ambient Air Using Adsorbent Cartridge Followed by HPLC. (Grounding for aldehyde HPLC stability/derivatization concepts). [Link]
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A Guide to Inter-Laboratory Comparison of Bioactivity Data for Furaldehyde Compounds: Ensuring Consistency and Reliability in Research and Development
Introduction: The Imperative for Reproducibility in Bioactivity Screening
Furaldehyde compounds, a class of heterocyclic aldehydes derived from biomass, are gaining significant attention in the pharmaceutical and chemical industries for their diverse biological activities, including antimicrobial and cytotoxic effects.[1][2] As research into these promising molecules intensifies, the ability to reliably compare bioactivity data generated across different laboratories becomes paramount. Inconsistencies in experimental protocols and data analysis can lead to conflicting results, hindering scientific progress and impeding drug development pipelines.
This guide provides a comprehensive framework for conducting and analyzing inter-laboratory comparisons (ILCs) of bioactivity data for furaldehyde compounds. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reproducible in-vitro testing strategies. By adhering to the principles and protocols outlined herein, laboratories can enhance the quality and comparability of their data, fostering greater confidence in the scientific community and accelerating the translation of research findings into tangible applications.
Pillar 1: Standardized Experimental Protocols for Reliable Bioactivity Assessment
The foundation of any successful inter-laboratory comparison lies in the meticulous standardization of experimental procedures. Even minor variations in methodology can introduce significant variability in the results.[3] This section details standardized protocols for two widely accepted cytotoxicity assays—the MTT and Neutral Red Uptake (NRU) assays—which are suitable for assessing the bioactivity of furaldehyde compounds.
Critical Pre-analytical Considerations
Cell Line Selection and Maintenance: The choice of cell line is critical and should be relevant to the intended application of the furaldehyde compound. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (human cervical cancer), A549 (human lung carcinoma), or HepG2 (human liver cancer) are recommended.[4][5] It is imperative that all participating laboratories use the same cell line from a certified vendor (e.g., ATCC) and at a consistent passage number to minimize genetic drift and phenotypic changes.[6] A laboratory's internal cell bank should be periodically tested for mycoplasma contamination, which can significantly alter cellular responses.
Furaldehyde Compound Preparation and Handling: Furaldehyde compounds should be of high purity, and the same batch should be distributed to all participating laboratories. A certificate of analysis should be provided. Stock solutions should be prepared in a consistent solvent, typically dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM).[7] The final concentration of DMSO in the cell culture medium should be kept constant and at a non-toxic level, generally below 0.5%.[7] It is crucial to assess the solubility of the furaldehyde compound in the culture medium to avoid precipitation, which can lead to inaccurate results.[7]
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for assessing the cytotoxicity of furaldehyde compounds.
Figure 2: Data analysis pipeline for inter-laboratory comparison of bioactivity data.
Calculation of IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. It should be determined by fitting the normalized dose-response data to a four-parameter logistic (4PL) non-linear regression model. [8]Numerous software packages (e.g., GraphPad Prism, R with the 'drc' package) can perform this analysis.
Statistical Analysis for Inter-Laboratory Comparison
To objectively assess the performance of participating laboratories, several statistical tools are employed.
-
Z-Score: The Z-score is a standardized measure of a laboratory's performance that indicates how many standard deviations an observation is from the mean. [9]A Z-score between -2 and +2 is generally considered satisfactory.
-
Mandel's h and k Statistics: These are graphical methods used to assess the consistency of data from different laboratories. Mandel's h statistic evaluates the between-laboratory consistency of the mean values, while Mandel's k statistic assesses the within-laboratory consistency (precision).
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the application of these principles, consider a hypothetical inter-laboratory comparison for the cytotoxicity of 5-Hydroxymethylfurfural (5-HMF) on the A549 cell line using the MTT assay.
Table 1: Hypothetical Inter-Laboratory Comparison Data for 5-HMF Cytotoxicity (IC50 in µM)
| Laboratory | Replicate 1 | Replicate 2 | Replicate 3 | Mean IC50 (µM) | Standard Deviation | Z-Score | Mandel's h | Mandel's k |
| Lab A | 155 | 160 | 158 | 157.7 | 2.5 | -0.5 | -0.6 | 0.8 |
| Lab B | 170 | 165 | 168 | 167.7 | 2.5 | 0.8 | 0.7 | 0.8 |
| Lab C | 145 | 150 | 148 | 147.7 | 2.5 | -1.8 | -1.7 | 0.8 |
| Lab D | 185 | 190 | 188 | 187.7 | 2.5 | 3.4 | 2.9 | 0.8 |
| Lab E | 162 | 158 | 160 | 160.0 | 2.0 | 0.0 | 0.0 | 0.6 |
| Overall Mean | 164.2 | |||||||
| Standard Deviation of Means | 15.1 |
Interpretation of the Hypothetical Data:
-
Z-Scores: Laboratories A, B, C, and E have Z-scores within the acceptable range of -2 to +2, indicating satisfactory performance. Laboratory D, however, has a Z-score of 3.4, suggesting a potential systematic error leading to a significantly higher IC50 value.
-
Mandel's h Statistic: The h-values for Laboratory D are notably high, confirming that its mean IC50 value is an outlier compared to the other laboratories.
-
Mandel's k Statistic: The k-values are relatively consistent across all laboratories, suggesting that the within-laboratory precision (repeatability) is comparable.
This analysis would prompt an investigation into the procedures at Laboratory D to identify the source of the discrepancy.
Pillar 3: Best Practices for Ensuring Data Integrity and Comparability
Adherence to best practices is essential for the successful execution and interpretation of inter-laboratory comparisons.
-
Develop a Detailed Study Protocol: A comprehensive protocol should be developed and agreed upon by all participating laboratories before the study commences. This protocol should detail every aspect of the experimental procedure, from cell culture to data analysis.
-
Use of a Centralized Reagent Source: Whenever possible, critical reagents such as the furaldehyde compound, cell culture medium, and assay kits should be sourced from a single, centralized location and distributed to all participating laboratories.
-
Implement a Quality Management System: Laboratories should operate under a quality management system, such as Good Laboratory Practice (GLP), to ensure data integrity and traceability. [10]* Transparent Reporting: All aspects of the study, including any deviations from the protocol, should be transparently reported. Adherence to reporting guidelines such as the "Guidance for Good In Vitro Reporting Standards" (GIVReSt) is highly recommended. [10][11]* Training and Communication: Ensure that all personnel involved in the study are adequately trained on the standardized protocols. Regular communication between participating laboratories is crucial for addressing any issues that may arise during the study.
Conclusion: Towards a Harmonized Approach for Bioactivity Assessment
The inter-laboratory comparison of bioactivity data for furaldehyde compounds is not merely an academic exercise but a critical component of robust scientific research and efficient drug development. By embracing standardized protocols, rigorous data analysis, and best practices, the scientific community can significantly enhance the reproducibility and reliability of bioactivity data. This harmonized approach will not only foster greater confidence in research findings but also accelerate the discovery and development of novel furaldehyde-based therapeutics and other valuable chemical products.
References
-
Determination of the Anticarcinogenic Activity of 5-Hydroxymethyl-2- furfural Produced from Grape Must Under in vitro Conditions. (2022). DergiPark. [Link]
-
Cytotoxicity of 5-HMF and DHMF. Data were represented as mean ± SD and... (n.d.). ResearchGate. [Link]
-
Genotoxic activities of the food contaminant 5-hydroxymethylfurfural using different in vitro bioassays. (n.d.). ResearchGate. [Link]
-
(PDF) Cytotoxicity effect and antioxidant potential of 5-Hydroxymethyl Furfural (5-HMF) analogues-An advance approach. (n.d.). ResearchGate. [Link]
-
Comparability of Mixed IC50 Data – A Statistical Analysis. (n.d.). PMC - NIH. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Calculating an IC50 value and its Margin of Error. (2020). YouTube. [Link]
-
CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC - NIH. [Link]
-
Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (n.d.). ACS Publications. [Link]
-
Guidance for Good In Vitro Reporting Standards (GIVReSt) - A draft for stakeholder discussion and background documentation. (n.d.). PubMed. [Link]
-
Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]
-
5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. (2015). ResearchGate. [Link]
-
Neutral red: dye uptake viability test (NRU). (2024). Cellculture2. [Link]
-
Bridging the gap: The critical role of laboratory developed tests in clinical toxicology. (2023). NIH. [Link]
-
In Vitro Toxicology Testing. (n.d.). Charles River Laboratories. [Link]
-
Antibacterial Nitrofuran Derivatives. I. 5-Nitro-2-furaldehyde Semicarbazones and Thiosemicarbazones. (n.d.). ACS Publications. [Link]
-
Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.). ResearchGate. [Link]
-
Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines. (n.d.). PubMed. [Link]
-
In Vitro Toxicity Testing. (n.d.). Porsolt. [Link]
-
Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. (n.d.). MDPI. [Link]
-
Synthesis, characterization and biological evaluations of 2-(4-. (n.d.). Der Pharma Chemica. [Link]
-
Examples of different cell lines used for the development of cell-based... (n.d.). ResearchGate. [Link]
-
Antibacterial and antibiofilm activities of protocatechualdehyde and its synergy with ampicillin against methicillin-resistant Staphylococcus aureus. (2024). PMC. [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]
-
Exploring In Vitro Testing: Methods, Benefits, and Regulations. (n.d.). Labcorp. [Link]
-
Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. (n.d.). MDPI. [Link]
-
Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). JOCPR. [Link]
-
Furaltadone cytotoxicity on three cell lines in the presence or absence of DMSO: comparison with furazolidone. (1997). PubMed. [Link]
-
SYNTHESIS OF SOME 5-NITRO-2-FURFURYLIDENE DERIVATIVES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). ResearchGate. [Link]
-
Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. (n.d.). Journal of Medicinal and Chemical Sciences. [Link]
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Safety Operating Guide
Proper Disposal Procedures: 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde
Executive Summary & Immediate Action Plan
5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde (CAS: 94098-56-3) is a halogenated aromatic aldehyde. Its disposal is strictly regulated due to the thermal stability of the trifluoromethyl (-CF3) group and the potential for forming corrosive acid gases (HF, HCl) during combustion.
Critical Directive: This compound must NEVER be disposed of in general trash, down the drain, or mixed with non-halogenated organic solvents. It requires High-Temperature Incineration via a licensed hazardous waste contractor.
Quick Reference: The "Do and Don't" Protocol
| Action | Protocol | Reasoning |
| Waste Stream | HALOGENATED ORGANIC | Contains Cl and F atoms. Requires specialized incineration (>1100°C). |
| Container | HDPE or Glass (Amber) | Prevent UV degradation; chemically resistant to potential acid hydrolysis. |
| Labeling | "Hazardous Waste - Halogenated" | Must explicitly list "Trifluoromethyl" content to alert incinerator operators. |
| Incompatibility | Oxidizers, Strong Bases | Aldehyde group is reactive; bases can induce polymerization or exothermic decomposition. |
Chemical Profile & Hazard Assessment
Understanding the molecular structure is the first step in safe disposal. The presence of the furan ring, combined with a halogenated phenyl group, creates a unique stability/reactivity profile.
Physicochemical Properties
| Property | Data | Operational Implication |
| State | Solid (White/Off-white powder) | Dust generation risk during transfer. |
| Melting Point | 41 - 44 °C | Low melting point; store cool to prevent caking or phase change in hot labs. |
| Flash Point | ~113 °C | Combustible but not highly flammable. |
| Reactivity | Aldehyde (-CHO) | Sensitive to oxidation (air) and light. |
| Halogen Content | Chlorine (-Cl), Trifluoromethyl (-CF3) | Primary Disposal Driver: Generates HF and HCl upon combustion. |
GHS Hazard Classification
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H412: Harmful to aquatic life with long-lasting effects (Predicted based on structure).
Waste Segregation Strategy
The most common compliance failure in laboratories is the commingling of halogenated and non-halogenated wastes. This section details the logic flow for segregating this specific compound.
Why Segregation Matters
-
Incineration Temperature: Non-halogenated waste is incinerated at ~850°C. Fluorinated compounds (due to the strong C-F bond) require temperatures >1100°C to ensure complete destruction and prevent the formation of PFAS-like byproducts or toxic fluorocarbons.
-
Scrubber Systems: Incinerators burning this waste must have specific scrubbers to neutralize Hydrogen Fluoride (HF) gas. Putting this in a non-halogenated stream can damage standard incinerators.
Decision Logic: Waste Classification
The following diagram illustrates the decision process for segregating this compound from other lab wastes.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
